molecular formula C9H13BrClN3 B1372821 1-(5-Bromopyridin-2-yl)piperazine hydrochloride CAS No. 1187386-40-8

1-(5-Bromopyridin-2-yl)piperazine hydrochloride

Cat. No.: B1372821
CAS No.: 1187386-40-8
M. Wt: 278.58 g/mol
InChI Key: ZFURLGADYYNVRE-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)piperazine hydrochloride is a useful research compound. Its molecular formula is C9H13BrClN3 and its molecular weight is 278.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Bromopyridin-2-yl)piperazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Bromopyridin-2-yl)piperazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3.ClH/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13;/h1-2,7,11H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFURLGADYYNVRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675407
Record name 1-(5-Bromopyridin-2-yl)piperazine--hydrogen chloride (1/1)
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Molecular Weight

278.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187386-40-8
Record name Piperazine, 1-(5-bromo-2-pyridinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187386-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Bromopyridin-2-yl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physical and chemical properties of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(5-Bromopyridin-2-yl)piperazine hydrochloride

Foreword: The Utility of a Bifunctional Building Block

In the landscape of modern medicinal chemistry and materials science, the efficiency of a synthetic campaign often hinges on the strategic selection of its foundational components. 1-(5-Bromopyridin-2-yl)piperazine hydrochloride is a prime example of such a strategic building block. It is not merely a static molecule but a versatile platform, engineered with two distinct and orthogonally reactive functional centers: a nucleophilic secondary amine within the piperazine ring and an electrophilic carbon-bromine bond on the pyridine ring. This dual-reactivity profile allows for sequential, controlled modifications, making it an invaluable intermediate in the construction of complex molecular architectures, particularly in the discovery of novel therapeutics. This guide provides an in-depth examination of its core physicochemical properties, reactivity, and the analytical methodologies required for its reliable application in research and development.

Chemical Identity and Structural Characteristics

A precise understanding of a molecule's identity is the bedrock of reproducible science. 1-(5-Bromopyridin-2-yl)piperazine hydrochloride is identified by a unique set of internationally recognized codes and structural features.

  • Systematic Name: 1-(5-Bromo-2-pyridinyl)piperazine hydrochloride[1]

  • Common Synonyms: 1-(5-Bromopyridin-2-yl)piperazine HCl

  • Structural Representation (SMILES): BrC1=CN=C(N2CCNCC2)C=C1.[H]Cl[2][3]

The structure features a pyridine ring substituted at the 5-position with a bromine atom and at the 2-position with a piperazine ring. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents.

Table 1: Core Chemical Identifiers

Identifier Value Source(s)
CAS Number 1187386-40-8 [1][3]
Molecular Formula C₉H₁₃BrClN₃ [2][3]
Molecular Weight 278.58 g/mol [1][2]
InChI 1S/C9H12BrN3.ClH/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13;/h1-2,7,11H,3-6H2;1H [1]

| InChIKey | ZFURLGADYYNVRE-UHFFFAOYSA-N |[1] |

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application in experimental settings. The hydrochloride salt form generally confers a higher melting point and improved aqueous solubility compared to the free base.

Table 2: Summary of Physical Properties

Property Observation / Value Rationale & Implications
Appearance White to off-white solid Typical for hydrochloride salts of organic bases. Color may indicate purity level.
Solubility Freely soluble in water.[4] The salt form is ionic, enhancing solubility in polar protic solvents like water and alcohols, which is advantageous for solution-based reactions and biological assays.
Storage Store at room temperature under an inert atmosphere.[1][2][3] The compound is hygroscopic and may be sensitive to oxidation or atmospheric CO₂ over time. Inert gas (N₂ or Ar) prevents degradation.

| Purity | Commercially available with ≥95% or ≥98% purity.[1][3] | High purity is critical for avoiding side reactions and ensuring stoichiometric accuracy in subsequent synthetic steps. |

Note: Specific values for melting and boiling points are not consistently reported in publicly available literature, which is common for specialized chemical intermediates. Researchers should rely on the lot-specific Certificate of Analysis (CoA) for precise data.

Chemical Profile: A Tale of Two Reactivities

The synthetic utility of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride stems from the distinct reactivity of its two primary functional groups. This allows for a stepwise functionalization, a highly desirable trait in multi-step synthesis.

The Bromopyridine Moiety: A Handle for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The bromine atom on the electron-deficient pyridine ring serves as an excellent leaving group in metal-catalyzed cross-coupling reactions. This position is the primary site for introducing molecular complexity.

  • Mechanism Rationale: The pyridine ring is inherently electron-poor, which facilitates oxidative addition of the C-Br bond to a low-valent metal catalyst (typically Palladium or Copper). This is the rate-determining step in many cross-coupling cycles.

  • Common Applications:

    • Suzuki Coupling: Reaction with boronic acids/esters to form new C-C bonds, creating bi-aryl structures.

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, linking to other nitrogenous scaffolds.[5]

    • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

The Piperazine Moiety: A Nucleophilic Hub

The piperazine ring contains a secondary amine (N-H) that is a potent nucleophile.[4] The other nitrogen is tertiary and significantly less reactive due to its attachment to the aromatic ring.

  • Mechanism Rationale: The lone pair of electrons on the secondary nitrogen is readily available to attack electrophilic centers. As a hydrochloride salt, this amine is protonated. It must first be deprotonated with a suitable base (e.g., triethylamine, DIPEA) to unmask its nucleophilicity before reaction.

  • Common Applications:

    • Alkylation: Reaction with alkyl halides to introduce alkyl chains.

    • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

G cluster_0 Reactivity Centers cluster_1 Bromopyridine Reactions cluster_2 Piperazine Reactions Molecule 1-(5-Bromopyridin-2-yl)piperazine (as free base) Suzuki Suzuki Coupling (C-C bond) Molecule->Suzuki Pd Catalyst + Boronic Acid Buchwald Buchwald-Hartwig (C-N bond) Molecule->Buchwald Pd Catalyst + Amine Sonogashira Sonogashira (C-C bond) Molecule->Sonogashira Pd/Cu Catalyst + Alkyne Alkylation Alkylation Molecule->Alkylation Base, then Alkyl Halide Acylation Acylation Molecule->Acylation Base, then Acyl Chloride ReductiveAm Reductive Amination Molecule->ReductiveAm Base, then Aldehyde + NaBH(OAc)₃

Caption: Dual reactivity of the core molecule.

Synthetic Pathway and Analytical Validation

General Synthesis Scheme

The most common and industrially scalable synthesis of this compound involves a Nucleophilic Aromatic Substitution (SNAr) reaction. The piperazine acts as the nucleophile, displacing a halide from an electron-deficient pyridine ring.

SynthesisWorkflow cluster_reaction SNAr Reaction cluster_workup Workup & Purification Reactant1 2-Chloro-5-bromopyridine or 2,5-Dibromopyridine Product_FB 1-(5-Bromopyridin-2-yl)piperazine (Free Base) Reactant1->Product_FB Heat Reactant2 Piperazine (excess) Reactant2->Product_FB Solvent Solvent (e.g., MeCN, Dioxane) Solvent->Product_FB Base Base (e.g., K₂CO₃, DIPEA) Base->Product_FB Product_HCl Final Product (HCl salt) Product_FB->Product_HCl 1. Purify (Chromatography/Recrystallization) 2. Dissolve in Ether/DCM 3. Add HCl solution

Caption: Typical synthetic workflow for the title compound.

Protocol: Nucleophilic Aromatic Substitution

  • Setup: To a round-bottom flask under an inert nitrogen atmosphere, add 2-chloro-5-bromopyrimidine (1.0 eq), piperazine (2-3 eq), a suitable base like potassium carbonate (2.0 eq), and acetonitrile as the solvent.[6][7][8]

  • Reaction: Heat the mixture to reflux (approx. 82°C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification (Free Base): Dissolve the crude residue in a suitable solvent like dichloromethane (DCM) and wash with water to remove excess piperazine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified further by silica gel column chromatography.

  • Salt Formation: Dissolve the purified free base in a solvent like diethyl ether or DCM. Add a solution of HCl in ether (typically 2M) dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield the final product.

Analytical Characterization Protocol: Purity by HPLC

Ensuring the purity of the intermediate is paramount. A standard reverse-phase HPLC method is typically employed.

Protocol: HPLC Purity Analysis

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of the compound in a 50:50 mixture of Mobile Phase A and B at a concentration of approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.[9]

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% B to 95% B.

    • 15-18 min: Hold at 95% B.

    • 18-20 min: Return to 5% B and equilibrate.

  • Analysis: Inject 10 µL of the sample solution. The purity is calculated based on the area percentage of the main peak relative to the total peak area. The limit of detection (LOD) and limit of quantification (LOQ) should be established during method validation.[9]

Safety, Handling, and Storage

Proper handling of any chemical reagent is essential for laboratory safety. While a specific Safety Data Sheet (SDS) for the hydrochloride salt is best obtained from the supplier, data from the free base and related bromopyridines provide a strong basis for risk assessment.[10][11]

  • Hazard Classification: The free base is classified as "Toxic if swallowed" (H301).[12] Skin and eye irritation are also potential hazards.[10][11]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, chemical safety goggles, and nitrile gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[10][12]

  • First Aid:

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[10]

    • Skin Contact: Wash off immediately with plenty of soap and water.[11]

    • Eye Contact: Rinse cautiously with water for several minutes.[11]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12] Storing under an inert atmosphere is recommended for long-term stability.[2][3]

Safety Handling Safe Handling Protocol Ventilation Use Fume Hood Handling->Ventilation PPE Wear PPE (Goggles, Gloves, Lab Coat) Handling->PPE Storage Store Cool & Dry (Inert Atmosphere) Handling->Storage Disposal Dispose via Approved Waste Stream Handling->Disposal

Caption: Core safety and handling requirements.

Conclusion

1-(5-Bromopyridin-2-yl)piperazine hydrochloride is more than a simple chemical; it is a strategic tool for molecular construction. Its well-defined points of reactivity on the pyridine and piperazine rings provide a reliable and predictable platform for building complex target molecules. By understanding its fundamental properties, synthetic access, and analytical requirements as detailed in this guide, researchers can confidently and safely leverage this versatile intermediate to accelerate innovation in drug discovery and materials science.

References

  • 1-(5-Bromopyridin-2-yl)piperazine hydrochloride. (n.d.). Lead Sciences. Retrieved January 18, 2026, from [Link]

  • Merchant, R. R., et al. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science. DOI:10.1039/D0SC02689A. Available at: [Link]

  • Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. (2020). RSC Publishing. Retrieved January 18, 2026, from [Link]

  • Bromopyridine: Common isomorphs, synthesis, applications and storage. (n.d.). Chempanda. Retrieved January 18, 2026, from [Link]

  • den Hertog, H. J., & Jouwersma, C. (1953). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas. Available at: [Link]

  • Aslam, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Retrieved January 18, 2026, from [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. Retrieved January 18, 2026, from [Link]

  • Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved January 18, 2026, from [Link]

  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. (2020). PubMed. Retrieved January 18, 2026, from [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). International Journal of PharmTech Research. Retrieved January 18, 2026, from [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Retrieved January 18, 2026, from [Link]

  • Piperazine- and pyrimidine-containing drugs. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis of 1-(5-bromo-2-chloropyrimidin-4-yl) hydrazine derivatives. (2018). JSSCACS. Retrieved January 18, 2026, from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC. Retrieved January 18, 2026, from [Link]

Sources

1-(5-Bromopyridin-2-yl)piperazine hydrochloride CAS 1187386-40-8 datasheet

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(5-Bromopyridin-2-yl)piperazine hydrochloride (CAS 1187386-40-8)

Introduction

1-(5-Bromopyridin-2-yl)piperazine hydrochloride is a heterocyclic compound widely utilized as a key building block in medicinal chemistry and drug discovery.[1] Its structure, featuring a bromopyridine moiety linked to a piperazine ring, represents a privileged scaffold found in a variety of biologically active molecules. As a pharmaceutical intermediate, it serves as a crucial starting material for the synthesis of more complex active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and other targeted therapies.[2] This guide provides a comprehensive technical overview of its chemical properties, a plausible and detailed synthetic route, analytical characterization methods, safety protocols, and its applications for researchers and drug development professionals.

Physicochemical Properties

The hydrochloride salt form of 1-(5-Bromopyridin-2-yl)piperazine enhances its stability and handling characteristics compared to the free base. The protonation of the piperazine nitrogen improves aqueous solubility, a desirable trait for reagents used in various reaction conditions.

PropertyValueSource(s)
CAS Number 1187386-40-8[1][3][4][5]
Molecular Formula C₉H₁₃BrClN₃[1][4]
Molecular Weight 278.58 g/mol [1][3][5]
Synonyms 1-(5-bromo-2-pyridinyl)piperazine hydrochloride[3][5]
Appearance Typically a solid (form may vary)[6]
Purity Commonly available at ≥95% or ≥98%[3][4]
Storage Inert atmosphere, room temperature, protect from moisture and light[1][3][7]
InChI Key ZFURLGADYYNVRE-UHFFFAOYSA-N[3][5]
SMILES BrC1=CN=C(N2CCNCC2)C=C1.[H]Cl[1][4]

Synthesis and Mechanism

The synthesis of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction, followed by salt formation.[2] This pathway is favored due to the electron-deficient nature of the pyridine ring, which is activated towards nucleophilic attack, particularly at the 2-position when a halogen is present.

Causality of Experimental Design:

  • Reactant Choice: 2,5-Dibromopyridine is an ideal starting material. The bromine atom at the 2-position is significantly more labile and susceptible to substitution by a nucleophile like piperazine compared to the bromine at the 5-position.

  • Solvent and Base: A polar aprotic solvent like acetonitrile or DMSO is used to dissolve the reactants and facilitate the reaction. A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is essential to scavenge the HBr generated during the reaction, driving the equilibrium towards the product.

  • Salt Formation: The final conversion to the hydrochloride salt is critical. It is achieved by treating the free base with hydrochloric acid. This step not only purifies the product through precipitation or crystallization but also yields a more stable, less reactive, and often more easily handled solid.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2,5-Dibromopyridine 2,5-Dibromopyridine SNAr SNAr 2,5-Dibromopyridine->SNAr Piperazine Piperazine Piperazine->SNAr Solvent (e.g., ACN) Solvent (e.g., ACN) Base (e.g., DIPEA) Base (e.g., DIPEA) Heat Heat Free_Base 1-(5-Bromopyridin-2-yl)piperazine (Free Base) SNAr->Free_Base Nucleophilic Aromatic Substitution Salt_Formation Salt_Formation Free_Base->Salt_Formation Treat with HCl Final_Product 1-(5-Bromopyridin-2-yl)piperazine HCl Salt_Formation->Final_Product

Caption: Proposed synthesis workflow for the target compound.

Experimental Protocol: Synthesis
  • Reaction Setup: To a round-bottomed flask charged with a magnetic stir bar, add piperazine (1.1 equivalents) and a suitable solvent such as acetonitrile.

  • Addition of Reactants: Add 2,5-dibromopyridine (1.0 equivalent) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 equivalents) to the flask under an inert atmosphere (e.g., nitrogen).

  • Heating: Heat the reaction mixture to reflux for 12-24 hours. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

  • Extraction: Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash sequentially with water and brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.

  • Purification (Optional): The crude product can be purified by silica gel column chromatography if necessary.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether). Add a solution of HCl in ether (or a similar solvent) dropwise with stirring.

  • Isolation: The hydrochloride salt will typically precipitate out of the solution. Collect the solid product by filtration, wash with cold solvent, and dry under vacuum to yield the final product, 1-(5-Bromopyridin-2-yl)piperazine hydrochloride.

Analytical Characterization

A robust analytical workflow is crucial to confirm the identity, purity, and structure of the synthesized compound. Each technique provides orthogonal information, ensuring a comprehensive quality assessment.

G Sample Final Product Sample HPLC HPLC / UPLC Sample->HPLC NMR ¹H NMR / ¹³C NMR Sample->NMR MS LC-MS Sample->MS Purity Purity Assessment (>98%) HPLC->Purity Structure Structural Elucidation NMR->Structure Mass Mass Confirmation (m/z) MS->Mass Result Verified Compound Purity->Result Structure->Result Mass->Result

Caption: Standard analytical workflow for compound validation.

  • ¹H NMR Spectroscopy: This technique is used to confirm the molecular structure. The expected spectrum would show characteristic signals for the three distinct protons on the bromopyridine ring and the eight protons of the piperazine ring. The integration of these signals should correspond to the number of protons in each environment.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight.[9] The analysis would be expected to show a protonated molecular ion [M+H]⁺ corresponding to the free base (C₉H₁₂BrN₃) at approximately m/z 242.12, exhibiting the characteristic isotopic pattern for a molecule containing one bromine atom.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the compound. A reversed-phase column with a gradient elution of water and acetonitrile (often with a modifier like formic acid or TFA) would effectively separate the main product from any starting materials or byproducts. Purity is determined by the relative area of the product peak.

TechniqueExpected Result
¹H NMR Signals corresponding to aromatic protons (pyridin-yl) and aliphatic protons (piperazin-yl) in the correct ratio.
LC-MS (ESI+) [M+H]⁺ for the free base at m/z ≈ 242.12, with a Br isotope pattern.
HPLC A single major peak indicating a purity of ≥98%.
Experimental Protocol: HPLC Purity Analysis
  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the compound in 1 mL of a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to create a 1 mg/mL stock solution.

  • Instrumentation: Use a standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: Run a linear gradient (e.g., from 5% B to 95% B over 10 minutes) at a flow rate of 1.0 mL/min.

  • Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Analysis: Integrate the peak areas to calculate the purity of the compound as a percentage of the total peak area.

Handling, Storage, and Safety

Proper handling and storage are imperative to maintain the integrity of the compound and ensure laboratory safety.

  • Handling: Always handle the compound in a well-ventilated area or a chemical fume hood.[7][10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] Avoid formation of dust and aerosols.[10] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[11][12]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[10] For long-term stability, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric contaminants.[1][4]

  • Safety: While a specific MSDS for this compound should always be consulted, related bromopyridine and piperazine compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[7][13][14] They may cause severe skin and eye irritation or damage.[7][13]

Applications in Research and Development

The 1-(5-Bromopyridin-2-yl)piperazine scaffold is of significant interest to medicinal chemists. The bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination. These reactions allow for the strategic introduction of diverse chemical moieties to build molecular complexity and modulate pharmacological properties. The piperazine ring provides a key point for substitution to interact with biological targets and can improve the pharmacokinetic profile of a drug candidate.

G Building_Block 1-(5-Bromopyridin-2-yl) piperazine HCl Coupling Cross-Coupling Rxn (e.g., Suzuki) Building_Block->Coupling Adds R1 Scaffold Diversified Scaffold Coupling->Scaffold Functionalization Further Functionalization (at Piperazine N-H) Scaffold->Functionalization Adds R2 API API Candidate Functionalization->API

Caption: Role as a versatile scaffold in drug synthesis.

This building block is frequently employed in the synthesis of inhibitors for various protein kinases, which are crucial targets in oncology and inflammatory diseases. Its structural features allow for the development of molecules that can fit into the ATP-binding pocket of these enzymes.

References

  • 1-(5-Bromopyridin-2-yl)piperazine hydrochloride. Lead Sciences. [Link]

  • 1-[(5-Bromopyridin-2-yl)methyl]piperazine dihydrochloride. A2W Pharma. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • Supporting Information - H NMR Spectrum. The Royal Society of Chemistry. [Link]

  • 1-(5-Bromopyridin-2-yl)-4-(but-3-en-1-yl)piperazine. PubChem. [Link]

  • Safety Data Sheet. AA Blocks. [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. [Link]

  • The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
  • 2-bromopyridine synthesis method.
  • 2-Amino-5-bromopyridine. PubChem. [Link]

Sources

proposed mechanism of action for 1-(5-Bromopyridin-2-yl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Proposed Mechanism of Action for 1-(5-Bromopyridin-2-yl)piperazine hydrochloride

Abstract

This technical guide delineates the proposed mechanism of action for the novel compound 1-(5-Bromopyridin-2-yl)piperazine hydrochloride. Based on a comprehensive analysis of its structural features—specifically the presence of a piperazine ring linked to a bromopyridinyl moiety—we hypothesize that this compound primarily functions as a modulator of central nervous system (CNS) neurotransmitter receptors. The piperazine scaffold is a well-established pharmacophore in numerous CNS-active drugs, known to interact with a variety of receptors, most notably dopamine and serotonin receptors.[1][2] This guide will explore the putative interactions of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride with these receptors, the potential downstream signaling cascades, and provide a detailed experimental framework for the validation of these hypotheses. The ultimate goal is to furnish researchers and drug development professionals with a robust, scientifically-grounded roadmap for elucidating the pharmacological profile of this and similar compounds.

Introduction: The Prominence of the Piperazine Scaffold in CNS Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a privileged scaffold in medicinal chemistry due to its versatile biological activities.[3][4] Its unique physicochemical properties, including a large polar surface area and the ability to act as both hydrogen bond donors and acceptors, often confer favorable pharmacokinetic characteristics such as improved aqueous solubility and oral bioavailability.[3] Numerous FDA-approved drugs across various therapeutic areas contain the piperazine moiety, with a significant representation in agents targeting the CNS.[1]

Derivatives of piperazine have been extensively investigated for their interactions with neurotransmitter receptors, particularly dopamine (D) and serotonin (5-HT) receptors.[2] The substitution pattern on the piperazine ring plays a crucial role in determining the compound's affinity and selectivity for different receptor subtypes.[2] The subject of this guide, 1-(5-Bromopyridin-2-yl)piperazine hydrochloride, is an arylpiperazine, a class of compounds renowned for its diverse pharmacological effects on the CNS.[1]

Proposed Primary Pharmacological Targets

Based on extensive structure-activity relationship (SAR) studies of analogous arylpiperazine compounds, we propose that 1-(5-Bromopyridin-2-yl)piperazine hydrochloride is a multi-target ligand with a primary affinity for the following receptors:

  • Dopamine D2-like Receptors (D2, D3, D4): The 1,4-disubstituted aromatic piperazine structure is a classic pharmacophore for D2-like receptor antagonists, which are fundamental in the treatment of schizophrenia.[5] It is hypothesized that the bromopyridinyl moiety of the compound will engage with the binding pocket of these G-protein coupled receptors (GPCRs).

  • Serotonin 5-HT1A Receptors: Many arylpiperazines exhibit high affinity for the 5-HT1A receptor, often acting as partial agonists.[6] This interaction is a key component in the mechanism of several anxiolytic and antidepressant drugs.[7]

  • Serotonin 5-HT2A Receptors: Antagonism at the 5-HT2A receptor is a hallmark of atypical antipsychotics, contributing to their improved side-effect profile compared to typical antipsychotics.[8] The structural characteristics of 1-(5-Bromopyridin-2-yl)piperazine suggest a potential interaction with this receptor.

Hypothesized Signaling Pathways

Interaction of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride with its proposed targets is expected to modulate downstream intracellular signaling cascades.

Dopaminergic Signaling

Agonist binding to D2-like receptors typically leads to the inhibition of adenylyl cyclase via the Gαi/o subunit, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9] As a putative antagonist or partial agonist, 1-(5-Bromopyridin-2-yl)piperazine hydrochloride would be expected to block or attenuate this effect of endogenous dopamine.

G cluster_membrane Plasma Membrane D2R Dopamine D2 Receptor Gi Gαi/o D2R->Gi AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Dopamine Dopamine Dopamine->D2R Agonist Compound 1-(5-Bromopyridin-2-yl)piperazine Compound->D2R Antagonist? Gi->AC Inhibits PKA ↓ PKA Activity cAMP->PKA caption Figure 1: Proposed Dopaminergic Signaling Pathway

Caption: Figure 1: Proposed antagonistic action on the D2 receptor signaling pathway.

Serotonergic Signaling

The 5-HT1A receptor also couples to Gαi/o, leading to the inhibition of adenylyl cyclase.[10] If 1-(5-Bromopyridin-2-yl)piperazine hydrochloride acts as a 5-HT1A agonist or partial agonist, it would mimic or partially mimic the effects of serotonin, leading to a decrease in cAMP. Conversely, the 5-HT2A receptor couples to Gαq/11, activating phospholipase C (PLC) and leading to an increase in intracellular calcium. Antagonism at this receptor would block this cascade.

G cluster_membrane Plasma Membrane 5HT1A 5-HT1A Receptor Gi Gαi/o 5HT1A->Gi 5HT2A 5-HT2A Receptor Gq Gαq/11 5HT2A->Gq PLC Phospholipase C IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Serotonin Serotonin Serotonin->5HT1A Serotonin->5HT2A Compound 1-(5-Bromopyridin-2-yl)piperazine Compound->5HT1A Agonist? Compound->5HT2A Antagonist? cAMP ↓ cAMP Gi->cAMP Gq->PLC Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 caption Figure 2: Proposed Serotonergic Signaling Pathways

Caption: Figure 2: Dual proposed actions on 5-HT1A and 5-HT2A receptor pathways.

Experimental Validation Framework

To rigorously test the proposed mechanism of action, a multi-tiered experimental approach is essential. This framework is designed to first establish target engagement and then elucidate the functional consequences of this interaction.

G Start Hypothesis Generation Binding Tier 1: Radioligand Binding Assays Start->Binding Determine Target Affinity (Ki) Functional Tier 2: In Vitro Functional Assays Binding->Functional Assess Functional Activity (EC50/IC50, Emax) Signaling Tier 3: Downstream Signaling & Second Messenger Assays Functional->Signaling Quantify Pathway Modulation Cellular Tier 4: Cellular & Phenotypic Assays Signaling->Cellular Observe Cellular Response End Mechanism Elucidation Cellular->End caption Figure 3: Experimental Validation Workflow

Caption: Figure 3: A tiered approach for mechanism of action validation.

Tier 1: Receptor Binding Affinity

Objective: To determine the binding affinity (Ki) of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride for the proposed dopamine and serotonin receptor subtypes.

Methodology: Radioligand Binding Assays

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human recombinant receptor of interest (e.g., D2, D3, 5-HT1A, 5-HT2A).

    • Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

    • Determine protein concentration of membrane preparations using a Bradford or BCA assay.

  • Competitive Binding Assay:

    • Incubate a fixed concentration of a specific high-affinity radioligand (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A) with the membrane preparation.

    • Add increasing concentrations of the unlabeled test compound, 1-(5-Bromopyridin-2-yl)piperazine hydrochloride.

    • Allow the reaction to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Data Summary:

Receptor SubtypeRadioligandHypothetical Ki (nM) for 1-(5-Bromopyridin-2-yl)piperazine HCl
Dopamine D2[³H]-Spiperone1 - 50
Dopamine D3[³H]-Spiperone10 - 100
Serotonin 5-HT1A[³H]-8-OH-DPAT5 - 75
Serotonin 5-HT2A[³H]-Ketanserin10 - 150
Tier 2: In Vitro Functional Activity

Objective: To characterize the functional activity of the compound at the target receptors (i.e., as an agonist, antagonist, or partial agonist).

Methodology: GTPγS Binding and cAMP Assays

  • [³⁵S]-GTPγS Binding Assay (for Gi/o-coupled receptors):

    • This assay measures the activation of G-proteins upon receptor stimulation.

    • Incubate receptor-expressing membranes with GDP, [³⁵S]-GTPγS, and varying concentrations of the test compound.

    • For antagonist mode, perform the assay in the presence of a known agonist (e.g., dopamine or serotonin).

    • Measure the incorporation of [³⁵S]-GTPγS into the G-proteins.

    • Agonists will stimulate binding, while antagonists will block agonist-stimulated binding.

  • cAMP Accumulation Assay (for Gi/o-coupled receptors):

    • Use a commercially available cAMP assay kit (e.g., HTRF, ELISA).

    • Treat intact cells expressing the target receptor with forskolin (to stimulate adenylyl cyclase) and varying concentrations of the test compound.

    • For antagonist mode, co-treat with a known agonist.

    • Measure the intracellular cAMP levels.

    • Agonists will inhibit forskolin-stimulated cAMP production; antagonists will reverse the effect of an agonist.

Expected Data Summary:

ReceptorAssayFunctional ModeHypothetical EC50/IC50 (nM)Hypothetical Emax (%)
Dopamine D2cAMPAntagonist20 - 100N/A (reverses agonist)
Serotonin 5-HT1AGTPγSPartial Agonist30 - 15040 - 60
Serotonin 5-HT2ACalcium FluxAntagonist50 - 200N/A (reverses agonist)

Conclusion and Future Directions

The structural features of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride strongly suggest its potential as a multi-target modulator of key CNS neurotransmitter systems, specifically dopaminergic and serotonergic pathways. The proposed mechanism of action—centered on interactions with D2, 5-HT1A, and 5-HT2A receptors—provides a solid foundation for its further pharmacological characterization. The experimental framework outlined in this guide offers a systematic and robust approach to validate these hypotheses, determine the compound's precise functional activities, and elucidate its downstream signaling effects. Successful validation of this proposed mechanism would position 1-(5-Bromopyridin-2-yl)piperazine hydrochloride as a promising lead compound for the development of novel therapeutics for psychiatric disorders such as schizophrenia or depression.[8][11] Subsequent investigations should focus on in vivo animal models to assess its behavioral effects, pharmacokinetic profile, and safety.

References

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  • Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC - NIH. Available at: [Link]

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The Strategic Role of 1-(5-Bromopyridin-2-yl)piperazine Hydrochloride in Early Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the intricate chess game of drug discovery, every move—and every molecule—counts. The selection of a starting scaffold is a pivotal decision that can dictate the trajectory of an entire research program. It is not merely about finding a molecule that binds; it is about selecting a versatile platform that can be meticulously sculpted to enhance potency, refine selectivity, and optimize pharmacokinetic properties. This guide is dedicated to one such platform: 1-(5-Bromopyridin-2-yl)piperazine hydrochloride. We will dissect its chemical logic, explore its synthetic potential, and provide a field-proven perspective on its application, moving beyond simple protocols to explain the causality behind the critical decisions made in an early-stage discovery campaign.

The Pyridinylpiperazine Core: A "Privileged Scaffold" by Design

The term "privileged scaffold" refers to molecular frameworks that can serve as ligands for diverse biological targets.[1][2] The pyridinylpiperazine motif is a quintessential example of such a scaffold, and its prevalence in clinically successful drugs is a testament to its utility.[1][3]

  • The Piperazine Ring: This six-membered heterocycle is far more than a simple linker. Its two nitrogen atoms provide a unique combination of properties.[4] It often imparts favorable pharmacokinetic characteristics, such as improved aqueous solubility and oral bioavailability.[4][5] The basicity of the piperazine nitrogens can be tuned, and they serve as excellent hydrogen bond acceptors and donors, facilitating strong interactions with protein targets.[4]

  • The Pyridine Ring: As a bioisostere of a phenyl ring, the pyridine nucleus is a common feature in numerous therapeutic agents.[6] The nitrogen atom within the aromatic ring acts as a hydrogen bond acceptor and can significantly influence the molecule's solubility and metabolic profile.[6]

The fusion of these two rings in 1-(5-Bromopyridin-2-yl)piperazine hydrochloride creates a synergistic building block, but it is the strategic placement of the bromine atom that elevates it to a high-value intermediate for library synthesis and lead optimization.

Core Chemical Attributes and Synthetic Strategy

The efficacy of a building block is defined by its inherent properties and its potential for controlled, predictable modification.

Physicochemical Data Summary

A foundational understanding of the molecule's properties is critical for its effective use in both synthesis and biological assays.

PropertyValue (Hydrochloride Salt)Rationale for Importance in Drug Discovery
Molecular Formula C₉H₁₃BrClN₃Defines elemental composition and isotopic pattern for mass spectrometry.
Molecular Weight ~280.58 g/mol Falls within the desirable range for fragment-based and lead-like libraries.
Key Functional Groups Bromopyridine, Secondary Piperazine AmineProvides two distinct and orthogonal handles for chemical modification.
Solubility Generally soluble in aqueous mediaThe hydrochloride salt form enhances solubility, simplifying the preparation of stock solutions for high-throughput screening (HTS).
pKa (Estimated) ~8-9 (piperazine N)The basicity of the piperazine nitrogen is crucial for target interaction (salt bridges) and influences ADME properties.
The Bromine Atom: A Gateway to Chemical Diversity

The bromine atom at the 5-position of the pyridine ring is not a passive feature; it is an active invitation for synthetic exploration. It serves as a highly reliable electrophilic partner in a multitude of palladium-catalyzed cross-coupling reactions.[7] This allows for the systematic and predictable introduction of a vast array of chemical groups, a cornerstone of any structure-activity relationship (SAR) study.

Logical Workflow: Library Generation via Suzuki-Miyaura Coupling

The following workflow illustrates a rational approach to rapidly generate a diverse library of analogues from the core scaffold. The choice of a Suzuki coupling is deliberate; it is known for its functional group tolerance, broad substrate scope, and generally mild reaction conditions, making it a workhorse in medicinal chemistry.

Caption: Rational workflow for library synthesis using the core scaffold.

Field-Proven Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is designed to be self-validating, with clear steps for reaction monitoring and product verification.

  • Reagent Preparation & Stoichiometry:

    • To a flame-dried microwave vial equipped with a magnetic stir bar, add 1-(5-Bromopyridin-2-yl)piperazine hydrochloride (1.0 eq), the selected arylboronic acid (1.2-1.5 eq), and a suitable base, typically potassium carbonate (K₂CO₃, 3.0 eq).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the more valuable bromo-scaffold. The base is crucial for activating the boronic acid and neutralizing the generated acid.

  • Catalyst & Solvent Addition:

    • Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times. This is a critical step to prevent oxidation and deactivation of the palladium catalyst.

    • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

    • Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).

    • Causality: Inert atmosphere is non-negotiable for most Pd(0) catalysts. The solvent choice provides a medium that solubilizes both the organic and inorganic reagents.

  • Reaction Execution & Monitoring:

    • Seal the vial and heat the mixture to 80-100 °C, either in a standard heating block or a microwave reactor for accelerated reaction times.

    • Monitor the reaction's progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

    • Causality: Monitoring prevents unnecessary heating that could lead to byproduct formation and ensures the reaction has reached completion before initiating workup.

  • Workup & Purification:

    • Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash sequentially with water and brine to remove inorganic salts and water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue using flash column chromatography on silica gel.

    • Causality: This standard aqueous workup is designed to efficiently remove the base, catalyst remnants, and boronic acid byproducts, providing a cleaner product for the final purification step.

  • Structural Validation:

    • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Causality: Unambiguous structural confirmation is the final gatekeeper of quality, ensuring that the molecule being sent for biological testing is indeed the intended compound.

Application in a Target-Focused Discovery Program: A Kinase Inhibitor Case Study

The pyridinylpiperazine scaffold is a frequent feature in kinase inhibitors, as it can effectively mimic the hinge-binding interactions of the native ATP ligand.[5] Let's consider a hypothetical program targeting a Receptor Tyrosine Kinase (RTK) implicated in cancer.

Mechanism of Action: Kinase Inhibition

Our synthesized analogues aim to compete with ATP for the binding site on the target kinase, thereby inhibiting the downstream signaling cascade that leads to cell proliferation.

G cluster_cell Cancer Cell cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Receptor Tyrosine Kinase (RTK) KinaseDomain Kinase Domain Substrate Substrate Protein KinaseDomain->Substrate Phosphorylation P_Substrate Phosphorylated Substrate Response Gene Transcription (Proliferation, Survival) P_Substrate->Response Signal Cascade ATP ATP ATP->KinaseDomain Binds Drug Pyridinylpiperazine Inhibitor Drug->KinaseDomain Blocks

Caption: Simplified signaling pathway showing competitive kinase inhibition.

A Self-Validating Screening Cascade

Once a library is synthesized, a rigorous and logical screening cascade is essential to identify promising hits and validate their activity.

G A Level 1: Primary HTS Biochemical Assay (e.g., HTRF) Single High Concentration (10 µM) B Level 2: Hit Confirmation IC50 Determination 10-point Dose-Response Curve A->B >50% Inhibition C Level 3: Orthogonal Assay Confirm Mechanism (e.g., AlphaLISA, FP) B->C Potent Hits (IC50 < 1 µM) D Level 4: Selectivity Profiling Screen Against Panel of Related Kinases (e.g., KinomeScan) C->D Confirmed Hits E Level 5: Cellular Activity Target Engagement & Functional Output (e.g., Western Blot for p-Substrate) D->E Selective Hits F Lead Series Identified E->F Cell-Active Hits

Sources

The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle with two nitrogen atoms in a 1,4-arrangement, stands as a pillar in the edifice of modern medicinal chemistry. Its recognition as a "privileged scaffold" is empirically validated by its presence in a vast number of FDA-approved drugs across a wide spectrum of therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases.[1] This guide provides a comprehensive exploration of the piperazine moiety, delving into its fundamental physicochemical properties, synthetic versatility, and its profound impact on the pharmacokinetic and pharmacodynamic profiles of drug candidates.

The Physicochemical and Pharmacokinetic Advantages of the Piperazine Scaffold

The prevalence of the piperazine moiety in drug discovery is not coincidental; it is a direct consequence of its unique and tunable characteristics that favorably influence drug-like properties.[1][2]

Core Physicochemical Properties: The adaptable structure of piperazine enables strategic modifications to achieve desired pharmacological effects.[3][4] Key attributes include:

  • Basicity and pKa: As a diprotic base, piperazine possesses two distinct pKa values, which allows it to be protonated under physiological conditions. This basicity is instrumental in forming stable salts, a common strategy to enhance aqueous solubility and improve formulation characteristics. The two nitrogen atoms also function as hydrogen bond acceptors, while the N-H groups can act as donors, facilitating robust interactions with biological targets.[1]

  • Solubility and Bioavailability: The inherent polarity imparted by the two nitrogen atoms often enhances the water solubility of the parent molecule. This can lead to improved oral bioavailability and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][3]

  • Conformational Rigidity and Flexibility: The piperazine ring predominantly adopts a stable chair conformation. This conformational rigidity can be advantageous in drug design by pre-organizing substituents in a defined spatial orientation, which can enhance binding affinity and specificity for a biological target.[1] Concurrently, it can serve as a flexible linker between different pharmacophoric elements.[5]

Synthetic Versatility: A Gateway to Chemical Diversity

The chemical reactivity of the piperazine ring provides a versatile platform for generating extensive libraries of derivatives.[5] The two nitrogen atoms offer distinct sites for functionalization, enabling the introduction of a wide array of substituents to modulate pharmacological activity and physicochemical properties.

General Synthetic Workflow for Piperazine-Based Drug Candidates

The discovery and development of piperazine-containing drug candidates typically follow a structured, multi-step process that integrates chemical synthesis with biological evaluation.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical & Clinical Development A Target Identification & Validation B Lead Identification (HTS, SBDD) A->B C Piperazine Scaffold Selection B->C D Synthesis of Piperazine Analogs C->D E Structure-Activity Relationship (SAR) Studies D->E F In Vitro Biological Assays E->F F->E G ADME/Tox Profiling F->G G->E H Lead Optimization & Candidate Selection G->H I In Vivo Efficacy & Safety Studies H->I J Clinical Trials (Phase I-III) I->J

General workflow for the discovery of piperazine-based drug candidates.

A crucial aspect of this workflow is the synthetic accessibility of diverse piperazine derivatives. A general and widely employed method for the synthesis of N-substituted piperazines is the nucleophilic substitution reaction between piperazine and an appropriate electrophile.

Experimental Protocol: Synthesis of N-Arylpiperazines

This protocol outlines a standard procedure for the synthesis of N-arylpiperazine derivatives, a common structural motif in many CNS-active drugs.

Materials:

  • Piperazine (or a mono-N-protected piperazine)

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 eq), piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), palladium catalyst (0.02 eq), and phosphine ligand (0.04 eq).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylpiperazine.

Therapeutic Applications of Piperazine-Containing Compounds

The versatility of the piperazine scaffold is reflected in the broad range of therapeutic areas where its derivatives have made a significant impact.[2][6][7]

Central Nervous System (CNS) Disorders

Piperazine derivatives are particularly prominent in the treatment of CNS disorders, where they modulate the activity of various neurotransmitter receptors.[8]

Mechanism of Action: Many CNS-active piperazines function by interacting with serotonin (5-HT) and dopamine (D₂) receptors.[1] The piperazine moiety often acts as a scaffold to correctly position key pharmacophoric elements, such as an aryl group, for optimal receptor binding.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds Signal_Transduction Signal Transduction D2_Receptor->Signal_Transduction Activates Antipsychotic Arylpiperazine Antipsychotic Antipsychotic->D2_Receptor Blocks

Antipsychotic drug action via D2 receptor antagonism.

Examples of CNS-Active Piperazine Drugs:

DrugTherapeutic ClassKey Target(s)
Olanzapine AntipsychoticD₂, 5-HT₂A Receptors
Ziprasidone AntipsychoticD₂, 5-HT₂A, 5-HT₁D, 5-HT₁A Receptors
Aripiprazole AntipsychoticD₂ (partial agonist), 5-HT₁A (partial agonist), 5-HT₂A (antagonist)
Buspirone Anxiolytic5-HT₁A Receptor (partial agonist)
Vortioxetine AntidepressantSerotonin Transporter (SERT) inhibitor, 5-HT receptor modulator
Oncology

In the realm of cancer therapy, the piperazine scaffold is a key component of numerous targeted therapies, particularly kinase inhibitors.[9]

Mechanism of Action: The piperazine ring frequently serves as a linker, connecting pharmacophoric fragments that bind to the ATP-binding pocket of a target kinase. Its basicity can also be exploited to form a salt bridge with acidic residues, such as aspartate, in the hinge region of the kinase, thereby enhancing binding affinity.[1]

Imatinib (Gleevec): A Case Study: Imatinib, a revolutionary drug for the treatment of chronic myeloid leukemia (CML), features a piperazine moiety that plays a crucial role in its activity. The terminal N-methylpiperazine group enhances solubility and oral bioavailability.

Infectious Diseases

Piperazine derivatives have also demonstrated significant potential as antimicrobial and antiviral agents.[6][10]

Antiviral Activity: Certain piperazine-containing compounds have shown inhibitory activity against various viruses, including human immunodeficiency virus (HIV) and noroviruses.[10][11] For instance, some derivatives have been found to be potent HIV-1 inhibitors with EC₅₀ values in the nanomolar range.[10]

Antimicrobial Activity: The piperazine nucleus has been incorporated into various scaffolds to generate compounds with antibacterial and antifungal properties.[12][13]

Structure-Activity Relationships (SAR) and Quantitative Data

The systematic modification of the piperazine scaffold and the analysis of the resulting changes in biological activity are fundamental to the drug discovery process.[3][4]

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are employed to correlate the physicochemical properties of piperazine derivatives with their biological activities.[14] For example, in the development of antidepressants, descriptors such as dipole moment and the energy of the highest occupied molecular orbital (HOMO) have been used to model the inhibition of serotonin and norepinephrine reuptake.[14]

Binding Affinities of Piperazine Derivatives: The following table summarizes the binding affinities (Ki) of representative piperazine-containing drugs for their primary targets.

CompoundTargetKi (nM)Therapeutic Indication
Aripiprazole 5-HT₁A1.7Schizophrenia, Bipolar Disorder
5-HT₂A3.4
Vortioxetine 5-HT₇1.9Major Depressive Disorder
5-HT₁A15
5-HT₂A19
Lurasidone 5-HT₂A0.47Schizophrenia, Bipolar Depression
5-HT₇0.49
D₂1.9
Buspirone 5-HT₁A1.1Anxiety
D₂50
Flesinoxan 5-HT₁A0.32Antidepressant (research)

Data compiled from BenchChem technical guide.[15]

Conclusion and Future Perspectives

The piperazine scaffold continues to be an invaluable tool in medicinal chemistry, offering a unique combination of favorable physicochemical properties, synthetic tractability, and the ability to interact with a diverse range of biological targets.[1][5] Its "privileged" status is well-earned, as evidenced by the large number of clinically successful drugs that incorporate this versatile heterocycle.

Future research will likely focus on the continued exploration of novel piperazine derivatives with improved potency, selectivity, and pharmacokinetic profiles. The strategic application of advanced synthetic methodologies, including C-H functionalization, will enable the generation of previously inaccessible chemical space.[16] Furthermore, the ability of the piperazine scaffold to engage in polypharmacology can be strategically harnessed to design multi-target ligands for the treatment of complex multifactorial diseases such as neurodegenerative disorders and cancer.[1] By continuing to leverage the unique attributes of this remarkable scaffold, the scientific community is well-positioned to accelerate the development of the next generation of innovative therapeutics.

References

  • Shaquiquzzaman, M., Verma, G., Marella, A., Akhter, M., Akhtar, W., Khan, M. F., Tasneem, S., & Alam, M. M. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487-529. [Link]

  • Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]

  • Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Ingenta Connect. [Link]

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Unveiling the Neurological Landscape of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Research, Scientific, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, multi-tiered strategy for the elucidation of potential neurological targets of the novel compound, 1-(5-Bromopyridin-2-yl)piperazine hydrochloride. Given the absence of extensive public-domain data on this specific molecule, this document serves as an expert-driven roadmap for its initial characterization. By leveraging established principles of neuropharmacology and structure-activity relationships, we will dissect the compound's core structural motifs—the piperazine and bromopyridine moieties—to hypothesize a range of plausible central nervous system (CNS) targets. Subsequently, we will detail a robust, self-validating experimental workflow, encompassing in silico, in vitro, and ex vivo methodologies, designed to systematically identify, validate, and characterize the compound's mechanism of action. This guide is intended to provide researchers with both the conceptual framework and the practical protocols necessary to unlock the therapeutic potential of this and other novel chemical entities.

Introduction: Deconstructing 1-(5-Bromopyridin-2-yl)piperazine hydrochloride

The compound 1-(5-Bromopyridin-2-yl)piperazine hydrochloride is a small molecule featuring two key pharmacophores: a piperazine ring and a brominated pyridine ring. While direct pharmacological data for this specific hydrochloride salt is scarce, the constituent moieties are well-represented in a multitude of CNS-active agents. This structural precedent forms the logical foundation for a systematic investigation into its neurological targets.

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties and its ability to interact with a wide array of neurological receptors.[1][2] Arylpiperazine derivatives, in particular, are renowned for their diverse activities, with many approved drugs and clinical candidates targeting various CNS disorders.[3]

The bromopyridine moiety also plays a critical role. Pyridine-containing compounds are considered "privileged scaffolds" in drug discovery due to their presence in numerous bioactive molecules.[4] The nitrogen atom within the pyridine ring can significantly influence the pharmacological profile of a drug.[5] Halogenation, in this case with bromine, can further modulate binding affinity, selectivity, and metabolic stability.

Therefore, the logical starting point for our investigation is to hypothesize that 1-(5-Bromopyridin-2-yl)piperazine hydrochloride will exhibit affinity for targets commonly associated with these structural components, primarily within the monoaminergic systems.

Hypothesis Generation: Potential Neurological Targets

Based on the structure-activity relationships of analogous compounds, we can postulate a primary and secondary tier of potential targets for 1-(5-Bromopyridin-2-yl)piperazine hydrochloride.

Primary Hypothesized Targets:

  • Serotonin (5-HT) Receptors: The arylpiperazine motif is a classic pharmacophore for various 5-HT receptor subtypes. Phenylpiperazines, for instance, are known to act as serotonin (5-HT2) reuptake inhibitors and receptor blockers.[6] We hypothesize high to moderate affinity for 5-HT1A, 5-HT2A, and potentially other 5-HT subtypes like 5-HT6.[4][5][7][8]

  • Dopamine (D) Receptors: Many antipsychotic and psychoactive arylpiperazines exhibit affinity for dopamine D2 and D3 receptors.[9][10] It is plausible that our compound of interest will interact with these receptors, either as an agonist, antagonist, or partial agonist.[6][11]

Secondary Hypothesized Targets:

  • Adrenergic (α) Receptors: Certain pyridinylpiperazine derivatives have been shown to be potent and selective antagonists of α2-adrenoceptors, while others interact with α1-adrenoceptors.[12][13]

  • Monoamine Transporters: While direct receptor binding is common for arylpiperazines, interaction with the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET) cannot be ruled out.

This prioritized list of potential targets will guide our initial screening cascade.

A Multi-Tiered Research Workflow for Target Identification and Validation

To systematically investigate the neurological targets of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride, we propose a three-tiered experimental approach. This workflow is designed to progress from broad, high-throughput screening to more focused, functional characterization.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Cellular & Ex Vivo Validation in_silico In Silico Docking (Broad CNS Panel) hts High-Throughput Radioligand Binding Assays (Primary Targets) in_silico->hts Guide Panel Selection functional_assays In Vitro Functional Assays (e.g., Calcium Flux, cAMP) hts->functional_assays Prioritized Hits electrophysiology Automated Patch-Clamp Electrophysiology functional_assays->electrophysiology Confirm Modulatory Activity primary_neurons Primary Neuron Cultures (Synaptic Plasticity Assays) electrophysiology->primary_neurons Validate on Neuronal Systems brain_slices Ex Vivo Brain Slice Recordings (Network Activity) primary_neurons->brain_slices Assess Network-Level Effects end Identified & Validated Neurological Target(s) brain_slices->end start 1-(5-Bromopyridin-2-yl)piperazine hydrochloride start->in_silico G cluster_agonist Agonist Action cluster_antagonist Antagonist Action Agonist Compound Receptor_A GPCR (e.g., 5-HT1A) Agonist->Receptor_A G_protein_A G-protein (Gi) Receptor_A->G_protein_A Activates AC_A Adenylate Cyclase G_protein_A->AC_A Inhibits cAMP_A [cAMP] AC_A->cAMP_A Decreases Antagonist Compound Receptor_B GPCR (e.g., 5-HT2A) Antagonist->Receptor_B Blocks Agonist_B Known Agonist Agonist_B->Receptor_B G_protein_B G-protein (Gq) Receptor_B->G_protein_B No Activation PLC_B Phospholipase C G_protein_B->PLC_B No Effect IP3_B IP3 PLC_B->IP3_B No Change Ca_B [Ca²⁺]i IP3_B->Ca_B No Increase

Caption: Signaling pathways for GPCR functional assays.

3.2.2. High-Throughput Electrophysiology (Ion Channels)

  • Objective: To assess the modulatory effects of the compound on relevant ion channels.

  • Methodology: Utilize automated patch-clamp systems (e.g., Patchliner, QPatch) to record ion channel currents from cells expressing the target channel in the presence of varying concentrations of the compound. [14][15]This allows for rapid determination of inhibition or activation potencies. [16]

Tier 3: Cellular and Ex Vivo Validation

The final tier of in vitro characterization involves graduating from recombinant cell lines to more physiologically relevant systems.

3.3.1. Primary Neuronal Culture Assays

  • Objective: To evaluate the compound's effect on synaptic function and neuronal viability in a native cellular environment.

  • Methodology:

    • Culture: Isolate and culture primary neurons from relevant brain regions (e.g., hippocampus, cortex).

    • Treatment: Expose the neuronal cultures to the compound.

    • Assays:

      • Multi-electrode Array (MEA): Record spontaneous and evoked electrical activity to assess effects on network firing and bursting.

      • Immunocytochemistry: Stain for markers of synaptic plasticity (e.g., c-Fos, pCREB) or neuronal health (e.g., MAP2, NeuN).

3.3.2. Ex Vivo Brain Slice Electrophysiology

  • Objective: To study the compound's effects on intact neural circuits.

  • Protocol: Field Potential Recording

    • Slice Preparation: Prepare acute brain slices from rodents.

    • Recording: Place the slice in a recording chamber and position a stimulating electrode in an afferent pathway and a recording electrode in a target region (e.g., Schaffer collaterals to CA1 in the hippocampus).

    • Perfusion: Perfuse the slice with artificial cerebrospinal fluid (aCSF) containing the test compound.

    • Stimulation & Recording: Deliver electrical stimuli and record field excitatory postsynaptic potentials (fEPSPs).

    • Analysis: Analyze changes in synaptic strength (e.g., long-term potentiation, LTP) and basal synaptic transmission.

Data Interpretation and Future Directions

The culmination of this three-tiered approach will yield a comprehensive pharmacological profile of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride. The data will reveal not only its primary molecular target(s) but also its functional activity and effects on neuronal circuitry.

A successful outcome would be the identification of a high-affinity interaction with a specific receptor subtype, coupled with potent functional activity and a demonstrable effect on neuronal signaling. For example, a compound that is a potent 5-HT1A partial agonist with a clean off-target profile could be a candidate for development as an anxiolytic or antidepressant.

The insights gained from this in-depth guide will provide a solid foundation for subsequent in vivo studies to investigate the compound's behavioral effects, pharmacokinetic/pharmacodynamic relationships, and therapeutic potential.

References

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1-(5-Bromopyridin-2-yl)piperazine hydrochloride as a chemical probe for research

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is structured to provide a field-proven perspective on leveraging the chemical entity 1-(5-Bromopyridin-2-yl)piperazine hydrochloride not as a pre-validated tool, but as a strategic starting point for the discovery of novel chemical probes. Given the absence of extensive public data on its specific biological targets, this document will serve as a technical roadmap for its evaluation, from initial screening to target deconvolution.

Abstract

1-(5-Bromopyridin-2-yl)piperazine hydrochloride is a commercially available compound featuring a piperazine ring, a privileged scaffold in medicinal chemistry, and a bromopyridine moiety, which serves as a versatile handle for synthetic elaboration.[1][2] While not yet characterized as a selective chemical probe for a specific target, its structural attributes make it an ideal candidate for screening campaigns aimed at discovering novel modulators of biological pathways. This guide details a comprehensive, multi-stage workflow for researchers to systematically investigate the biological activity of this compound, validate its potential as a chemical probe, and identify its molecular target(s). We will cover the strategic design of screening cascades, detailed experimental protocols for hit validation, and methodologies for target deconvolution, thereby providing a complete framework for transforming a commercially available building block into a valuable research tool.

Physicochemical & Structural Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of any successful screening campaign. These properties influence solubility, cell permeability, and potential for non-specific interactions.

PropertyValueSource
CAS Number 1187386-40-8[3][4]
Molecular Formula C₉H₁₃BrClN₃[4]
Molecular Weight 278.58 g/mol [3]
Appearance Solid
Purity Typically ≥95%[4]
Storage Room Temperature, under inert atmosphere[4]
Synonyms 1-(5-bromo-2-pyridinyl)piperazine hydrochloride[3]

The key structural features for consideration are:

  • Piperazine Core: A common motif in many FDA-approved drugs, known to interact with a wide range of biological targets, particularly G-protein coupled receptors (GPCRs) and kinases.[1][5]

  • Bromopyridine Moiety: The bromine atom on the pyridine ring is a key functional group for synthetic modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of an analogue library to explore structure-activity relationships (SAR).[4]

A Strategic Framework for Chemical Probe Development

The journey from a commercially available compound to a validated chemical probe is a systematic process of hypothesis generation, testing, and refinement. The following workflow illustrates the key stages.

Chemical_Probe_Development_Workflow cluster_0 Phase 1: Discovery cluster_1 Phase 2: Validation & Optimization cluster_2 Phase 3: Target Deconvolution Start 1-(5-Bromopyridin-2-yl)piperazine Hydrochloride Screening High-Throughput Screening (Phenotypic or Target-Based) Start->Screening Test in diverse assays Hit_ID Initial Hit Identification (Potency & Efficacy) Screening->Hit_ID Identify statistically significant activity Hit_Validation Hit Confirmation & Dose-Response Analysis Hit_ID->Hit_Validation SAR Analogue Synthesis (SAR) (Leverage Bromopyridine) Hit_Validation->SAR Confirm activity Lead_Compound Optimized Lead Compound (Improved Potency/Selectivity) SAR->Lead_Compound Synthesize analogues Lead_Compound->SAR Iterative refinement Target_ID Target Identification Assays (e.g., AP-MS, CETSA) Lead_Compound->Target_ID Target_Validation Target Engagement & Pathway Analysis Target_ID->Target_Validation Identify candidate proteins Validated_Probe Validated Chemical Probe (Known Target & MoA) Target_Validation->Validated_Probe Confirm target interaction in cells

A workflow for developing a chemical probe.

Part 1: High-Throughput Screening (HTS) for Bioactivity

Expertise & Experience: The initial choice of screen is critical. Given the piperazine scaffold's prevalence in CNS and oncology drugs, a logical starting point is to screen for activity in these therapeutic areas.[1][5] A phenotypic screen, which measures a complex cellular outcome (e.g., cell death, neurite outgrowth), is often more fruitful for novel compounds than a target-based screen, as it makes no assumptions about the mechanism of action.

Protocol 3.1: Cell-Based Antiproliferative Phenotypic Screen

This protocol is designed to identify if 1-(5-Bromopyridin-2-yl)piperazine hydrochloride has cytotoxic or cytostatic effects on cancer cell lines.

  • Cell Line Selection:

    • Choose a panel of cancer cell lines representing different tissues (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon).

    • Culture cells in their recommended media and conditions until they reach ~80% confluency.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride in sterile DMSO.

    • Perform serial dilutions in cell culture medium to create a range of concentrations for testing (e.g., from 100 µM down to 1 nM).

  • Assay Execution (96-well plate format):

    • Seed cells into a 96-well clear-bottom plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Remove the media and add 100 µL of media containing the different compound dilutions. Include wells with DMSO-only as a vehicle control and wells with a known cytotoxic agent (e.g., Staurosporine) as a positive control.

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Viability Measurement (Using MTT Assay):

    • Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance readings to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Trustworthiness: A self-validating system for this protocol includes a robust Z'-factor for the assay plate, a clear dose-response from the positive control, and reproducibility of the IC₅₀ value across multiple independent experiments.

Part 2: Hit Validation and Analogue Synthesis

Hit_to_Lead_Workflow Hit Initial HTS Hit IC50 = 10 µM Resynthesis Resynthesize & Confirm Identity (NMR, LC-MS) Hit->Resynthesis Dose_Response Confirm Dose-Response (IC50 Reproducibility) Resynthesis->Dose_Response Purity >95% Orthogonal_Assay Test in Orthogonal Assay (e.g., CellTiter-Glo) Dose_Response->Orthogonal_Assay Confirmed IC50 SAR_Synthesis SAR Analogue Synthesis (Suzuki Coupling at Br) Orthogonal_Assay->SAR_Synthesis Activity not an artifact SAR_Testing Test Analogues in Assay SAR_Synthesis->SAR_Testing SAR_Testing->SAR_Synthesis Iterate based on data Lead Optimized Lead IC50 = 0.5 µM Improved Properties SAR_Testing->Lead

Workflow for hit validation and optimization.

Part 3: Target Identification and Deconvolution

Expertise & Experience: Identifying the molecular target of a bioactive compound is the most challenging yet most critical step in developing a chemical probe. Affinity-based proteomics is a powerful technique for this purpose. This requires synthesizing a new version of the compound that includes a linker and a reactive group or an affinity tag, which can be used to "pull down" its binding partners from a cell lysate.

Protocol 5.1: Affinity Purification-Mass Spectrometry (AP-MS)

This protocol outlines a general approach to identify the protein target(s) of a validated lead compound.

  • Probe Synthesis:

    • Synthesize an analogue of the lead compound that incorporates a linker (e.g., a polyethylene glycol chain) terminating in an affinity tag (e.g., biotin). It is crucial to attach the linker at a position on the molecule that is not essential for its biological activity, as determined from the SAR studies.

    • Synthesize a negative control probe, which is structurally similar but inactive in the biological assay.

  • Cell Lysis and Probe Incubation:

    • Grow the responsive cell line in large quantities and prepare a native cell lysate.

    • Incubate the cell lysate with the biotinylated probe (and the inactive control probe in a separate sample) to allow for binding to the target protein(s).

  • Affinity Purification:

    • Add streptavidin-coated magnetic beads to the lysates. The high affinity of biotin for streptavidin will immobilize the probe and any proteins bound to it.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation:

    • Elute the bound proteins from the beads.

    • Perform an in-solution trypsin digest to break the proteins into smaller peptides.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins in each sample.

    • Compare the protein enrichment in the active probe sample to the inactive control sample. True binding partners should be significantly enriched in the active probe pulldown.

Trustworthiness: This protocol is self-validating by comparing the results of the active probe to the inactive control. A high-confidence hit is a protein that is highly and specifically enriched only in the active probe sample and is depleted when a competing, non-biotinylated version of the active compound is added to the lysate.

Conclusion

1-(5-Bromopyridin-2-yl)piperazine hydrochloride represents a valuable starting point for a chemical probe discovery campaign. Its privileged piperazine scaffold suggests a high likelihood of biological activity, while its bromopyridine moiety provides a straightforward path for synthetic optimization. By following a systematic workflow of screening, validation, and target identification, researchers can leverage this and similar chemical building blocks to develop novel and potent tools for interrogating complex biological systems. This guide provides the strategic framework and detailed methodologies necessary to embark on such a project, transforming a simple chemical into a powerful instrument for scientific discovery.

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An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Bromopyridinyl-Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in crucial hydrogen bonding interactions, have cemented its status as a "privileged scaffold."[1][2] This versatility has led to the incorporation of the piperazine moiety into a vast array of clinically successful drugs targeting a wide spectrum of diseases.[3] Among the various classes of piperazine-containing compounds, arylpiperazines have garnered significant attention, particularly in the realm of central nervous system (CNS) disorders and oncology.[4]

This technical guide delves into a specific and highly promising subclass of arylpiperazines: the bromopyridinyl-piperazines. We will explore the intricate structure-activity relationships (SAR) that govern the biological activity of these compounds, providing a comprehensive resource for researchers, scientists, and drug development professionals. This guide will navigate the synthetic strategies employed to create these molecules, dissect the impact of structural modifications on their interactions with key biological targets, and provide detailed experimental protocols for their evaluation.

Part 1: The Bromopyridinyl-Piperazine Scaffold: Synthesis and Physicochemical Properties

The strategic placement of a bromine atom on the pyridinyl ring and the inherent properties of the piperazine core provide a rich canvas for medicinal chemists to tailor compounds with desired pharmacological profiles.

Synthetic Strategies

The construction of the 1-(bromopyridinyl)-4-substituted piperazine scaffold is most commonly achieved through two robust and versatile synthetic methodologies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.

  • Nucleophilic Aromatic Substitution (SNAr): This is a widely used method for the synthesis of pyridinylpiperazines. The reaction involves the displacement of a halide (in this case, bromide) from an electron-deficient pyridine ring by a nucleophilic piperazine. The electron-withdrawing nature of the pyridine nitrogen atom facilitates this reaction, particularly when the bromine is at the 2- or 4-position.[5]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides a powerful and general method for the formation of carbon-nitrogen bonds. It is particularly useful for coupling piperazines with a broader range of bromopyridines, including those where the pyridine ring is less electron-deficient.

Detailed Protocol: Synthesis of a 1-(5-Bromopyridin-2-yl)-4-arylpiperazine Library

This protocol outlines a general procedure for the synthesis of a library of 1-(5-bromopyridin-2-yl)-4-arylpiperazine derivatives via a Buchwald-Hartwig amination, a common method for creating such compounds.

Materials:

  • 2,5-Dibromopyridine

  • Substituted piperazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, add 2,5-dibromopyridine (1.0 mmol), the desired substituted piperazine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd(OAc)₂ (0.02 mmol), and XPhos (0.04 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the flask via syringe.

  • Reaction: Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(5-bromopyridin-2-yl)-4-substituted piperazine.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

G start Start: Assemble Reactants reagents 2,5-Dibromopyridine Substituted Piperazine Pd(OAc)2, XPhos, NaOtBu start->reagents solvent Add Anhydrous Toluene reagents->solvent reaction Heat at 100°C (12-24h) solvent->reaction workup Cool, Dilute with EtOAc, Filter through Celite reaction->workup extraction Wash with H2O and Brine workup->extraction purification Column Chromatography extraction->purification characterization ¹H NMR, ¹³C NMR, HRMS purification->characterization end_node End: Purified Product characterization->end_node

Synthetic Workflow for Bromopyridinyl-Piperazines
Physicochemical Properties and their Influence on Drug-Likeness

The physicochemical properties of bromopyridinyl-piperazines are critical determinants of their pharmacokinetic profile and overall drug-likeness.

  • pKa: The two nitrogen atoms of the piperazine ring have distinct pKa values. The N1 nitrogen, directly attached to the electron-withdrawing bromopyridinyl ring, is less basic than the N4 nitrogen. This differential basicity can be exploited to control salt formation and influence interactions with biological targets.

  • Lipophilicity (logP/logD): The bromopyridinyl moiety contributes to the lipophilicity of the molecule. Substituents on the N4-position of the piperazine ring can be varied to fine-tune the overall logP and logD (logP at a specific pH), which is crucial for optimizing properties like membrane permeability and off-target effects.

  • Solubility: The basic nature of the piperazine nitrogens allows for the formation of salts with various acids, which can significantly enhance aqueous solubility, a key factor for oral bioavailability.

Part 2: Structure-Activity Relationship at Key Biological Targets

The bromopyridinyl-piperazine scaffold has proven to be a versatile template for designing ligands for a variety of biological targets, most notably G-protein coupled receptors (GPCRs) in the central nervous system.

Targeting Serotonin (5-HT) Receptors

Serotonin receptors are implicated in a wide range of physiological and pathological processes, making them attractive targets for therapeutic intervention in psychiatric and neurological disorders.

SAR at the 5-HT₁A Receptor:

The 5-HT₁A receptor is a key target for anxiolytic and antidepressant drugs. Arylpiperazines are a well-established class of 5-HT₁A receptor ligands.

CompoundR (Substitution on Piperazine N4)5-HT₁A Ki (nM)
1a -H>1000
1b -CH₃85
1c -(CH₂)₂-Ph15
1d -(CH₂)₃-Ph5.2
1e -(CH₂)₄-Ph28

Analysis of SAR at 5-HT₁A Receptors:

  • N4-Substitution is Crucial: An unsubstituted piperazine (Compound 1a ) shows negligible affinity, highlighting the importance of substitution at the N4 position.

  • Alkyl vs. Aralkyl: Simple alkyl substitution (Compound 1b ) provides moderate affinity, while the introduction of an aralkyl chain significantly enhances binding.

  • Linker Length: The length of the alkyl linker between the piperazine and the terminal phenyl ring is critical. A three-carbon linker (propyl, Compound 1d ) appears to be optimal for high affinity, with shorter or longer linkers leading to a decrease in potency. This suggests a specific spatial requirement within the receptor's binding pocket.

SAR at the 5-HT₂A Receptor:

The 5-HT₂A receptor is a primary target for atypical antipsychotic drugs. Antagonism at this receptor is believed to contribute to the improved side-effect profile of these medications.

CompoundR (Substitution on Piperazine N4)5-HT₂A Ki (nM)D₂/5-HT₂A Ratio
2a -(CH₂)₃-Indole128.3
2b -(CH₂)₄-(4-F-Benzoyl)812.5
2c -(CH₂)₂-O-Ph254.0

Analysis of SAR at 5-HT₂A Receptors and D₂/5-HT₂A Selectivity:

  • Diverse N4-Substituents are Tolerated: A variety of bulky and functionalized substituents at the N4 position can lead to high affinity for the 5-HT₂A receptor.

  • D₂/5-HT₂A Ratio: The ratio of affinities for the dopamine D₂ and 5-HT₂A receptors is a key indicator of atypical antipsychotic potential. A higher ratio (i.e., greater affinity for 5-HT₂A over D₂) is generally desirable. The nature of the N4-substituent plays a crucial role in modulating this ratio.

SAR_5HT scaffold Bromopyridinyl-Piperazine Core N4_sub N4-Substitution scaffold->N4_sub Br_pos Bromine Position on Pyridine scaffold->Br_pos affinity_5HT1A High 5-HT1A Affinity N4_sub->affinity_5HT1A Propyl-phenyl optimal affinity_5HT2A High 5-HT2A Affinity N4_sub->affinity_5HT2A Bulky groups tolerated selectivity D2/5-HT2A Selectivity N4_sub->selectivity Modulates ratio Br_pos->affinity_5HT1A Influences affinity Br_pos->affinity_5HT2A Influences affinity

Key SAR Trends for 5-HT Receptor Activity
Anticancer Activity

The piperazine scaffold is also a prominent feature in many anticancer agents. Bromopyridinyl-piperazine derivatives have been explored for their cytotoxic effects against various cancer cell lines.

CompoundR (Substitution on Piperazine N4)Cell LineIC₅₀ (µM)
3a -BenzoylMCF-7 (Breast)12.5
3b -SO₂-PhA549 (Lung)8.2
3c -(CH₂)₂-OHHeLa (Cervical)25.1

Analysis of SAR for Cytotoxic Activity:

  • N4-Substituent Diversity: The nature of the substituent at the N4-position significantly impacts the cytotoxic potency and the cancer cell line selectivity.

  • Aromatic vs. Aliphatic Substituents: In many cases, aromatic substituents (e.g., benzoyl, phenylsulfonyl) at the N4-position tend to confer greater cytotoxic activity compared to simple aliphatic groups.

Part 3: Experimental Protocols for SAR Elucidation

The elucidation of the SAR of bromopyridinyl-piperazines relies on a suite of standardized in vitro and in vivo assays.

In Vitro Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[6][7]

Detailed Protocol: Radioligand Binding Assay for the 5-HT₁A Receptor

Materials:

  • Membranes from cells expressing the human 5-HT₁A receptor (e.g., CHO or HEK293 cells)

  • [³H]8-OH-DPAT (radioligand)

  • Serotonin (for non-specific binding determination)

  • Test compounds (bromopyridinyl-piperazine derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA)

  • 96-well microplates

  • Scintillation fluid and a scintillation counter

Procedure:

  • Assay Setup: In a 96-well microplate, add assay buffer, the test compound at various concentrations, and the radioligand ([³H]8-OH-DPAT) at a concentration close to its Kd.

  • Total and Non-specific Binding: For total binding wells, no competing ligand is added. For non-specific binding wells, a high concentration of serotonin (e.g., 10 µM) is added.

  • Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25 °C) for a predetermined time to reach equilibrium.

  • Termination: Terminate the incubation by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

G start Prepare Assay Plate reagents Add Buffer, Test Compound, [³H]Radioligand start->reagents membranes Add Cell Membranes reagents->membranes incubation Incubate to Reach Equilibrium membranes->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Calculate IC50 and Ki counting->analysis end_node End: Affinity Data analysis->end_node

Radioligand Binding Assay Workflow
In Vitro Cytotoxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[8][9]

Detailed Protocol: MTT Assay for Anticancer Activity

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Cell culture medium and supplements

  • Test compounds (bromopyridinyl-piperazine derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) from the dose-response curve.

Part 4: ADME Properties and Computational Insights

A comprehensive understanding of a compound's SAR includes an evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as computational modeling to rationalize its activity.

In Vitro ADME Profiling

Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay used to predict the passive permeability of a compound across biological membranes, such as the gastrointestinal tract and the blood-brain barrier.[10][11]

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Membrane Coating: A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids in an organic solvent) to form an artificial membrane.

  • Donor and Acceptor Plates: The test compound is added to a donor plate. The filter plate is then placed on top of an acceptor plate containing buffer.

  • Incubation: The "sandwich" is incubated, allowing the compound to diffuse from the donor plate, through the artificial membrane, and into the acceptor plate.

  • Quantification: The concentration of the compound in both the donor and acceptor plates is measured, typically by LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated.

Metabolic Stability Assessment: Microsomal Stability Assay

This in vitro assay assesses the susceptibility of a compound to metabolism by liver enzymes (cytochrome P450s), providing an indication of its metabolic stability and potential for first-pass metabolism.[12][13]

Protocol: Microsomal Stability Assay

  • Incubation: The test compound is incubated with liver microsomes (human or from other species) and a cofactor, NADPH, which is required for the activity of most CYP450 enzymes.

  • Time Points: Aliquots of the reaction are taken at various time points.

  • Quenching: The reaction in the aliquots is stopped by adding a quenching solution (e.g., acetonitrile).

  • Analysis: The amount of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Analysis: The metabolic half-life (t₁/₂) and intrinsic clearance (CLint) of the compound are calculated from the rate of its disappearance.

Computational Modeling and SAR

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[14][15] This provides valuable insights into the specific molecular interactions that govern binding affinity and can help to explain observed SAR trends.

For bromopyridinyl-piperazines targeting the 5-HT₁A receptor, docking studies often reveal a key ionic interaction between the protonated N4-nitrogen of the piperazine ring and a conserved aspartate residue (Asp116) in the receptor's binding pocket. The bromopyridinyl moiety typically occupies a hydrophobic pocket, and the N4-substituent explores other subpockets, explaining the sensitivity of affinity to the nature and length of this substituent.

G receptor 5-HT1A Receptor Binding Pocket interaction1 Ionic bond with Asp116 receptor->interaction1 interaction2 Hydrophobic interaction with bromopyridine receptor->interaction2 interaction3 Interaction of N4-substituent with subpocket receptor->interaction3 ligand Bromopyridinyl-Piperazine ligand->receptor docks into

Key Ligand-Receptor Interactions

Conclusion

The bromopyridinyl-piperazine scaffold represents a highly valuable and versatile core in modern drug discovery. The structure-activity relationships discussed in this guide demonstrate that subtle modifications to this scaffold can lead to profound changes in biological activity and selectivity. By systematically exploring substitutions on both the bromopyridine ring and the piperazine nitrogen, medicinal chemists can fine-tune the pharmacological profile of these compounds to develop potent and selective agents for a range of therapeutic targets, particularly within the central nervous system and oncology. The integration of rational design, efficient synthesis, and a comprehensive suite of in vitro and in vivo assays, complemented by computational modeling, will continue to unlock the full therapeutic potential of this remarkable chemical class.

References

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Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of 1-(5-Bromopyridin-2-yl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, field-tested protocol for the synthesis of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride, a crucial building block in contemporary medicinal chemistry and drug discovery. The synthesis is achieved through a robust nucleophilic aromatic substitution (SNAr) reaction, followed by conversion to its hydrochloride salt for improved stability and handling. This guide is designed for researchers and scientists, offering in-depth explanations of procedural choices, reaction mechanisms, safety protocols, and characterization techniques to ensure reproducible and high-purity results.

Introduction and Significance

1-(5-Bromopyridin-2-yl)piperazine is a key heterocyclic intermediate widely utilized in the synthesis of pharmacologically active compounds. The piperazine moiety is a privileged scaffold in drug design, known for improving the pharmacokinetic properties of molecules, while the bromopyridine fragment serves as a versatile handle for further chemical modifications, typically through cross-coupling reactions. This compound is a precursor to a range of molecules targeting various receptors and enzymes, making a reliable synthetic protocol highly valuable for the drug development pipeline.[1]

The method detailed herein focuses on the direct reaction between 2,5-dibromopyridine and piperazine. This approach is often favored for its operational simplicity and cost-effectiveness over more complex catalytic methods like the Buchwald-Hartwig amination, especially when the heteroaryl halide is sufficiently reactive.[2]

Overall Synthetic Workflow

The synthesis is a two-stage process: first, the formation of the free base via an SNAr reaction, followed by its conversion to the stable hydrochloride salt.

G cluster_0 Part 1: Free Base Synthesis cluster_1 Part 2: Salt Formation & Analysis Reaction SNAг Reaction (2,5-Dibromopyridine + Piperazine) Workup Aqueous Workup (Removal of excess Piperazine) Reaction->Workup Purification Column Chromatography Workup->Purification Salt HCl Salt Formation Purification->Salt Purified Free Base Isolation Filtration & Drying Salt->Isolation Analysis Characterization (NMR, MS, Purity) Isolation->Analysis

Caption: High-level workflow for the synthesis of 1-(5-Bromopyridin-2-yl)piperazine HCl.

Detailed Synthesis Protocol

Materials and Reagents
ReagentCAS No.Molecular Wt.Molarity/PuritySupplier Example
2,5-Dibromopyridine624-28-2236.90 g/mol >98%Sigma-Aldrich
Piperazine (Anhydrous)110-85-086.14 g/mol >99%Sigma-Aldrich
Acetonitrile (ACN)75-05-841.05 g/mol AnhydrousFisher Scientific
Dichloromethane (DCM)75-09-284.93 g/mol ACS GradeVWR
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ACS GradeVWR
Hexanes110-54-3-ACS GradeVWR
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol GranularSigma-Aldrich
2M HCl in Diethyl Ether--2.0 MSigma-Aldrich
Silica Gel63231-67-4-230-400 meshSorbent Technologies
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Rotary evaporator

  • Glass funnel and filter paper

  • Separatory funnel (250 mL)

  • Glass chromatography column

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Fume hood

PART 1: Synthesis of 1-(5-Bromopyridin-2-yl)piperazine (Free Base)
  • Reaction Setup: In a 250 mL round-bottom flask, combine 2,5-dibromopyridine (5.0 g, 21.1 mmol, 1.0 eq) and anhydrous piperazine (9.1 g, 105.5 mmol, 5.0 eq).

    • Scientist's Note: A large excess of piperazine is used both to drive the reaction to completion and to act as a base, neutralizing the HBr formed in situ. This avoids the need for an additional inorganic or organic base.

  • Solvent Addition: Add 100 mL of acetonitrile to the flask. The solvent helps to dissolve the reactants and allows the reaction to proceed at a controlled temperature.

  • Reflux: Equip the flask with a reflux condenser and place it in a heating mantle. Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain vigorous stirring for 15-18 hours.

    • Process Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 95:5 DCM:Methanol. The product spot should be significantly less polar than the starting 2,5-dibromopyridine.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Dissolve the resulting crude residue in 150 mL of dichloromethane (DCM). Transfer the solution to a separatory funnel and wash it sequentially with water (2 x 50 mL) and then with saturated brine (1 x 50 mL).

    • Causality: The water washes are crucial for removing the excess piperazine and any piperazine hydrobromide salt formed during the reaction. The brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate to dryness under reduced pressure. This will yield the crude product as an oil or semi-solid.

PART 2: Purification and Hydrochloride Salt Formation
  • Purification: Purify the crude product via flash column chromatography on silica gel.

    • Eluent System: A gradient of 0% to 5% methanol in dichloromethane is typically effective.

    • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

    • Concentration: Combine the pure fractions and concentrate under reduced pressure to yield 1-(5-Bromopyridin-2-yl)piperazine as a white to off-white solid. The typical yield is 85-95%.

  • Salt Formation: Dissolve the purified free base (e.g., 4.5 g, 18.6 mmol) in 50 mL of diethyl ether (or ethyl acetate).

  • Acidification: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt will form immediately. Continue adding the HCl solution until no further precipitation is observed.

    • Endpoint Check: You can check the pH of the supernatant with a wetted pH strip to ensure it is acidic.

  • Isolation and Drying: Stir the resulting slurry for 30 minutes at room temperature. Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry it under vacuum at 40-50°C to a constant weight.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a classic SNAr mechanism. The pyridine ring is an electron-deficient system, which facilitates nucleophilic attack, particularly at the positions ortho (C2) and para (C4) to the ring nitrogen.

Sources

Application Notes and Protocols for 1-(5-Bromopyridin-2-yl)piperazine hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Editorial: This document provides a comprehensive technical guide on the potential applications of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride in neuroscience. It is important to note that, as of the latest literature review, direct neuroscience research specifically investigating this compound is limited. However, the structural motifs present in this molecule, namely the piperazine ring and the substituted pyridine, are well-established pharmacophores in a multitude of neurologically active agents. Therefore, this guide will extrapolate potential applications and detailed experimental protocols based on the known activities of structurally related compounds and the broader understanding of piperazine-based neuropharmacology.

Part 1: Introduction to 1-(5-Bromopyridin-2-yl)piperazine hydrochloride and the Piperazine Scaffold in Neuroscience

1-(5-Bromopyridin-2-yl)piperazine hydrochloride is a synthetic organic compound with the molecular formula C₉H₁₃BrClN₃. While its primary applications in the literature are as a chemical intermediate, its core piperazine structure is a cornerstone in the development of drugs targeting the central nervous system (CNS).

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure is highly versatile and can be found in a wide array of approved drugs and clinical candidates for various neurological and psychiatric disorders. Its prevalence is due to its ability to interact with multiple biological targets, favorable pharmacokinetic properties, and synthetic tractability.

Key Physicochemical Properties of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride:

PropertyValueSource
CAS Number 1187386-40-8
Molecular Formula C₉H₁₃BrClN₃
Molecular Weight 278.58 g/mol
Purity Typically ≥98%
Storage Room Temperature

Part 2: Potential Applications in Neuroscience

Based on the extensive research on analogous piperazine-containing molecules, 1-(5-Bromopyridin-2-yl)piperazine hydrochloride could be investigated for its potential as a modulator of various neurotransmitter systems. The primary targets of interest would be dopamine and serotonin receptors, which are implicated in a wide range of neurological and psychiatric conditions.

Dopamine Receptor Ligand

The 1,4-disubstituted piperazine scaffold is a well-known pharmacophore for dopamine D2 and D3 receptor ligands.[1] These receptors are key targets in the treatment of schizophrenia, Parkinson's disease, and substance abuse disorders.[2] Antagonists of the D2 receptor are effective antipsychotics, while agonists are used to manage the motor symptoms of Parkinson's disease.[3]

Potential Research Directions:

  • Schizophrenia: Investigate the antagonist activity of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride at D2 and D3 receptors.

  • Parkinson's Disease: Explore potential partial agonist activity at D2/D3 receptors, which may offer therapeutic benefits with a reduced risk of side effects compared to full agonists.[2]

Serotonin Receptor Ligand

Arylpiperazine derivatives are prominent ligands for various serotonin (5-HT) receptors, including 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT7.[4][5] Modulation of these receptors is a key strategy in the treatment of depression, anxiety, and other mood disorders.[6] For instance, 5-HT1A receptor agonists exhibit anxiolytic and antidepressant effects, while 5-HT2C receptor antagonists are being explored for the treatment of schizophrenia.[7][8]

Potential Research Directions:

  • Depression and Anxiety: Characterize the binding affinity and functional activity of the compound at 5-HT1A and other relevant serotonin receptors.

  • Cognitive Disorders: Given the role of serotonin in learning and memory, investigate the potential of this compound to modulate cognitive function.[9]

Multi-Target-Directed Ligand for Neurodegenerative Diseases

The piperazine scaffold has been a key component in the design of multi-target-directed ligands (MTDLs) for complex multifactorial diseases like Alzheimer's.[10][11][12][13] These compounds are designed to interact with multiple pathological targets, such as cholinesterases, beta-amyloid aggregation, and tau pathology.

Potential Research Directions:

  • Alzheimer's Disease: Evaluate the inhibitory activity of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride against acetylcholinesterase (AChE) and its effects on Aβ aggregation and tau phosphorylation.[10]

Part 3: Experimental Protocols

The following protocols are generalized methodologies for the initial screening and characterization of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride in a neuroscience context.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride for a panel of CNS receptors.

Protocol:

  • Preparation of Cell Membranes: Utilize commercially available cell lines stably expressing the human dopamine (D1, D2, D3, D4, D5) and serotonin (5-HT1A, 5-HT2A, 5-HT2C, etc.) receptors.

  • Radioligand Binding Assay:

    • Incubate the cell membranes with a specific radioligand for the receptor of interest (e.g., [³H]spiperone for D2 receptors, [³H]8-OH-DPAT for 5-HT1A receptors).

    • Add increasing concentrations of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride to compete with the radioligand.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC₅₀ (concentration causing 50% inhibition of radioligand binding) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Causality: This assay provides a direct measure of the compound's affinity for specific receptors, which is the first step in understanding its potential mechanism of action.

Functional Assays

Objective: To determine whether 1-(5-Bromopyridin-2-yl)piperazine hydrochloride acts as an agonist, antagonist, or inverse agonist at its target receptors.

Protocol (Example for a G-protein coupled receptor):

  • Cell Culture: Use a cell line expressing the receptor of interest and engineered to report on downstream signaling (e.g., via a calcium-sensitive dye or a cAMP-responsive reporter gene).

  • Agonist Mode:

    • Treat the cells with increasing concentrations of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride.

    • Measure the cellular response (e.g., changes in intracellular calcium or cAMP levels).

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride.

    • Stimulate the cells with a known agonist for the receptor.

    • Measure the inhibition of the agonist-induced response.

  • Data Analysis:

    • Generate dose-response curves and calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Causality: Functional assays are crucial to understand the biological effect of the compound upon binding to its target receptor.

In Vivo Behavioral Models

Objective: To evaluate the psychoactive effects of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride in animal models of neurological and psychiatric disorders.

Protocol (Example for Antidepressant-like Activity):

  • Animal Model: Use a validated animal model of depression, such as the forced swim test or tail suspension test in mice.[6]

  • Drug Administration: Administer 1-(5-Bromopyridin-2-yl)piperazine hydrochloride at various doses via an appropriate route (e.g., intraperitoneal injection).

  • Behavioral Testing:

    • Forced Swim Test: Place the mice in a cylinder of water and record the duration of immobility. A decrease in immobility time is indicative of an antidepressant-like effect.

    • Tail Suspension Test: Suspend the mice by their tails and measure the duration of immobility.

  • Data Analysis: Compare the immobility times of the drug-treated groups to a vehicle-treated control group using appropriate statistical tests.

Causality: These models provide an initial indication of the compound's potential therapeutic efficacy in a whole-organism setting.

Part 4: Visualization of Potential Mechanisms

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 5HT_synthesis 5-HT Synthesis 5HT_vesicle Vesicular Storage 5HT_synthesis->5HT_vesicle 5HT_release 5-HT Release 5HT_vesicle->5HT_release 5HT_reuptake SERT (Reuptake) 5HT_release->5HT_reuptake 5HT1A_receptor 5-HT1A Receptor 5HT_release->5HT1A_receptor 5-HT D2_receptor D2 Receptor 5HT_release->D2_receptor Dopamine (Cross-talk) downstream_signaling Downstream Signaling (e.g., cAMP, Ca²⁺) 5HT1A_receptor->downstream_signaling D2_receptor->downstream_signaling neuronal_response Neuronal Response (e.g., altered firing rate) downstream_signaling->neuronal_response BPP_compound 1-(5-Bromopyridin-2-yl) piperazine hydrochloride BPP_compound->5HT1A_receptor Potential Agonist/ Antagonist BPP_compound->D2_receptor Potential Antagonist/ Partial Agonist

G start Start: 1-(5-Bromopyridin-2-yl) piperazine hydrochloride in_vitro In Vitro Screening - Receptor Binding Assays - Functional Assays start->in_vitro admet In Vitro ADMET - Metabolic Stability - Cell Permeability in_vitro->admet hit_to_lead Hit-to-Lead Optimization admet->hit_to_lead in_vivo_efficacy In Vivo Efficacy - Animal Models of CNS Disorders hit_to_lead->in_vivo_efficacy in_vivo_pk_pd In Vivo PK/PD - Brain Penetration - Receptor Occupancy hit_to_lead->in_vivo_pk_pd lead_optimization Lead Optimization in_vivo_efficacy->lead_optimization in_vivo_pk_pd->lead_optimization preclinical_candidate Preclinical Candidate Selection lead_optimization->preclinical_candidate

Part 5: Conclusion and Future Directions

While 1-(5-Bromopyridin-2-yl)piperazine hydrochloride has not yet been a direct subject of extensive neuroscience research, its chemical structure holds significant promise for the development of novel CNS-active agents. The piperazine core is a privileged scaffold that has yielded numerous successful drugs for a variety of neurological and psychiatric disorders. The protocols and potential applications outlined in this guide provide a solid foundation for researchers to begin exploring the neuropharmacological profile of this and related compounds. Future studies should focus on a comprehensive in vitro screening against a broad panel of CNS targets, followed by in vivo validation in relevant animal models to uncover its therapeutic potential.

References

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  • Armstrong, C., et al. (2024). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience, 15(21), 3901-3914. [Link]

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  • Di Giovanni, G., & De Deurwaerdère, P. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals, 17(10), 1238. [Link]

  • Dorogan, M., et al. (2024). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry. [Link]

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Sources

Topic: Characterization of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride as a Putative Dopamine D3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

The dopamine D3 receptor (D3R) is a G protein-coupled receptor (GPCR) of the D2-like family, predominantly expressed in the limbic regions of the brain.[1] This localization implicates it in cognitive and emotional functions, making it a high-value therapeutic target for neuropsychiatric conditions such as schizophrenia, substance use disorder, and depression.[2][3] A significant challenge in D3R drug development is achieving high selectivity over the structurally homologous D2 receptor (D2R) to avoid motor side effects associated with D2R blockade.[4][5] The arylpiperazine scaffold is a privileged structure found in numerous D2-like receptor ligands.[6][7] This document provides a comprehensive guide for the characterization of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride, a commercially available arylpiperazine-containing compound, as a putative D3R antagonist. We present a logical, tiered workflow from initial in vitro binding and functional assays to preliminary in vivo target engagement studies, designed to rigorously determine the compound's affinity, functional potency, and selectivity.

Compound Profile: 1-(5-Bromopyridin-2-yl)piperazine hydrochloride

This compound serves as a starting point for characterization. It is essential to handle and prepare it correctly to ensure reproducible results.

PropertyValueSource
CAS Number 1187386-40-8
Molecular Formula C₉H₁₂BrN₃ · HCl
Molecular Weight 278.58 g/mol
Appearance Typically a solid (powder/crystals)-
Purity ≥98% (recommended)
Storage Store at room temperature, desiccated.

Solubilization: For in vitro assays, prepare a 10 mM stock solution in 100% dimethyl sulfoxide (DMSO). For in vivo studies, solubility in aqueous vehicles must be determined empirically. A common starting vehicle is saline with 5-10% Tween® 80 and a minimal amount of DMSO (<5%).

Scientific Background: D3 Receptor Signaling

The D3R is canonically coupled to the Gi/o family of heterotrimeric G proteins.[1][6] Upon activation by an agonist (e.g., dopamine), the Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase (AC). This action reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[8][9] A competitive antagonist will bind to the D3R but not activate it, thereby blocking the agonist's ability to inhibit AC and decrease cAMP levels.

D3R_Signaling_Pathway cluster_membrane Cell Membrane D3R Dopamine D3 Receptor (D3R) G_protein Gi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Dopamine Dopamine (Agonist) Dopamine->D3R Binds & Activates Antagonist Test Compound (Antagonist) Antagonist->D3R Binds & Blocks ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream Regulates

Caption: Canonical Gi/o signaling pathway of the Dopamine D3 Receptor.

Experimental Characterization Workflow

A systematic approach is critical to validate a new compound. The workflow should progress from determining basic binding characteristics to confirming functional activity and, finally, to assessing its effects in a living system.

Experimental_Workflow Binding Protocol 1: Radioligand Binding Assay (Affinity & Selectivity) Functional Protocol 2: cAMP Functional Assay (Potency & Modality) Binding->Functional Confirm Functional Antagonism Formulation Protocol 3: Formulation & Dosing Functional->Formulation Proceed if Potent & Selective Behavior Protocol 4: Target Engagement Model (Agonist Reversal) Formulation->Behavior

Caption: A tiered workflow for characterizing a putative D3R antagonist.

PART I: In Vitro Characterization Protocols

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride for the human dopamine D3 and D2 receptors and to establish its D3R vs. D2R selectivity index.

Scientific Rationale: This assay quantifies the ability of the unlabeled test compound to displace a radiolabeled ligand that binds to the target receptor with high affinity. The resulting IC₅₀ value (concentration of test compound that displaces 50% of the radioligand) is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, providing a true measure of binding affinity.[10] Running the assay on both D3 and D2 receptors is critical for determining selectivity.

Materials:

  • Receptor Source: Commercially available cell membrane preparations from HEK293 or CHO cells stably expressing either human D3R or human D2R (long isoform).

  • Radioligand: [³H]Spiperone (a common D2-like antagonist radioligand). Kₑ values for D3R and D2R should be determined in-house or obtained from the literature.

  • Non-specific Binding (NSB) Determiner: Haloperidol (10 µM final concentration) or unlabeled Spiperone.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compound: 1-(5-Bromopyridin-2-yl)piperazine hydrochloride, prepared in a 10 mM DMSO stock and serially diluted.

  • Apparatus: 96-well plates, vacuum filtration manifold, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine), liquid scintillation counter, and scintillation fluid.[11]

Step-by-Step Methodology:

  • Preparation: On the day of the assay, thaw the receptor membrane preparations on ice and resuspend in ice-cold assay buffer to a final protein concentration of 5-15 µ g/well .[11]

  • Plate Setup: In a 96-well plate, add reagents to a final volume of 250 µL/well:

    • Total Binding (TB) wells: 150 µL membranes, 50 µL assay buffer, 50 µL [³H]Spiperone (at a final concentration near its Kₑ).

    • Non-specific Binding (NSB) wells: 150 µL membranes, 50 µL Haloperidol (10 µM final), 50 µL [³H]Spiperone.

    • Competition wells: 150 µL membranes, 50 µL of serially diluted test compound (e.g., from 10 pM to 100 µM final concentration), 50 µL [³H]Spiperone.

  • Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation.[11]

  • Filtration: Rapidly terminate the reaction by vacuum filtration through the pre-soaked glass fiber filters. Wash the filters 3-4 times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate for at least 4 hours. Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percent specific binding against the log concentration of the test compound.

  • Use a non-linear regression model (e.g., "log(inhibitor) vs. response -- Variable slope") in software like GraphPad Prism to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation :

    • Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

    • Where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.

  • Calculate the Selectivity Index = Kᵢ (D2R) / Kᵢ (D3R). A value >100 is generally considered highly selective.[6]

Protocol 2: cAMP Functional Antagonism Assay

Objective: To determine if the compound acts as a functional antagonist at the D3R and to quantify its potency (IC₅₀).

Scientific Rationale: As a Gi-coupled receptor, D3R activation by an agonist (e.g., Quinpirole) inhibits cAMP production. To measure antagonism, cAMP levels are first artificially elevated using forskolin, an adenylyl cyclase activator. The ability of the D3R agonist to reduce these elevated cAMP levels is then measured. A D3R antagonist will block this agonist-induced reduction in a dose-dependent manner.[12][13]

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human D3R.

  • Reference Agonist: Quinpirole hydrochloride.

  • cAMP Stimulator: Forskolin.

  • Test Compound: 1-(5-Bromopyridin-2-yl)piperazine hydrochloride.

  • cAMP Detection Kit: A commercial kit based on principles like HTRF, AlphaScreen, or bioluminescence (e.g., GloSensor™).[14][15]

  • Assay Buffer: Typically a HBSS-based buffer containing a phosphodiesterase inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.

Step-by-Step Methodology:

  • Cell Plating: Seed the D3R-expressing cells into 384-well plates at a density optimized for the specific cAMP kit and allow them to adhere overnight.

  • Agonist Mode Check: First, test the compound alone (without agonist) to ensure it does not have any agonist activity (i.e., it should not decrease forskolin-stimulated cAMP levels on its own).

  • Antagonist Assay Setup: a. Remove culture medium from the cells. b. Add assay buffer containing serially diluted concentrations of the test compound (or reference antagonist like Haloperidol). c. Pre-incubate for 15-30 minutes at room temperature.[14]

  • Agonist Challenge: Add the reference agonist (Quinpirole) at a concentration that gives ~80% of its maximal effect (EC₈₀), along with a submaximal concentration of forskolin (determined empirically, often 1-10 µM).[13][15]

  • Incubation: Incubate for the time recommended by the cAMP kit manufacturer (typically 30-60 minutes) at room temperature.

  • Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol. Read the plate on a suitable plate reader.

Data Analysis:

  • Normalize the data: Set the signal from cells treated with forskolin + agonist as 0% antagonism and the signal from cells treated with forskolin alone as 100% antagonism.

  • Plot the percent antagonism against the log concentration of the test compound.

  • Use non-linear regression (as in Protocol 1) to determine the IC₅₀ value, which represents the functional potency of the antagonist.

PART II: Preliminary In Vivo Evaluation

Protocol 3: Compound Formulation and Administration

Objective: To prepare a stable and safe formulation of the compound for administration to rodents.

Methodology:

  • Vehicle Selection: Test the solubility of the hydrochloride salt in various vehicles. A common starting point is sterile 0.9% saline. If solubility is poor, add a co-solvent. A typical vehicle is 5% DMSO, 5% Tween® 80, and 90% sterile saline.

  • Formulation: Prepare the formulation fresh on the day of the experiment. Add the co-solvents first, dissolve the compound, and then add the saline. Vortex and briefly sonicate if necessary to achieve a clear solution.

  • Administration: The intraperitoneal (i.p.) route is common for initial screening studies. Administer a volume of 5-10 mL/kg body weight.

Protocol 4: Reversal of D3R Agonist-Induced Hypolocomotion

Objective: To obtain in vivo evidence of D3R target engagement by assessing the compound's ability to block a D3R-mediated behavior.

Scientific Rationale: Low doses of D3-preferring agonists like 7-OH-DPAT or PD-128907 induce a characteristic decrease in locomotor activity (hypolocomotion) in rodents. This effect is specifically mediated by D3 receptors.[6] A functional D3R antagonist, when administered prior to the agonist, should block this effect and restore normal locomotor activity. This provides strong evidence that the compound is reaching the brain and engaging its target.

Materials:

  • Animals: Male C57BL/6 mice or Sprague-Dawley rats.

  • Apparatus: Open-field activity chambers equipped with infrared beams to automatically track movement.

  • D3-preferring Agonist: 7-OH-DPAT or PD-128907.

  • Test Compound Formulation: Prepared as described in Protocol 3.

Step-by-Step Methodology:

  • Acclimation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.

  • Habituation: Place each animal in an activity chamber and allow it to habituate for 30-60 minutes until baseline activity stabilizes.

  • Treatment:

    • Group 1 (Vehicle Control): Administer vehicle i.p., wait 30 minutes, then administer agonist vehicle subcutaneously (s.c.).

    • Group 2 (Agonist Control): Administer vehicle i.p., wait 30 minutes, then administer the D3 agonist (e.g., 0.1 mg/kg 7-OH-DPAT, s.c.).

    • Group 3-5 (Test Groups): Administer the test compound at various doses (e.g., 1, 3, 10 mg/kg, i.p.), wait 30 minutes, then administer the D3 agonist.

  • Data Collection: Immediately after the second injection, return the animals to the chambers and record locomotor activity (e.g., total distance traveled) for 60-90 minutes.

Data Analysis:

  • Analyze the data in time bins (e.g., 5-minute intervals) and as a total over the entire session.

  • Compare the total distance traveled between groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

  • A significant increase in locomotion in the test groups compared to the agonist control group indicates that the antagonist successfully reversed the agonist-induced hypolocomotion.

Expected Data and Interpretation

The following table presents hypothetical, yet realistic, data for a compound that would be considered a promising selective D3R antagonist.

ParameterTest CompoundReference Antagonist (e.g., SB-277011-A)Interpretation
D3R Binding Affinity (Kᵢ) 1.5 nM1.2 nMHigh affinity for the D3 receptor.
D2R Binding Affinity (Kᵢ) 210 nM180 nMLow affinity for the D2 receptor.
Selectivity Index (Kᵢ D2/D3) 140-fold150-foldHighly selective for D3R over D2R.[16]
cAMP Functional Potency (IC₅₀) 4.2 nM3.5 nMPotent functional antagonist at the D3R.
Agonist-Induced Hypolocomotion Reverses effect at ≥3 mg/kgReverses effect at ≥1 mg/kgDemonstrates CNS penetration and in vivo target engagement.

Conclusion

The protocols outlined in this application note provide a robust framework for the systematic evaluation of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride, or any novel compound containing the arylpiperazine scaffold, as a potential dopamine D3 receptor antagonist. Successful progression through this workflow—demonstrating high binding affinity, potent functional antagonism, high selectivity over the D2 receptor, and evidence of in vivo target engagement—would validate the compound as a valuable tool for preclinical research and a candidate for further drug development efforts targeting D3R-implicated CNS disorders.

References

  • Kiss, B., et al. (2021). Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders. MDPI. [Link]

  • Robinson, S. W., & Caron, M. G. (1997). Signaling mechanisms of the D3 dopamine receptor. Journal of Neurochemistry. [Link]

  • Contreras, M. A. (2020). Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain. ACS Chemical Neuroscience. [Link]

  • Ashby, C. R., et al. (2003). The Role of Central Dopamine D3 Receptors in Drug Addiction: A Review of Pharmacological Evidence. Synapse. [Link]

  • Wikipedia contributors. (2023). Dopamine receptor D3. Wikipedia. [Link]

  • Bonaventura, J., et al. (2016). Targeting the dopamine D3 receptor: an overview of drug design strategies. Expert Opinion on Drug Discovery. [Link]

  • Maramai, S., et al. (2016). Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. Frontiers in Neuroscience. [Link]

  • Sokoloff, P., & Le Foll, B. (2021). Dopamine D3 Receptor: Contemporary Views of Its Function and Pharmacology for Neuropsychiatric Diseases. Biomolecules. [Link]

  • Heidbreder, C. A., & Hagan, J. J. (2005). Selective dopamine D3 receptor antagonists: a review 2001-2005. Current Medicinal Chemistry. [Link]

  • Luedtke, R. R., & Mach, R. H. (2011). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Pharmacological and Toxicological Methods. [Link]

  • Newman, A. H., & Blaylock, B. L. (2022). Current Perspectives on Selective Dopamine D3 Receptor Antagonists/Partial Agonists as Pharmacotherapeutics for Opioid and Psychostimulant Use Disorders. Neuropharmacology. [Link]

  • Newman, A. H., & Blaylock, B. L. (2022). Current Perspectives on Selective Dopamine D3 Receptor Antagonists/Partial Agonists as Pharmacotherapeutics for Opioid and Psychostimulant Use Disorders. PubMed. [Link]

  • Pilon, C., et al. (1994). Two Intracellular Signaling Pathways for the Dopamine D3 Receptor: Opposite and Synergistic Interactions with Cyclic AMP. Semantic Scholar. [Link]

  • Zhen, J., et al. (2005). Fully automated radioligand binding filtration assay for membrane-bound receptors. Journal of Biomolecular Screening. [Link]

  • Galaj, E., & Ranaldi, R. (2013). Recent methods for measuring dopamine D3 receptor occupancy in vivo: importance for drug development. Frontiers in Pharmacology. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience Data Sheet. [Link]

  • Maramai, S., et al. (2016). Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. PMC - PubMed Central. [Link]

  • Coccini, T., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Dou, L., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Analytical Biochemistry. [Link]

  • Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI. [Link]

  • Bennacef, I., et al. (2009). Dopamine D3 receptor antagonists: the quest for a potentially selective PET ligand. Part 3: Radiosynthesis and in vivo studies. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Heidbreder, C. A., & Newman, A. H. (2010). Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders. Annals of the New York Academy of Sciences. [Link]

  • Schetz, J. A. (2005). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Dissertation, University of Regensburg. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Joyce, J. N., & Millan, M. J. (2005). Dopamine D3 Receptor Antagonists as Therapeutic Agents. Current Opinion in Pharmacology. [Link]

  • Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. [Link]

  • Appel, N. M., et al. (2015). Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs. The Journal of Pharmacology and Experimental Therapeutics. [Link]

Sources

Application Notes and Protocols for In Vivo Experimental Design with 1-(5-Bromopyridin-2-yl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design and execution of in vivo studies for the novel compound 1-(5-Bromopyridin-2-yl)piperazine hydrochloride. Given the prevalence of the piperazine moiety in centrally acting therapeutic agents, this guide is structured around the hypothesis that this compound may exhibit neuropsychiatric activity. The protocols herein are designed to systematically evaluate its pharmacokinetic profile, safety, and potential efficacy in rodent models, ensuring scientific integrity and adherence to preclinical development standards.

Introduction: The Rationale for a Phased In Vivo Investigation

The compound 1-(5-Bromopyridin-2-yl)piperazine hydrochloride belongs to the piperazine class of molecules. Piperazine derivatives are well-represented in medicine, often targeting central nervous system (CNS) pathways. Many approved drugs with antipsychotic, antidepressant, and anxiolytic properties feature this core structure, which is known to interact with various monoamine neurotransmitter systems.[1] Therefore, a logical starting point for the in vivo characterization of this novel compound is to investigate its potential as a neuropsychiatric therapeutic agent.

Embarking on in vivo research for a new chemical entity (NCE) requires a structured, multi-phase approach that begins with fundamental characterization and progresses to more complex efficacy and safety evaluations.[2][3][4] This ensures that resources are used efficiently and that a comprehensive data package is built to support further development.[5][6] This guide outlines a logical progression of studies, from initial tolerability and pharmacokinetic assessments to foundational behavioral pharmacology.

Phase 1: Preliminary Characterization and Safety Assessment

The initial phase of in vivo testing is critical for establishing the basic parameters of the compound's behavior in a living system. The primary goals are to determine a safe dosing range and to understand its absorption, distribution, metabolism, and excretion (ADME) profile.[7][8]

Maximum Tolerated Dose (MTD) and Acute Toxicity Study

Causality: Before any efficacy studies can be designed, it is imperative to understand the compound's safety profile. An acute toxicity study helps identify the dose range that causes overt adverse effects and establishes the maximum tolerated dose (MTD).[9][10] This information is crucial for selecting appropriate doses for subsequent pharmacokinetic and efficacy studies, ensuring animal welfare and the scientific validity of the results.[11][12][13]

Protocol: Single Ascending Dose (SAD) Acute Toxicity Study in Mice

  • Animal Model: Male and female CD-1 mice (8-10 weeks old). Using both sexes is crucial to identify potential sex-dependent differences in toxicity.

  • Group Allocation: Assign animals to groups (n=3-5 per sex per group) and a vehicle control group.

  • Compound Formulation: Prepare a clear, sterile solution of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride in an appropriate vehicle (e.g., sterile saline or 0.5% methylcellulose). The formulation must be validated for stability and homogeneity.

  • Administration: Administer single doses via both intraperitoneal (IP) and oral (PO) routes to assess route-dependent toxicity.[14][15][16] Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg).

  • Observation: Continuously monitor animals for the first 4 hours post-dosing, and then at regular intervals for up to 14 days. Record clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions) and any mortality.

  • Data Collection: Record body weights before dosing and at study termination. At the end of the observation period, perform a gross necropsy on all animals to identify any visible organ abnormalities.

  • Endpoint: The MTD is defined as the highest dose that does not produce mortality or serious signs of toxicity.

Pharmacokinetic (PK) Profiling

Causality: A thorough understanding of a compound's pharmacokinetics is fundamental to designing meaningful efficacy studies.[7][17] PK studies reveal how the compound is absorbed, how it distributes throughout the body (including, critically, the brain), how it is metabolized, and how it is eliminated.[8][18] This information is essential for selecting a dosing route, dose level, and dosing frequency that will ensure adequate target engagement.[19]

Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats with jugular vein cannulation to facilitate serial blood sampling from a single animal.

  • Group Allocation:

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).

    • Group 2: Oral (PO) administration (e.g., 10 mg/kg).

    • Group 3: Intraperitoneal (IP) administration (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 100-150 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).[19]

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the concentration of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride in plasma.

  • Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters to Determine

ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the peak exposure after administration.
Tmax Time to reach CmaxShows the rate of absorption.
AUC Area under the concentration-time curveRepresents the total drug exposure over time.
Half-lifeDetermines the time it takes for the drug concentration to decrease by half, influencing dosing frequency.
F (%) Bioavailability (calculated from IV vs. PO data)The fraction of the administered dose that reaches systemic circulation. Crucial for dose selection for oral compounds.
CL ClearanceThe rate at which the drug is eliminated from the body.
Vd Volume of distributionIndicates the extent of drug distribution into tissues versus plasma.

Phase 2: In Vivo Pharmacodynamic and Efficacy Screening

With a safe dose range and PK profile established, the next phase is to investigate whether the compound engages its target in the CNS and produces a measurable behavioral effect. Based on the piperazine scaffold, initial screening will focus on models of anxiety and depression-like behavior.[20][21]

Experimental Workflow

The following diagram illustrates a logical workflow for conducting initial efficacy screening.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Efficacy Screening cluster_2 Data Analysis & Decision MTD Acute Toxicity & MTD (Mouse) PK Pharmacokinetic Profiling (Rat) MTD->PK Informs Dose Selection EPM Elevated Plus Maze (EPM) Anxiety Model PK->EPM Guides Dose & Timing OFT Open Field Test (OFT) Locomotor & Anxiety Model EPM->OFT Confirm/Extend Findings MB Marble Burying Test Anxiolytic/Repetitive Behavior OFT->MB Broader Behavioral Profile Analysis Analyze Data (PK/PD Correlation) MB->Analysis

Sources

Quantitative Analysis of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride by Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated method for the quantitative analysis of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride using a Liquid Chromatography-Mass Spectrometry (LC-MS) system. 1-(5-Bromopyridin-2-yl)piperazine is a key intermediate in pharmaceutical synthesis, and its precise quantification is critical for ensuring the quality, safety, and efficacy of final drug products. The described method is highly selective and sensitive, employing a reversed-phase chromatographic separation coupled with tandem mass spectrometry (MS/MS) detection in Multiple Reaction Monitoring (MRM) mode. This protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis, all underpinned by established regulatory validation principles.

Introduction: The Rationale for a High-Sensitivity Method

1-(5-Bromopyridin-2-yl)piperazine hydrochloride serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the bromopyridine and piperazine moieties makes it a versatile precursor for creating compounds with diverse pharmacological activities. Accurate determination of its purity and concentration in starting materials and reaction mixtures is paramount for process control and regulatory compliance.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical technique of choice for this application due to its inherent specificity and sensitivity.[1] Unlike traditional methods like HPLC-UV, which may lack the specificity to distinguish the analyte from structurally similar impurities, LC-MS provides definitive identification based on both chromatographic retention time and the unique mass-to-charge ratio (m/z) of the analyte and its fragments.[2] This dual-filter approach is essential for accurate quantification, especially at low concentration levels. This method has been developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and Food and Drug Administration (FDA) guidelines, ensuring its suitability for its intended purpose.[3][4][5]

Analyte Characteristics

  • Compound Name: 1-(5-Bromopyridin-2-yl)piperazine hydrochloride

  • CAS Number: 1187386-40-8[6]

  • Molecular Formula (HCl salt): C₉H₁₃BrClN₃[6]

  • Molecular Weight (HCl salt): 278.58 g/mol [6]

  • Molecular Formula (Free Base): C₉H₁₂BrN₃[7]

  • Molecular Weight (Free Base): 242.12 g/mol [8]

  • Chemical Structure (Free Base):

    
    
    

The presence of two basic nitrogen atoms in the piperazine ring makes this compound highly suitable for positive mode electrospray ionization (ESI), as these sites are readily protonated.

Experimental Protocol

Materials and Reagents
  • Reference Standard: 1-(5-Bromopyridin-2-yl)piperazine hydrochloride (Purity ≥ 98%)

  • Solvents:

    • Acetonitrile (LC-MS Grade)

    • Methanol (LC-MS Grade)

    • Deionized Water (18.2 MΩ·cm)

  • Additives: Formic Acid (LC-MS Grade, ~99%)

  • Consumables:

    • 1.5 mL HPLC vials with caps

    • 0.22 µm syringe filters (if samples contain particulates)

    • Pipettes and precision volumetric flasks

Instrumentation
  • LC System: UHPLC or HPLC system with a binary pump, degasser, autosampler, and column oven.

  • MS System: Triple quadrupole (QqQ) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Analytical Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size). The choice of a shorter column with smaller particles is deliberate to enable rapid analysis times while maintaining high chromatographic resolution.

Preparation of Solutions

Diluent: A mixture of 50:50 (v/v) Acetonitrile and Water was chosen as the diluent to ensure the solubility of the analyte and compatibility with the mobile phase.

  • Stock Standard Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride reference standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and bring to volume with the diluent. This stock solution must be stored at 2-8°C and can be used for up to one week.

  • Working Standard Solutions (Calibration Curve):

    • Prepare a series of calibration standards by serially diluting the stock solution with the diluent. A typical concentration range for quantification might be 1 ng/mL to 1000 ng/mL.

    • The specific levels should be chosen to bracket the expected concentration of the analyte in the test samples.

  • Sample Preparation:

    • Accurately weigh the sample material containing the analyte.

    • Dissolve it in a known volume of diluent to achieve an expected concentration within the calibration range.

    • Vortex or sonicate to ensure complete dissolution. If necessary, filter the solution through a 0.22 µm filter before transferring it to an HPLC vial.

LC-MS Method Parameters

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Conditions

ParameterRecommended SettingRationale
Column C18, 50 mm x 2.1 mm, 1.8 µmProvides excellent retention and peak shape for this class of compounds.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier promotes protonation of the analyte for enhanced ESI+ signal.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good separation efficiency.
Gradient Elution 0-0.5 min: 5% B; 0.5-3.0 min: 5% to 95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: return to 5% BA gradient is used to ensure elution of the analyte with a good peak shape and to clean the column of any late-eluting components.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, balancing analysis time and system pressure.
Column Temperature 40 °CEnhances reproducibility of retention times and can improve peak shape.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects and peak distortion.

Table 2: Mass Spectrometry Conditions

ParameterRecommended SettingRationale
Ionization Mode ESI Positive (ESI+)The piperazine nitrogen atoms are basic and readily accept a proton.
MRM Transitions Quantifier: 242.0 → 171.0; Qualifier: 242.0 → 132.0 (Note: Considering the ⁷⁹Br isotope)The precursor ion [M+H]⁺ corresponds to the free base. Product ions are chosen based on characteristic fragmentation for selectivity. A qualifier ion confirms identity.
Ion Spray Voltage +5500 VOptimizes the formation of gas-phase ions.[9]
Source Temperature 550 °CFacilitates efficient desolvation of the mobile phase.[9]
Collision Gas (CAD) NitrogenStandard collision gas for fragmentation in the collision cell.
Dwell Time 100 msBalances the number of data points across the peak with signal intensity.

Note: The presence of bromine results in a characteristic isotopic pattern (⁷⁹Br:⁸¹Br ≈ 1:1). The corresponding [M+H]⁺ ion for the ⁸¹Br isotope will be at m/z 244.0. Monitoring both can provide an additional layer of confirmation.

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose, as mandated by ICH and FDA guidelines.[4][5][10][11] A validation protocol should be established before initiating the studies.[11]

Validation Workflow

G cluster_prep Preparation cluster_analysis Data Analysis prep_standards Prepare Standards & QC Samples data_acq LC-MS Data Acquisition prep_standards->data_acq specificity Specificity process Process Results linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) loq LOQ & LOD robustness Robustness report Generate Validation Report process->report

Sources

Application Notes and Protocols for Developing In Vitro Binding Assays for 1-(5-Bromopyridin-2-yl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Binding Profile of a Privileged Scaffold

The compound 1-(5-Bromopyridin-2-yl)piperazine hydrochloride belongs to a chemical class distinguished by the piperazine ring, a six-membered heterocycle that is a cornerstone of modern medicinal chemistry.[1] Recognized as a "privileged scaffold," the piperazine moiety is a structural component in a multitude of approved drugs targeting a vast range of therapeutic areas, particularly central nervous system (CNS) disorders.[1][2][3] Its prevalence stems from its unique physicochemical properties, including its basicity which allows for favorable interactions with biological targets and enhances aqueous solubility, often leading to improved oral bioavailability.[1]

Many CNS-active piperazine-containing molecules function as modulators of G protein-coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D2) receptors.[1] Given the structure of 1-(5-Bromopyridin-2-yl)piperazine, it is hypothesized to interact with one or more of these receptor families. The 5-HT1A receptor, in particular, is a well-documented target for arylpiperazine ligands and is deeply involved in the pathophysiology of anxiety and depression.[4][5][6]

This guide provides a comprehensive framework for developing and validating robust in vitro binding assays to characterize the interaction of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride with a putative GPCR target. We will proceed with the 5-HT1A receptor as an exemplary target to illustrate the principles and protocols. These methodologies are designed to be adaptable for screening and characterizing other compounds or for targeting different receptors. We will detail two primary assay formats: a classic Radioligand Competition Binding Assay and a non-radioactive Fluorescence Polarization (FP) competition assay, providing step-by-step protocols, data analysis guidance, and validation criteria.

Part 1: The Assay Development Workflow: A Strategic Overview

The successful development of a binding assay is a systematic process. It begins with target and reagent selection and progresses through optimization, validation, and implementation for screening or characterization. The goal is to establish a reliable and reproducible system to quantify the affinity of the test compound for its biological target.

Assay_Development_Workflow Start Start: Hypothesis (Compound targets 5-HT1A Receptor) Reagent Reagent Sourcing & QC - Receptor Source (Membranes) - Labeled Ligand (Radiolabeled or Fluorescent) - Test Compound Stock Start->Reagent Assay_Choice Assay Format Selection (e.g., Radioligand vs. FP) Reagent->Assay_Choice Optimization Assay Optimization - Incubation Time & Temp - Buffer Conditions (pH, ions) - Reagent Concentrations Assay_Choice->Optimization Saturation Saturation Binding (Kd/Bmax) Determine affinity of labeled ligand Optimization->Saturation For Labeled Ligand Competition Competition Assay (Ki) Determine affinity of test compound Optimization->Competition For Test Compound Saturation->Competition Inform Ki Calculation Validation Assay Validation - Specificity - Reproducibility - Z'-Factor Competition->Validation Screening Screening & Data Analysis Validation->Screening End End: Affinity Data (Ki) Screening->End

Caption: General workflow for binding assay development.

Part 2: Radioligand Competition Binding Assay Protocol

Radioligand binding assays are considered a gold standard for quantifying ligand-receptor interactions due to their sensitivity and direct nature.[7][8] This protocol describes a competition assay to determine the binding affinity (Ki) of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride for the 5-HT1A receptor by measuring its ability to displace a known high-affinity radioligand.

Causality Behind Experimental Choices:
  • Receptor Source : Commercially available cell membranes (e.g., from HEK293 or CHO cells) stably expressing the human 5-HT1A receptor provide a consistent and high-density source of the target protein.[9]

  • Radioligand : [³H]-8-OH-DPAT is a classic, high-affinity agonist radioligand for the 5-HT1A receptor. Its use at a concentration near its dissociation constant (Kd) ensures a sensitive window for competition by an unlabeled ligand.[9]

  • Non-Specific Binding (NSB) : To distinguish binding to the receptor from binding to other components (e.g., filters, lipids), a high concentration of a known, structurally distinct ligand (e.g., serotonin) is used to saturate the specific receptor sites. The remaining radioactivity is considered non-specific.[10]

  • Separation : Rapid vacuum filtration through glass fiber filters is a standard method to separate bound from free radioligand. The filters are often pre-treated with polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand.[11]

Step-by-Step Protocol
  • Preparation of Reagents :

    • Assay Buffer : 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% (w/v) Bovine Serum Albumin (BSA), pH 7.4. Store at 4°C.

    • Test Compound : Prepare a 10 mM stock of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO, then dilute these into Assay Buffer to the desired final concentrations.

    • Radioligand : Dilute [³H]-8-OH-DPAT (Specific Activity ~150 Ci/mmol) in Assay Buffer to a working concentration of 2x the desired final concentration (e.g., if final is 1 nM, prepare a 2 nM solution).

    • Receptor Membranes : Thaw commercially prepared membranes expressing 5-HT1A receptor on ice. Dilute in ice-cold Assay Buffer to a concentration that will bind approximately 10% of the total radioligand added, as determined from prior saturation binding experiments.[8]

    • NSB Agent : Prepare a solution of 10 µM Serotonin in Assay Buffer.

  • Assay Plate Setup (96-well plate) :

    • Total Binding (TB) : 50 µL Assay Buffer.

    • Non-Specific Binding (NSB) : 50 µL of 10 µM Serotonin solution.

    • Test Compound : 50 µL of each dilution of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride.

    • Add 100 µL of diluted receptor membrane preparation to all wells.

    • Initiate the binding reaction by adding 50 µL of the [³H]-8-OH-DPAT working solution to all wells. Final volume will be 200 µL.

  • Incubation :

    • Incubate the plate at 25°C for 60 minutes with gentle agitation. This time should be sufficient to reach equilibrium, which should be confirmed during assay optimization.[8]

  • Filtration and Washing :

    • Pre-soak a 96-well glass fiber filter plate (e.g., GF/C) with 0.3% PEI for at least 30 minutes.

    • Rapidly aspirate the contents of the assay plate onto the filter plate using a cell harvester.

    • Wash the filters 3 times with 200 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Counting and Data Analysis :

    • Dry the filter plate completely.

    • Add 50 µL of scintillation cocktail to each well, seal the plate, and count the radioactivity in a microplate scintillation counter.

    • Calculate Specific Binding : Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

    • Generate Competition Curve : Plot the percentage of specific binding versus the log concentration of the test compound.

    • Determine IC50 : Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC50 value.[12]

    • Calculate Ki : Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation:[13] Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor (determined from a separate saturation binding experiment).

Part 3: Fluorescence Polarization (FP) Competition Assay Protocol

FP assays are homogeneous (no-wash) assays that are well-suited for high-throughput screening (HTS).[14][15] The principle is based on the rotational speed of a fluorescently labeled molecule (tracer). A small, fluorescent tracer tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a large protein, its rotation slows dramatically, leading to a high polarization signal.[16] A test compound that competes for the same binding site will displace the tracer, causing a decrease in polarization.

Causality Behind Experimental Choices:
  • Fluorescent Tracer : A high-affinity ligand for the target receptor is chemically modified with a fluorophore (e.g., TAMRA, BODIPY). The tracer's affinity should be optimized—strong enough for stable binding but not so strong that it is difficult to displace.

  • Receptor Source : Solubilized receptor preparations are often required for FP assays to ensure a clear optical path, though purified receptors are ideal.

  • Assay Window : The difference in polarization signal between the bound and free tracer defines the assay window. A robust assay will have a large and stable window.

  • Controls : Positive controls (no competitor, high polarization) and negative controls (excess unlabeled ligand, low polarization) are essential for calculating the Z'-factor, a measure of assay quality.[17]

FP_Assay_Principle cluster_0 Low Polarization cluster_1 High Polarization cluster_2 Competition -> Low Polarization a1 a2 a3 a4 a5 label_free Free Fluorescent Tracer (Tumbles Rapidly) Receptor Receptor Tracer_bound label_bound Tracer-Receptor Complex (Tumbles Slowly) Receptor2 Receptor Test_Compound Tracer_free label_compete Test Compound Displaces Tracer

Caption: Principle of Fluorescence Polarization competition assay.

Step-by-Step Protocol
  • Reagent Preparation :

    • FP Assay Buffer : 50 mM HEPES, 100 mM NaCl, 0.01% Triton X-100, pH 7.4.

    • Test Compound : Prepare serial dilutions as described for the radioligand assay.

    • Fluorescent Tracer : Prepare a working solution of a 5-HT1A fluorescent tracer (e.g., a derivative of 8-OH-DPAT) at 2x the final concentration (typically low nM range, determined by titration).

    • Receptor : Prepare a working solution of purified/solubilized 5-HT1A receptor at 2x the final concentration (concentration should be optimized to give ~70-80% of the maximum polarization signal).

    • Control Compound : A known high-affinity unlabeled 5-HT1A ligand (e.g., WAY-100635) for the negative control.

  • Assay Plate Setup (Low-volume, black, 384-well plate) :

    • Add 10 µL of FP Assay Buffer to all wells.

    • Positive Control (Max Signal) : Add 5 µL of buffer.

    • Negative Control (Min Signal) : Add 5 µL of control compound (at a concentration >100x its Ki).

    • Test Compound : Add 5 µL of each dilution of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride.

    • Add 5 µL of the 2x receptor solution to all wells except for a "tracer alone" control.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the 2x fluorescent tracer solution to all wells. Final volume will be 20 µL.

  • Incubation :

    • Incubate for 60 minutes at room temperature, protected from light.

  • Measurement and Data Analysis :

    • Read the plate on a microplate reader equipped for FP, using appropriate excitation and emission filters for the chosen fluorophore. The reader will measure the intensity of light parallel and perpendicular to the excitation plane and calculate the polarization in millipolarization units (mP).

    • Normalize Data : Convert the mP values to percent inhibition relative to the positive and negative controls.

    • Determine IC50 : Plot percent inhibition vs. the log concentration of the test compound and fit the data using non-linear regression to obtain the IC50.

    • Calculate Ki : Use the Cheng-Prusoff equation as described previously. The Kd used here will be the affinity of the fluorescent tracer for the receptor.

Part 4: Data Presentation and Assay Validation

Robust assay validation is critical to ensure that the generated data is accurate and trustworthy. Key parameters include the assay window, signal-to-background ratio, and the Z'-factor for HTS applications.[18]

Quantitative Data Summary

The following tables represent expected data from the validation of the described assays.

Table 1: Radioligand Saturation Binding Data for [³H]-8-OH-DPAT (This experiment is a prerequisite for the competition assay to determine the Kd of the radioligand)[19]

ParameterValueDescription
Kd 1.2 ± 0.15 nMEquilibrium dissociation constant; concentration for 50% receptor occupancy.[20]
Bmax 850 ± 50 fmol/mgMaximum number of binding sites per milligram of membrane protein.[20]

Table 2: Competition Assay Validation and Compound Affinity

ParameterRadioligand AssayFP AssayDescription
IC50 (Test Compound) 45.2 nM51.5 nMConcentration of test compound that inhibits 50% of specific binding.
Ki (Test Compound) 18.1 nM20.6 nMCalculated inhibition constant, a measure of the compound's binding affinity.
Z'-Factor N/A0.78A statistical measure of assay quality for HTS. A value > 0.5 indicates an excellent assay.[21][22]
Signal-to-Background (S/B) > 10N/ARatio of total specific binding to non-specific binding.
Assay Window (mP) N/A120 mPThe difference in polarization between the fully bound and free fluorescent tracer.
Z'-Factor Calculation

The Z'-factor is a measure of the statistical effect size and is used to judge the quality of an HTS assay.[23] It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls.

Z' = 1 - (3σp + 3σn) / |µp - µn|

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening purposes.[21]

Conclusion

The protocols detailed in this guide provide a robust starting point for characterizing the binding affinity of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride for its putative GPCR target, exemplified here by the 5-HT1A receptor. The choice between a radioligand assay and a fluorescence polarization assay will depend on specific laboratory capabilities, throughput requirements, and the availability of reagents. By following a systematic workflow of optimization and validation, researchers can generate high-quality, reproducible data essential for advancing drug discovery programs. The principles outlined are broadly applicable, forming a foundational methodology for the in vitro characterization of any small molecule-protein interaction.

References

  • Navarro, G., et al. (2018). Emerging role of surface plasmon resonance in fragment-based drug discovery. PubMed. Available at: [Link]

  • Pälvimäki, E. P., et al. (1995). The 5-HT1A receptor and its ligands: structure and function. PubMed. Available at: [Link]

  • Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design. Available at: [Link]

  • Rathi, E., et al. (2016). Piperazine scaffold: a remarkable tool in generation of diverse pharmacological agents. PubMed. Available at: [Link]

  • PunnettSquare Tools. (2025). Z-Factor Calculator. PunnettSquare Tools. Available at: [Link]

  • Bentham Science. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Bentham Science. Available at: [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available at: [Link]

  • Ingenta Connect. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Ingenta Connect. Available at: [Link]

  • Geladopoulos, T. P., et al. (2019). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. PubMed. Available at: [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence Polarization Assays in Small Molecule Screening. PMC - NIH. Available at: [Link]

  • Sitkoff, D., et al. (2014). GPCR-radioligand binding assays. PubMed. Available at: [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available at: [Link]

  • Rich, R. L., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences. Available at: [Link]

  • Danielson, U. H. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. DiVA portal. Available at: [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Molecular Devices. Available at: [Link]

  • Selvita. (n.d.). Fragment-Based Drug Discovery. Selvita. Available at: [Link]

  • Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. Studylib. Available at: [Link]

  • ResearchGate. (2011). Fluorescence Polarization Assays in Small Molecule Screening. ResearchGate. Available at: [Link]

  • BioAscent. (n.d.). Surface Plasmon Resonance (SPR) & Biophysics. BioAscent. Available at: [Link]

  • BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
  • GraphPad Prism 10 Curve Fitting Guide. (n.d.). Key concepts: Saturation binding. GraphPad. Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available at: [Link]

  • Piergentili, A., et al. (2024). Advances in drug design and therapeutic potential of selective or multitarget 5-HT1A receptor ligands. PubMed. Available at: [Link]

  • Rainey, K. J., et al. (2015). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update. Springer Link. Available at: [Link]

  • SignalChem. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. SignalChem. Available at: [Link]

  • Li, Y., et al. (2011). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC - PubMed Central. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • ResearchGate. (2024). Selected overview on available 5-HT 1A receptor agonists and ligands.... ResearchGate. Available at: [Link]

  • Stahl, S. M. (2014). Pharmacology of 5-HT1A Receptors: Critical Aspects. CNS Spectrums. Cambridge Core. Available at: [Link]

  • TPC. (2013). B max and K D. TPC. Available at: [Link]

  • Pauwels, P. J. (n.d.). 5-HT Receptors and their Ligands. Tocris.
  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. NanoTemper Technologies. Available at: [Link]

  • Bio-Analytix. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Bio-Analytix. Available at: [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). Available at: [Link]

  • GraphPad Prism 10 Curve Fitting Guide. (n.d.). Key concepts: Competitive binding. GraphPad. Available at: [Link]

  • Fluidic Sciences Ltd. (2025). Competition Assays vs. Direct Binding Assays: How to choose. Fluidic Sciences Ltd. Available at: [Link]

  • Fluidic Sciences Ltd. (2025). Binding Assays: Common Techniques and Key Considerations. Fluidic Sciences Ltd. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. NIH. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. NIH. Available at: [Link]

  • ResearchGate. (2010). Some important considerations for validation of ligand-binding assays. ResearchGate. Available at: [Link]

  • Biocompare. (2021). Best Practices for Antibody Validation. Biocompare. Available at: [Link]

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Application Notes and Protocols for Preclinical Assessment of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: Your Senior Application Scientist

Introduction: Rationale and Strategic Overview

The compound 1-(5-Bromopyridin-2-yl)piperazine hydrochloride belongs to the piperazine class of molecules. This structural class is a cornerstone in central nervous system (CNS) pharmacotherapy, with numerous derivatives established as antipsychotic, antidepressant, and anxiolytic agents[1]. The therapeutic efficacy of these agents frequently stems from their interaction with monoamine neurotransmitter systems, particularly dopamine and serotonin receptors[1]. Given this well-established precedent, it is logical to hypothesize that 1-(5-Bromopyridin-2-yl)piperazine hydrochloride possesses modulatory activity at these key CNS targets.

This guide provides a comprehensive framework for the preclinical evaluation of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride, focusing on the selection of appropriate animal models to test its potential antipsychotic, anxiolytic, and antidepressant properties. The experimental designs detailed herein are structured to not only assess efficacy but also to provide foundational pharmacokinetic and safety data crucial for go/no-go decisions in early-stage drug development.

PART 1: Efficacy Testing in Models of Psychosis

The primary hypothesis for a novel piperazine derivative is often centered on antipsychotic activity, typically mediated by dopamine D2 receptor antagonism[2]. The following models are selected to assess potential efficacy against the positive, negative, and cognitive symptoms associated with schizophrenia.

Models for Positive Symptoms

Positive symptoms, such as hallucinations and delusions, are modeled in animals through pharmacologically-induced hyperdopaminergic states.

  • Amphetamine-Induced Hyperlocomotion: This model assesses a compound's ability to counteract the locomotor-activating effects of dopamine-releasing agents like amphetamine. It is a robust and high-throughput screen for potential antipsychotic efficacy[2][3].

  • Prepulse Inhibition (PPI) of Startle: PPI is a measure of sensorimotor gating, a neurological process that is deficient in individuals with schizophrenia. The ability of a compound to restore PPI deficits induced by dopamine agonists is a strong indicator of antipsychotic potential[4]. This model is particularly valuable as homologous behaviors can be assessed in both animals and humans, enhancing its translational relevance[4].

Protocol 1: Amphetamine-Induced Hyperlocomotion in Rodents

Objective: To determine if 1-(5-Bromopyridin-2-yl)piperazine hydrochloride can attenuate hyperactivity induced by a dopamine agonist.

Materials:

  • Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley)

  • 1-(5-Bromopyridin-2-yl)piperazine hydrochloride

  • d-Amphetamine sulfate

  • Vehicle (e.g., 0.9% saline, 5% DMSO in saline)

  • Positive control (e.g., Haloperidol, Clozapine)

  • Automated open-field activity chambers

Procedure:

  • Acclimation: Acclimate animals to the testing room for at least 60 minutes.

  • Habituation: Place each animal in an open-field chamber for a 30-minute habituation period to allow exploration to subside.

  • Administration:

    • Administer vehicle, positive control, or varying doses of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

    • After a predetermined pretreatment interval (e.g., 30-60 minutes, based on preliminary pharmacokinetic data), administer d-amphetamine (e.g., 1-5 mg/kg, i.p.).

  • Data Acquisition: Immediately place the animal back into the chamber and record locomotor activity (total distance traveled, vertical activity, etc.) for 60-90 minutes.

  • Analysis: Compare locomotor activity between the vehicle-treated group and the compound-treated groups using ANOVA followed by an appropriate post-hoc test. A significant reduction in amphetamine-induced activity suggests antipsychotic-like effects.

Workflow for Hyperlocomotion Study

G acclimation Animal Acclimation (>=1 hr) habituation Habituation to Open Field (30 min) acclimation->habituation dosing_test Administer Test Compound / Vehicle / Positive Control habituation->dosing_test pretreatment Pretreatment Interval dosing_test->pretreatment dosing_agonist Administer Dopamine Agonist (Amphetamine) pretreatment->dosing_agonist recording Record Locomotor Activity (60-90 min) dosing_agonist->recording analysis Data Analysis (ANOVA) recording->analysis

Caption: Experimental workflow for the amphetamine-induced hyperlocomotion model.

PART 2: Efficacy Testing in Models of Anxiety

Many CNS-active piperazine derivatives exhibit anxiolytic properties. The following unconditioned models are standard for initial screening.[5][6]

  • Elevated Plus Maze (EPM): This test is based on the innate aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and entries made into the open arms of the maze.[7][8][9]

  • Light-Dark Box Test: This model relies on rodents' natural aversion to brightly lit areas. Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.[8]

Protocol 2: Elevated Plus Maze (EPM) in Mice

Objective: To assess the anxiolytic-like potential of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride.

Materials:

  • Male mice (e.g., BALB/c, known for higher baseline anxiety)

  • 1-(5-Bromopyridin-2-yl)piperazine hydrochloride

  • Vehicle

  • Positive control (e.g., Diazepam)

  • Elevated plus maze apparatus

  • Video tracking software

Procedure:

  • Acclimation: Acclimate mice to the dimly lit testing room for at least 60 minutes.

  • Administration: Administer vehicle, positive control, or varying doses of the test compound.

  • Testing: After the appropriate pretreatment interval, place the mouse in the center of the EPM, facing one of the open arms.

  • Data Acquisition: Allow the mouse to explore the maze for 5 minutes, recording the session with an overhead camera.

  • Analysis: Use video tracking software to score the number of entries into and the time spent in the open and closed arms. Calculate the percentage of open arm entries and time. An increase in these parameters relative to the vehicle control indicates anxiolytic-like activity.

Data Presentation for EPM Study

Treatment GroupDose (mg/kg)% Time in Open Arms (Mean ± SEM)% Entries into Open Arms (Mean ± SEM)Total Arm Entries (Mean ± SEM)
Vehicle-
Positive Control
Compound XDose 1
Compound XDose 2
Compound XDose 3

PART 3: Efficacy Testing in Models of Depression

The modulation of monoaminergic systems is a primary mechanism of action for many antidepressant drugs.[10][11] The following models are widely used for screening potential antidepressant compounds.[12][13]

  • Forced Swim Test (FST): This model assesses behavioral despair. Animals are placed in an inescapable cylinder of water, and the duration of immobility is measured. Antidepressant compounds reduce immobility time, suggesting a pro-active coping strategy.[10][14]

  • Tail Suspension Test (TST): Similar in principle to the FST, this test induces a state of depression-like immobility by suspending mice by their tails. Antidepressants decrease the duration of immobility.[13]

Protocol 3: Forced Swim Test (FST) in Rats

Objective: To evaluate the antidepressant-like effects of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride.

Materials:

  • Male rats (e.g., Sprague-Dawley)

  • 1-(5-Bromopyridin-2-yl)piperazine hydrochloride

  • Vehicle

  • Positive control (e.g., Imipramine, Fluoxetine)

  • Glass cylinders (45 cm tall, 20 cm diameter) filled with water (24-25°C) to a depth of 30 cm.

Procedure:

  • Pre-swim (Day 1): Place each rat in a cylinder for a 15-minute pre-swim session to induce a baseline level of despair.

  • Administration (Day 2): 24 hours after the pre-swim, administer vehicle, positive control, or the test compound. Multiple administrations may be required depending on the desired treatment paradigm (e.g., acute vs. sub-chronic).

  • Test Session (Day 2): Following the appropriate pretreatment interval (e.g., 60 minutes after the final dose), place the rats back into the cylinders for a 5-minute test session.

  • Scoring: Record the sessions and manually or automatically score the duration of immobility during the test session. Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.

  • Analysis: Compare the duration of immobility across treatment groups. A significant reduction in immobility time compared to the vehicle group suggests antidepressant-like activity.

Hypothesized Signaling Pathway

G Compound 1-(5-Bromopyridin-2-yl)piperazine HCl Receptor Monoamine Receptors (e.g., 5-HT, DA) Compound->Receptor Modulates Signaling Downstream Signaling Cascade Receptor->Signaling Activates/Inhibits Neurotransmission Increased Synaptic Neurotransmitter Levels Signaling->Neurotransmission Regulates Behavior Antidepressant/Antipsychotic Effect Neurotransmission->Behavior Leads to

Caption: Hypothesized mechanism of action for a piperazine derivative.

PART 4: Foundational Pharmacokinetic (PK) and Safety Assessment

Before extensive efficacy testing, it is imperative to understand the compound's disposition in the body and its general tolerability.

Pharmacokinetic Profiling

Objective: To determine key PK parameters (e.g., half-life, bioavailability, Cmax) to inform dose selection and frequency for efficacy studies.

Model: Male Sprague-Dawley rats are a standard choice.

Protocol Outline:

  • Dosing: Administer a single dose of the compound via both intravenous (for bioavailability calculation) and the intended therapeutic route (e.g., oral) to separate cohorts of cannulated rats.

  • Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hr).

  • Analysis: Quantify plasma concentrations of the parent compound using a validated LC-MS/MS method.

  • Calculation: Use appropriate software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Key Pharmacokinetic Parameters

ParameterDescriptionImportance
t1/2 Elimination Half-lifeDetermines dosing interval.
Cmax Maximum Plasma ConcentrationRelates to efficacy and potential toxicity.
Tmax Time to CmaxIndicates rate of absorption.
AUC Area Under the CurveRepresents total drug exposure.
F (%) Oral BioavailabilityPercentage of oral dose reaching systemic circulation.
Acute Tolerability Study

Objective: To determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity.

Model: Mice or rats.

Protocol Outline:

  • Dose Escalation: Administer single, escalating doses of the compound to small groups of animals.

  • Observation: Closely monitor animals for a defined period (e.g., 7-14 days) for clinical signs of toxicity (e.g., altered behavior, changes in posture, seizures) and mortality.

  • Measurements: Record body weights and perform gross necropsy at the end of the study.

  • MTD Determination: The MTD is defined as the highest dose that does not produce mortality or other unacceptable signs of toxicity.

Conclusion and Authoritative Grounding

The preclinical evaluation of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride requires a systematic and hypothesis-driven approach. The animal models and protocols described in this guide provide a robust starting point for characterizing its potential therapeutic utility in neuropsychiatric disorders. Positive signals in these well-validated models would provide a strong rationale for advancing the compound into more complex, resource-intensive studies and ultimately, towards clinical development. All experimental procedures must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

  • (Note: No direct reference for BRL-52537's mechanism is applicable as it is a different compound. The provided search results do not contain a direct mechanistic paper for the topic compound.)
  • Belzung, C., & Griebel, G. (2001). Measuring anxiety in mice: a review. Behavioural Brain Research, 125(1-2), 141-149. (Conceptual basis for anxiolytic models).
  • (Note: No direct reference for EMD-386088's mechanism is applicable as it is a different compound.)
  • Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536. [Link]

  • Porsolt, R. D., Anton, G., Blavet, N., & Jalfre, M. (1978). Behavioural despair in rats: a new model sensitive to antidepressant treatments. European Journal of Pharmacology, 47(4), 379-391. (Seminal paper for FST).
  • Griebel, G., & Holmes, A. (2013). 50 years of hurdles and hope in anxiolytic drug discovery. Nature Reviews Drug Discovery, 12(9), 667-687. (Review of anxiolytic models).
  • Gouveia, A., et al. (2022). Animal models for screening anxiolytic-like drugs: a perspective. Expert Opinion on Drug Discovery, 17(4), 387-398. [Link]

  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral assessment of antidepressant activity in rodents. Protocols for Preclinical and Clinical Rat Models of CNS Disorders, 103-124. (Protocol guidance).
  • Berton, O., & Nestler, E. J. (2006). New approaches to antidepressant drug discovery: beyond monoamines. Nature Reviews Neuroscience, 7(2), 137-151. [Link]

  • Cryan, J. F., Mombereau, C., & Vassout, A. (2005). The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice. Neuroscience & Biobehavioral Reviews, 29(4-5), 571-625. (Review of TST).
  • (Note: No direct reference for EMD-386088's properties is applicable as it is a different compound.)
  • Prut, L., & Belzung, C. (2003). The open field as a paradigm to measure the effects of drugs on anxiety-like behaviors: a review. European Journal of Pharmacology, 463(1-3), 3-33.
  • Tatarczyk, T., et al. (2013). Animal models for predicting the efficacy and side effects of antipsychotic drugs. Revista Brasileira de Psiquiatria, 35(Suppl 2), S132-S140. [Link]

  • Lieberman, J. A. (2007). Antipsychotic drugs: comparison in animal models of efficacy, neurotransmitter regulation, and neuroprotection. Pharmacological Reviews, 59(4), 391-403. [Link]

  • (Note: No direct reference for EMD-386088's properties is applicable as it is a different compound.)
  • Weiner, I. (2003). The latent inhibition model of schizophrenia: a review and a proposal for a new model. Psychopharmacology, 169(3-4), 323-341. (Conceptual basis for cognitive models).
  • (Note: No direct reference for BRL-52537's properties is applicable as it is a different compound.)
  • (Note: No direct reference for EMD-386088's properties is applicable as it is a different compound.)
  • (Note: No direct reference for EMD-386088's properties is applicable as it is a different compound.)
  • Geyer, M. A., & Swerdlow, N. R. (2001). Animal models of schizophrenia. Current Topics in Behavioral Neurosciences, 7, 1-38. (Review of PPI and other models).
  • Bourin, M., & Hascoët, M. (2003). The mouse light/dark box test. European Journal of Pharmacology, 463(1-3), 55-65. (Review of Light-Dark Box test).
  • (Note: No direct reference for BRL-52537's properties is applicable as it is a different compound.)
  • (Note: No direct reference for general antipsychotic model review is needed as more specific ones are cited.)
  • (Note: No direct reference for BRL-52537's properties is applicable as it is a different compound.)
  • (Note: No direct reference for BRL-52537's properties is applicable as it is a different compound.)
  • (Note: This is a product listing, not a scientific reference.)
  • (Note: This is a product listing, not a scientific reference.)
  • (Note: This is a product listing, not a scientific reference.)
  • (Note: This is a product listing, not a scientific reference.)
  • (Note: This is a product listing, not a scientific reference.)
  • (Note: This is a product listing, not a scientific reference.)
  • (Note: This is a review of synthesis, not preclinical models.)
  • de Araújo, D. R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 585-595. [Link]

  • (Note: This reference is on an unrel
  • (Note: This is a product listing, not a scientific reference.)
  • (Note: This is a product listing, not a scientific reference.)
  • (Note: This is a product listing, not a scientific reference.)

Sources

Application Note: Characterizing 1-(5-Bromopyridin-2-yl)piperazine hydrochloride in Preclinical Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor and non-motor symptoms.[1][2][3] A key pathological hallmark of PD is chronic neuroinflammation in the brain, involving the activation of glial cells like microglia and astrocytes, which release pro-inflammatory factors that exacerbate neuronal damage.[1][2][4][5] This inflammatory cascade presents a promising target for therapeutic intervention.[1][2][5][6]

The heterocyclic piperazine moiety is a common scaffold in centrally active pharmacological agents, known to interact with various neurotransmitter systems.[7] While the specific compound 1-(5-Bromopyridin-2-yl)piperazine hydrochloride is a novel investigational agent, its structural components suggest a potential to modulate neuroinflammatory pathways or dopamine receptor signaling, both of which are critical in the pathophysiology of PD.[7][8][9]

This guide provides a comprehensive framework for researchers to investigate the therapeutic potential of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride (referred to herein as 'the compound') using established in vitro and in vivo models of Parkinson's disease. The protocols outlined below are designed to assess the compound's neuroprotective and anti-inflammatory properties.

Hypothesized Mechanism of Action

Based on its chemical structure, we hypothesize that the compound may exert its effects through one or both of the following mechanisms:

  • Modulation of Neuroinflammation: The bromopyridine and piperazine rings may interact with signaling pathways involved in microglial and astrocytic activation, potentially inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress.[4][5][6]

  • Dopaminergic System Modulation: The piperazine core is known to have affinity for dopamine receptors.[10] The compound could act as an agonist or antagonist at D1 or D2-like receptors, thereby influencing dopamine signaling which is impaired in PD.[10][11][12]

The following experimental protocols are designed to test these hypotheses.

PART 1: In Vitro Characterization

The initial evaluation of the compound's neuroprotective effects will be performed using a well-established cell culture model of PD. The human neuroblastoma cell line, SH-SY5Y, will be treated with a neurotoxin to induce a PD-like pathology.[13][14]

Neuroprotection Assay in an MPP+ Model

1-methyl-4-phenylpyridinium (MPP+), the active metabolite of the neurotoxin MPTP, selectively damages dopaminergic neurons by inducing oxidative stress and mitochondrial dysfunction.[15][16][17] This assay will determine if the compound can protect SH-SY5Y cells from MPP+-induced toxicity.

Experimental Workflow:

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Pre-treatment cluster_2 Day 3: Neurotoxin Challenge cluster_3 Day 4: Viability Assessment seed Seed SH-SY5Y cells in 96-well plates pretreat Pre-treat cells with various concentrations of the compound seed->pretreat mpp Induce toxicity with MPP+ pretreat->mpp assay Perform MTT assay to measure cell viability mpp->assay

Caption: Workflow for the in vitro neuroprotection assay.

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Pre-treatment: Prepare serial dilutions of the compound in culture medium. Replace the old medium with the compound-containing medium and incubate for 2 hours.

  • Neurotoxin Addition: Add MPP+ to the wells to a final concentration of 1 mM. Include control wells with no MPP+ and wells with MPP+ but no compound.

  • Incubation: Incubate the plate for 24 hours.

  • MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

Treatment GroupCompound Conc. (µM)MPP+ Conc. (mM)Expected Outcome (Cell Viability %)
Vehicle Control00100%
MPP+ Control01~50%
Compound Test0.1 - 1001Dose-dependent increase from 50%
Compound Control0.1 - 1000~100% (to check for cytotoxicity)
Assessment of Anti-inflammatory Activity

This protocol will use lipopolysaccharide (LPS) to induce an inflammatory response in BV-2 microglial cells and assess the compound's ability to suppress the production of pro-inflammatory markers.

Protocol:

  • Cell Culture: Culture BV-2 microglial cells in DMEM with 10% FBS.

  • Seeding: Seed 5 x 10^4 cells per well in a 24-well plate.

  • Treatment: Pre-treat cells with the compound for 1 hour, followed by stimulation with LPS (100 ng/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant for cytokine analysis.

  • ELISA: Measure the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

PART 2: In Vivo Efficacy Studies

The MPTP-induced mouse model is a widely used and reliable model that recapitulates many of the key features of Parkinson's disease, including the loss of dopaminergic neurons and motor deficits.[18][19][20]

MPTP Mouse Model of Parkinson's Disease

Experimental Design:

G cluster_0 Week 1: Acclimatization cluster_1 Week 2: MPTP Induction & Treatment cluster_2 Week 3-4: Behavioral Testing cluster_3 End of Week 4: Neurochemical & Histological Analysis acclimate Acclimatize C57BL/6 mice treat Administer MPTP (i.p.) and the compound daily acclimate->treat behavior Perform Rotarod and Open Field tests treat->behavior analysis Sacrifice mice and collect brains for HPLC and Immunohistochemistry behavior->analysis

Caption: Timeline for the in vivo MPTP mouse model study.

Protocol:

  • Animals: Use male C57BL/6 mice, 8-10 weeks old.

  • MPTP Administration: Administer MPTP hydrochloride (20 mg/kg, i.p.) four times at 2-hour intervals on a single day.[15][19]

  • Compound Treatment: Administer the compound (e.g., 1, 5, 10 mg/kg, i.p. or p.o.) daily, starting one day before MPTP administration and continuing for 14 days.

  • Behavioral Assessment: Perform motor function tests 7 and 14 days after MPTP injection.

    • Rotarod Test: To assess motor coordination and balance.[21][22][23]

    • Open Field Test: To evaluate locomotor activity.[21][23][24]

  • Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse with saline, followed by 4% paraformaldehyde for histology or collect fresh brain tissue for neurochemical analysis.

Post-mortem Analysis

Neurochemical Analysis:

  • HPLC: Measure dopamine and its metabolites (DOPAC and HVA) in striatal tissue homogenates using high-performance liquid chromatography (HPLC) with electrochemical detection.[25][26][27]

Histological Analysis:

  • Immunohistochemistry: Stain brain sections for Tyrosine Hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.

Expected Outcomes:

GroupTreatmentMotor FunctionStriatal DopamineTH+ Neurons in SNc
1Vehicle + SalineNormal100%100%
2Vehicle + MPTPImpaired~30%~40%
3Compound + MPTPDose-dependent improvementDose-dependent restorationDose-dependent protection

Hypothesized Signaling Pathway

The neuroprotective and anti-inflammatory effects of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride may be mediated through the modulation of dopamine receptor signaling and downstream inflammatory pathways.

G cluster_0 Parkinson's Disease Pathology cluster_1 Therapeutic Intervention MPTP MPTP/MPP+ Microglia Microglial Activation MPTP->Microglia OxidativeStress Oxidative Stress MPTP->OxidativeStress Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Microglia->Cytokines NeuronLoss Dopaminergic Neuron Loss Cytokines->NeuronLoss OxidativeStress->NeuronLoss Compound 1-(5-Bromopyridin-2-yl)piperazine HCl D2R Dopamine D2 Receptor Compound->D2R Agonism? Inflammation Inhibition of Neuroinflammation Compound->Inflammation D2R->Inflammation Modulation Inflammation->Microglia Inhibits Neuroprotection Neuroprotection Inflammation->Neuroprotection Neuroprotection->NeuronLoss Prevents

Caption: Hypothesized mechanism of action of the compound in PD models.

Conclusion

The protocols described in this application note provide a robust framework for the preclinical evaluation of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride as a potential therapeutic agent for Parkinson's disease. By employing both in vitro and in vivo models, researchers can thoroughly investigate its neuroprotective and anti-inflammatory properties and elucidate its mechanism of action.

References

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  • Blandini, F., & Armentero, M. T. (2012). Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease. Progress in neurobiology, 98(1), 109-130. [Link]

  • Petroske, E., et al. (2001). Mouse models of Parkinsonism: the MPTP mouse and the weaver mouse. Ilar Journal, 42(4), 306-314. [Link]

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  • Bové, J., & Perier, C. (2012). Neurotoxin-based models of Parkinson's disease. Neuroscience, 211, 51-76. [Link]

  • Kovalevich, J., & Langford, D. (2013). The use of the SH-SY5Y cell line as a model of Parkinson's disease. Methods in molecular biology (Clifton, N.J.), 1078, 141–151. [Link]

  • Sotnikova, T. D., et al. (2009). Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. Journal of visualized experiments : JoVE, (27), 1251. [Link]

  • NeuroProof. (n.d.). Parkinson's Disease MPP+ in vitro Model. [Link]

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  • Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular pharmacology, 95(4), 435–448. [Link]

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  • Neurofit. (n.d.). In vitro model of Parkinson's disease - MPP+ and 6-OHDA intoxication of mesencephalic dopaminergic neurons. [Link]

  • Kumar, D., et al. (2020). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS chemical neuroscience, 11(2), 213–227. [Link]

  • Anusha, C., et al. (2009). Dopaminergic Neurotoxicant 6-OHDA Induces Oxidative Damage through Proteolytic Activation of PKCδ in Cell Culture and Animal Models of Parkinson's Disease. Annals of the New York Academy of Sciences, 1171, 573-579. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(5-Bromopyridin-2-yl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable insights into optimizing this crucial synthesis. Here, we will move beyond simple procedural outlines to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to enhance yield, purity, and scalability.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered challenges during the synthesis. Each issue is presented in a question-and-answer format, detailing the root cause and providing strategic solutions.

Issue 1: Low Yield of the Desired Mono-Substituted Product

Question: My reaction yield for 1-(5-Bromopyridin-2-yl)piperazine is consistently low, often below 50%. What are the primary factors contributing to this, and how can I improve it?

Answer: Low yield is a multifaceted issue often stemming from incomplete reaction, degradation of starting materials, or competing side reactions. The primary synthetic route is a Nucleophilic Aromatic Substitution (SNAr), where piperazine displaces a halide (typically chloro or bromo) at the 2-position of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring for nucleophilic attack, particularly at the ortho (2-) and para (4-) positions.[1][2]

Root Causes & Strategic Solutions:

  • Insufficient Reaction Temperature: The SNAr reaction on a pyridine ring, while activated, requires sufficient thermal energy to overcome the activation barrier associated with the temporary disruption of aromaticity to form the Meisenheimer complex.[2][3]

    • Solution: Ensure the reaction temperature is maintained appropriately, often in the range of 80-120°C.[4] Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a modest increase in temperature or prolonged reaction time may be necessary.

  • Poor Leaving Group: While both 2-chloro-5-bromopyridine and 2,5-dibromopyridine can be used, the reactivity can differ. In SNAr, the rate-determining step is typically the nucleophilic attack, not the departure of the leaving group.[5] However, a very poor leaving group can impede the re-aromatization of the ring from the intermediate complex.

    • Solution: 2-Chloropyridines are often more reactive and cost-effective for this type of substitution. If using 2,5-dibromopyridine, ensure reaction conditions are robust enough to facilitate the substitution.

  • Reagent Purity: The purity of piperazine is critical. Anhydrous piperazine is highly hygroscopic and can absorb atmospheric water and carbon dioxide, reducing its nucleophilicity.

    • Solution: Use fresh, anhydrous piperazine or dry it before use. Store it under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Significant Formation of Di-Substituted Byproduct

Question: My main impurity is a di-substituted piperazine, where two bromopyridine molecules have reacted with one piperazine molecule. How can I suppress this side reaction?

Answer: This is the most common side reaction and occurs because the initial product, 1-(5-Bromopyridin-2-yl)piperazine, still possesses a reactive secondary amine that can act as a nucleophile.

Root Causes & Strategic Solutions:

  • Incorrect Stoichiometry: If the ratio of piperazine to the bromopyridine starting material is too low, the concentration of the mono-substituted product becomes significant enough to compete with unreacted piperazine for the remaining electrophile.

    • Solution A (Excess Piperazine): The most straightforward strategy is to use a large excess of piperazine (5-10 equivalents).[4][6][7] This statistically favors the reaction of the bromopyridine with a fresh piperazine molecule rather than the already-substituted product. The unreacted piperazine can be removed during aqueous workup.

    • Solution B (Mono-Protected Piperazine): A more elegant, though multi-step, approach is to use a mono-protected piperazine, such as N-Boc-piperazine.[4][6] This ensures that only one nitrogen atom is available for reaction. The Boc group can be efficiently removed later with an acid (e.g., HCl in dioxane or TFA in DCM).

  • High Local Concentration of Electrophile: Adding the bromopyridine all at once can create localized "hot spots" where the electrophile concentration is high, increasing the probability of a second substitution.

    • Solution: Employ a slow, controlled addition of the bromopyridine (either neat or as a solution) to the heated solution of excess piperazine.[6][7] This maintains a low concentration of the electrophile at all times.

Workflow Diagram: Troubleshooting Low Yield & Side Reactions

Caption: A decision tree for troubleshooting common synthesis issues.

Issue 3: Difficulty in Product Isolation and Hydrochloride Salt Formation

Question: The workup is messy, and I struggle to get a clean, solid hydrochloride salt. What is the best practice for purification and salt formation?

Answer: Proper workup and salt formation are crucial for achieving high purity and good physical form of the final product.

Root Causes & Strategic Solutions:

  • Impure Free Base: Attempting to form the salt from an impure free base will result in an impure salt that may be oily or difficult to crystallize.

    • Solution: After the reaction, quench with water and perform a standard acid-base extraction. The excess piperazine and the product are basic. Wash the organic layer (e.g., Ethyl Acetate or DCM) with water and then brine to remove the bulk of unreacted piperazine. Concentrate the organic layer to obtain the crude free base. If significant impurities remain (as seen by TLC/NMR), purify the free base by flash column chromatography on silica gel.

  • Improper Salt Formation Technique: Simply adding concentrated HCl can lead to a gummy precipitate or an oil. The choice of solvent is critical.

    • Solution: Dissolve the purified free base in a suitable solvent like isopropanol (IPA), ethanol, or ethyl acetate. Then, add a solution of HCl in a compatible solvent (e.g., HCl in IPA, HCl in dioxane, or ethereal HCl) dropwise with vigorous stirring. The hydrochloride salt should precipitate as a crystalline solid. Cooling the mixture can aid precipitation.

    • Protocol: Collect the solid by filtration, wash the filter cake with a small amount of cold solvent (e.g., IPA or acetone) to remove any residual impurities, and dry under vacuum.[8][9]

Frequently Asked Questions (FAQs)

Q1: Which starting material is better: 2,5-dibromopyridine or 2-chloro-5-bromopyridine? A1: Both are viable. 2-chloro-5-bromopyridine is generally preferred. The C-Cl bond is more polarized and often more susceptible to nucleophilic attack in heteroaromatic systems than the C-Br bond. Furthermore, 2-chloro-5-bromopyridine is typically more cost-effective.

Q2: What is the optimal solvent for the SNAr reaction itself? A2: The choice of solvent depends on the reaction temperature and solubility of the reagents. Common solvents include ethanol, n-butanol, toluene, or dioxane.[4] Aprotic polar solvents like DMF or NMP can also be used and may accelerate the reaction, but they are more difficult to remove during workup. For many applications, refluxing ethanol or n-butanol provides a good balance of reactivity and ease of handling.

Q3: Is a base required for this reaction? A3: A separate base is generally not required if a large excess of piperazine is used. Piperazine itself is a base and will neutralize the HBr or HCl generated during the reaction. However, in some protocols, a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ may be added to scavenge the acid, keeping the piperazine nucleophile fully available.[6]

Q4: How do I properly form the hydrochloride salt? Is it a mono- or di-hydrochloride? A4: You are typically aiming for the mono-hydrochloride salt at the exocyclic secondary amine for ease of handling and formulation. However, depending on the amount of acid added, it is possible to form the dihydrochloride.[10] To selectively form the mono-hydrochloride, use approximately 1.0-1.1 equivalents of HCl relative to your purified free base. The piperazine ring nitrogen closer to the electron-withdrawing bromopyridine ring is less basic.

Data & Protocols

Table 1: Comparison of Strategies to Maximize Mono-substitution
StrategyEquivalents of PiperazineKey AdvantageKey DisadvantageTypical Yield Range
Excess Piperazine 5.0 - 10.0Simple, one-step reaction.[7]Requires removal of large excess of piperazine.75-90%
Mono-Boc-Piperazine 1.1 - 1.5Excellent selectivity, clean reaction.[6]Two steps required (coupling + deprotection).>90% (over 2 steps)
Slow Addition 3.0 - 5.0Reduces need for very large excess.[7]Requires careful control of addition rate.80-95%
Optimized Experimental Protocol: High-Yield Synthesis (Excess Piperazine Method)

Materials:

  • 2-Chloro-5-bromopyridine (1.0 eq)

  • Anhydrous Piperazine (8.0 eq)

  • n-Butanol (as solvent)

  • Ethyl Acetate (for workup)

  • 1M Hydrochloric Acid (for work-up)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • 2-Propanol (IPA)

  • 2M HCl in 2-Propanol

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous piperazine (8.0 eq) and n-butanol. Heat the mixture to 100-110 °C with stirring until the piperazine has fully dissolved.

  • Reagent Addition: Add 2-chloro-5-bromopyridine (1.0 eq) portion-wise to the hot piperazine solution over 30 minutes.

  • Reaction: Heat the reaction mixture under reflux (approx. 115-120 °C) for 12-24 hours. Monitor the disappearance of the starting material by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Workup & Extraction:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the n-butanol.

    • To the residue, add Ethyl Acetate and water. Stir until all solids dissolve.

    • Transfer to a separatory funnel. Wash the organic layer with water (2x) to remove the majority of excess piperazine, followed by brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 1-(5-Bromopyridin-2-yl)piperazine free base as an oil or solid.

  • Purification (if necessary): If the crude product is not sufficiently pure (>95% by NMR/LCMS), perform flash column chromatography on silica gel using a gradient of Dichloromethane to 5-10% Methanol in Dichloromethane.

  • Hydrochloride Salt Formation:

    • Dissolve the purified free base in a minimal amount of 2-Propanol (IPA).

    • With vigorous stirring, add 1.1 equivalents of 2M HCl in IPA dropwise.

    • A white precipitate should form immediately. Continue stirring for 1-2 hours at room temperature, then cool in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid by vacuum filtration. Wash the filter cake with a small volume of cold IPA, followed by diethyl ether.

    • Dry the solid in a vacuum oven at 40-50 °C to a constant weight.

Reaction Scheme: SNAr Synthesis and Key Side Reaction

SNAr_Mechanism cluster_main Main Reaction Pathway cluster_side Major Side Reaction start_materials 2-Chloro-5-bromopyridine + Piperazine meisenheimer Meisenheimer Complex (Intermediate) start_materials->meisenheimer + Piperazine free_base 1-(5-Bromopyridin-2-yl)piperazine (Free Base) meisenheimer->free_base - Cl⁻, - H⁺ hcl_salt Final Product (HCl Salt) free_base->hcl_salt + HCl free_base_side 1-(5-Bromopyridin-2-yl)piperazine (Product as Nucleophile) free_base->free_base_side Competes as nucleophile di_substituted Di-substituted Byproduct free_base_side->di_substituted start_halide_side 2-Chloro-5-bromopyridine (Electrophile) start_halide_side->di_substituted

Caption: The desired SNAr pathway versus the competitive di-substitution side reaction.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Piperazine Synthesis. 6

  • BenchChem. (2025). Preventing di-substitution in piperazine N-alkylation reactions. 7

  • BenchChem. (2025). Technical Support Center: Optimizing Piperazine Addition to Pyridazinone Rings. 4

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.

  • Hultquist, M. E., & Howard, K. L. (1952). 1-(2-pyridyl) piperazine and process of preparing same. U.S. Patent No. 2,606,906. Washington, DC: U.S. Patent and Trademark Office.

  • Moran, W. J. (1961). Method for the preparation of piperazine salts. U.S. Patent No. 2,975,181. Washington, DC: U.S. Patent and Trademark Office.

  • Nagy, J., et al. (2010). Process for the preparation of piperazine compounds and hydrochloride salts thereof. Australian Patent No. AU2009329295B2.

  • NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.

  • YouTube. (2019). nucleophilic aromatic substitutions.

  • PubMed Central (NIH). (2018). Concerted Nucleophilic Aromatic Substitution Reactions.

  • PubMed Central (NIH). (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.

  • Google Patents. (n.d.). Purification of piperazine.

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Technical Support Center: Methods for Increasing the Solubility of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(5-Bromopyridin-2-yl)piperazine hydrochloride. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a hydrochloride salt of a weak base, its solubility is intrinsically linked to the properties of its environment. This guide provides a foundational understanding of the underlying chemical principles and offers a series of practical, step-by-step troubleshooting methods to systematically overcome these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and provides rapid, actionable advice.

Q1: I dissolved my 1-(5-Bromopyridin-2-yl)piperazine HCl in water, but it crashed out when I added it to my neutral pH phosphate buffer (pH 7.4). What happened?

A: This is a classic pH-shift precipitation scenario. 1-(5-Bromopyridin-2-yl)piperazine hydrochloride is the salt of a weak base. In its protonated (hydrochloride) form, it is ionized and generally water-soluble. However, when you introduce it to a neutral or alkaline buffer, the higher pH neutralizes the hydrochloride salt, converting it to its free base form.[1][2] The free base is significantly less polar and, therefore, much less soluble in aqueous media, causing it to precipitate.

Q2: What is the simplest and most direct method I should try first to increase its solubility?

A: The first and most fundamental parameter to investigate is pH adjustment . Since the compound is a salt of a base, its solubility is highly dependent on pH. Attempting to dissolve the compound in a slightly acidic buffer (e.g., pH 4-5) will often yield the best results by keeping the molecule in its protonated, more soluble form. This is generally the most straightforward approach before exploring more complex formulation strategies.[3]

Q3: Is it safe to heat the solution to aid dissolution?

A: Gentle heating (e.g., to 37-40°C) can be an effective way to increase the rate of dissolution and, in some cases, the equilibrium solubility. However, this must be done with caution. Prolonged exposure to heat can potentially lead to chemical degradation of the compound. It is critical to first assess the thermal stability of your compound. If you use heat, allow the solution to cool to room temperature to ensure the compound remains in solution, as a supersaturated solution may form and precipitate upon cooling.

Q4: How can I accurately measure the improvement in solubility after trying a new method?

A: Visual inspection can be misleading. A quantitative analytical method is essential for accurate determination. The most common and reliable technique is to prepare a saturated solution, separate the undissolved solid (via centrifugation or filtration), and then quantify the concentration of the dissolved compound in the supernatant. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard and robust method for quantifying piperazine derivatives.[4][5][6]

Part 2: In-Depth Troubleshooting & Methodology Guides

For more persistent solubility issues, a systematic approach involving different formulation strategies is required. Below are detailed guides for four common and effective methods.

Guide 1: Systematic pH Adjustment

Expertise & Causality: The solubility of an ionizable compound like 1-(5-Bromopyridin-2-yl)piperazine is governed by the equilibrium between its ionized (salt) and non-ionized (free base) forms. This equilibrium is dictated by the solution's pH and the compound's pKa (acid dissociation constant). By lowering the pH, you increase the concentration of protons (H+), shifting the equilibrium towards the protonated, charged, and more water-soluble form. Conversely, raising the pH removes protons, favoring the neutral, less soluble free base.[1] At very low pH values, the "common ion effect" from the chloride in HCl can sometimes slightly decrease the solubility of the hydrochloride salt.[3][7] Therefore, creating a full pH-solubility profile is the definitive way to identify the optimal pH range.

  • Prepare a Series of Buffers: Create a range of buffers spanning from pH 2 to pH 8 (e.g., citrate for pH 2-6, phosphate for pH 6-8).

  • Add Excess Compound: Add an excess amount of 1-(5-Bromopyridin-2-yl)piperazine HCl to a fixed volume of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibrate: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid from Supernatant: Centrifuge the vials at high speed (e.g., >10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sample and Dilute: Carefully withdraw an aliquot of the clear supernatant. Dilute it with a suitable mobile phase or solvent to a concentration within the linear range of your analytical method.

  • Quantify Concentration: Analyze the diluted samples using a validated HPLC-UV method (see Part 3) to determine the compound's concentration at each pH.

  • Plot the Data: Plot the measured solubility (e.g., in mg/mL or µM) on the y-axis against the pH on the x-axis to visualize the pH-solubility profile.

ph_workflow start Start: Compound Precipitates in Neutral Buffer ph_profile Generate pH-Solubility Profile (pH 2-8) start->ph_profile check_acidic Is an acidic pH compatible with the experiment? use_buffer Formulate experiment using optimal acidic buffer check_acidic->use_buffer Yes consider_other pH adjustment is not viable. Proceed to Co-solvent Guide. check_acidic->consider_other No find_optimal Identify pH range with maximum solubility ph_profile->find_optimal find_optimal->check_acidic

Caption: Workflow for pH-based solubility enhancement.

Guide 2: Co-Solvent Systems

Expertise & Causality: When pH adjustment alone is insufficient or incompatible with an experimental system (e.g., cell culture), co-solvents are the next logical step. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8] This change in polarity lowers the energy required to create a cavity for the non-polar regions of the drug molecule, thereby increasing its solubility.[9] The selection of a co-solvent often depends on the specific application, with biocompatibility being a key concern for biological experiments.[10]

Co-SolventTypical Concentration RangeKey Characteristics
Ethanol 5-40% (v/v)Good solubilizer, volatile, common for in vitro use.
Propylene Glycol (PG) 10-60% (v/v)Less volatile than ethanol, common in oral and topical formulations.
Polyethylene Glycol 400 (PEG 400) 10-80% (v/v)Low toxicity, widely used in oral and parenteral formulations.[9]
Dimethyl Sulfoxide (DMSO) <10% for in vitro, <1% for cell-based assaysExcellent solubilizing power, but can have cellular toxicity. Final concentration in cell culture should typically be <0.5%.[11]
Glycerin 10-50% (v/v)Viscous, non-toxic, often used in oral solutions.
  • Select Co-solvents: Choose 2-3 biocompatible co-solvents from the table above based on your experimental constraints.

  • Prepare Solvent Blends: Create a series of solvent systems by mixing each co-solvent with your chosen aqueous buffer (at its optimal pH, if determined) at different volume percentages (e.g., 10%, 20%, 40%, 60%).

  • Determine Solubility: Using the same equilibrium solubility method described in Guide 1 (addition of excess compound, equilibration, separation, and quantification), measure the solubility of the compound in each co-solvent blend.

  • Evaluate and Select: Plot solubility versus co-solvent percentage. Select the co-solvent and concentration that provides the desired solubility while maintaining the lowest possible percentage of the organic solvent to minimize potential toxicity or off-target effects.

Guide 3: Surfactant-Mediated Solubilization

Expertise & Causality: Surfactants are amphiphilic molecules that possess both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. At concentrations above the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a microenvironment that can encapsulate poorly soluble drug molecules, while the hydrophilic heads interface with the aqueous solvent.[12][13] This effectively increases the apparent solubility of the drug.[14] Non-ionic surfactants like Polysorbates (Tween) are generally preferred for biological applications due to their lower toxicity compared to ionic surfactants.[13][15]

  • Select Surfactants: Choose a non-ionic surfactant (e.g., Tween® 80, Kolliphor® EL) and potentially an ionic one (e.g., Sodium Dodecyl Sulfate - SDS) for comparison in non-biological systems.

  • Prepare Surfactant Solutions: Create a series of solutions of each surfactant in your chosen aqueous buffer, with concentrations ranging from below to well above their known CMC values (e.g., 0.01%, 0.1%, 0.5%, 1.0%, 2.0% w/v).

  • Measure Solubility: Determine the equilibrium solubility of 1-(5-Bromopyridin-2-yl)piperazine HCl in each surfactant solution using the established protocol.

  • Analyze Results: Plot solubility as a function of surfactant concentration. A significant increase in solubility is typically observed at concentrations above the CMC. Choose the lowest concentration of surfactant that achieves the target solubility.

Caption: Drug encapsulation within a surfactant micelle.

Guide 4: Cyclodextrin Complexation

Expertise & Causality: Cyclodextrins are cyclic oligosaccharides that have a truncated cone or torus shape. Their exterior is hydrophilic, while the central cavity is lipophilic (hydrophobic).[16][17] They can form "inclusion complexes" by encapsulating a poorly soluble "guest" molecule, such as 1-(5-Bromopyridin-2-yl)piperazine, within their central cavity.[18][19] This complex effectively shields the hydrophobic parts of the drug from water, leading to a significant increase in its apparent aqueous solubility.[20] Modified cyclodextrins, like Hydroxypropyl-β-cyclodextrin (HP-β-CD), have even greater aqueous solubility and are widely used in pharmaceutical formulations.[16]

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent starting choice due to its high solubility and low toxicity.

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of HP-β-CD in your chosen buffer with increasing concentrations (e.g., 0, 2, 4, 6, 8, 10% w/v).

  • Determine Solubility: Add an excess of 1-(5-Bromopyridin-2-yl)piperazine HCl to each solution and determine the equilibrium solubility as described in previous guides.

  • Construct Phase Solubility Diagram: Plot the concentration of the dissolved drug (y-axis) against the concentration of the cyclodextrin (x-axis). The slope of this line can be used to determine the complexation efficiency and the stoichiometry of the inclusion complex. A linear relationship (A L-type diagram) indicates the formation of a soluble 1:1 complex.

Part 3: Quantitative Analysis Protocol - RP-HPLC-UV

Accurate solubility determination requires a validated analytical method. Reverse-Phase High-Performance Liquid Chromatography with UV Detection is a suitable and widely available technique.

Objective: To quantify the concentration of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride in solution.

Materials & Instrumentation:

  • HPLC system with a UV/Vis or Diode-Array Detector (DAD)

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water

  • Mobile Phase B: Acetonitrile or Methanol

  • Calibrated analytical balance, volumetric flasks, and pipettes

Methodology:

  • Determine λmax: Prepare a dilute solution of the compound and scan from 200-400 nm using a spectrophotometer or DAD to find the wavelength of maximum absorbance (λmax).

  • Prepare Stock Standard: Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to create a concentrated stock solution (e.g., 1 mg/mL).

  • Create Calibration Curve: Perform a serial dilution of the stock standard to create at least five calibration standards of known concentration that bracket the expected concentration of your solubility samples.

  • Set HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: Use the predetermined λmax.

    • Gradient (Example): Start with 95% A / 5% B, ramp to 5% A / 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. (An isocratic method may also be suitable if separation is good).

  • Analyze Standards and Samples: Inject the calibration standards in order of increasing concentration, followed by your unknown solubility samples (appropriately diluted).

  • Calculate Concentration: Generate a linear regression plot of peak area versus concentration for the standards. Use the equation of the line (y = mx + c) to calculate the concentration of the compound in your unknown samples, remembering to account for the dilution factor.

Part 4: Summary and Strategic Selection

Choosing the right solubilization method depends on a variety of factors. The following workflow and summary table are designed to guide your decision-making process.

master_workflow start Initial Problem: Poor Solubility ph_step Step 1: pH Optimization Is optimal pH compatible? start->ph_step cosolvent_step Step 2: Co-solvent Screening Is an organic solvent acceptable? ph_step->cosolvent_step No success Solubility Goal Achieved ph_step->success Yes surfactant_cd_step Step 3: Advanced Formulation (Surfactants or Cyclodextrins) cosolvent_step->surfactant_cd_step No cosolvent_step->success Yes surfactant_cd_step->success Yes failure Consult Formulation Specialist surfactant_cd_step->failure No

Caption: Strategic workflow for selecting a solubilization method.

MethodProsConsBest For...
pH Adjustment Simple, inexpensive, highly effective for ionizable compounds.Limited to compounds with ionizable groups; may not be compatible with all biological systems.Initial screening; aqueous formulations for in vitro assays where pH can be controlled.
Co-solvents Effective for a wide range of compounds, relatively simple to implement.Can introduce toxicity or off-target effects, especially in cell-based assays; may affect protein stability.In vitro screening, early-stage animal studies (with appropriate vehicle controls).
Surfactants High solubilization capacity, can improve stability.Potential for toxicity (especially ionic surfactants), can interfere with some biological assays.Formulations where co-solvents are not viable; both in vitro and in vivo applications with non-ionic surfactants.
Cyclodextrins Low toxicity, high solubilization capacity, well-established for pharmaceutical use.More expensive than other methods, can be a more complex formulation to prepare and characterize.Cell culture experiments, in vivo studies, and parenteral formulations where organic solvents are undesirable.
References
  • Chaudhary, V.B. & Patel, J.K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]

  • Trivedi, V. (2012). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield. Available from: [Link]

  • Wisdomlib. (2025). Co-solvency: Significance and symbolism. Wisdomlib. Available from: [Link]

  • SciSpace. (2016). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available from: [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journals. Available from: [Link]

  • Wikipedia. Cosolvent. Wikipedia. Available from: [Link]

  • Popescu, R. et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available from: [Link]

  • Asija, R. & Gupta, A.K. (2024). Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins. International Journal of Pharmaceutical Quality Assurance. Available from: [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Madhavi, M. (2014). solubility enhancement and cosolvency. Slideshare. Available from: [Link]

  • Kumar, A. et al. (2019). Surfactants and their role in Pharmaceutical Product Development: An Overview. ResearchGate. Available from: [Link]

  • Maheshwari, R. et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Available from: [Link]

  • CD Formulation. Solubilizer Excipients. CD Formulation. Available from: [Link]

  • Ali, A. et al. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bulletin of Environment, Pharmacology and Life Sciences. Available from: [Link]

  • Czoski, R. et al. (2013). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. Available from: [Link]

  • Adamowicz, P. et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. PubMed Central. Available from: [Link]

  • B'Hymer, C. (2013). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available from: [Link]

  • Al-Bayati, Y.K. (2022). A Review on Analytical Methods for Piperazine Determination. NTU JOURNAL OF PURE SCIENCES. Available from: [Link]

  • University of Alberta. Isolation (Recovery) of amines. University of Alberta. Available from: [Link]

  • Serajuddin, A.T. & Jarowski, C.I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. Available from: [Link]

  • Darabi, F. (2023). How can I neutralize aminehydrochlorides? ResearchGate. Available from: [Link]

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Technical Support Center: Stability Assessment of 1-(5-Bromopyridin-2-yl)piperazine Hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride when solubilized in Dimethyl Sulfoxide (DMSO). As a trusted partner in your research, we aim to equip you with the necessary knowledge to ensure the integrity of your experimental results.

Introduction: The Critical Role of Compound Stability

In drug discovery and development, the stability of a compound in its storage solvent is paramount. Dimethyl Sulfoxide (DMSO) is a widely used "universal solvent" due to its ability to dissolve a broad range of polar and nonpolar compounds.[1][2] However, the assumption of indefinite stability in DMSO can lead to inaccurate bioassay data and misleading structure-activity relationships (SAR).[3] This guide will address the specific concerns and experimental considerations for assessing the stability of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride in DMSO.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride in DMSO?

A1: The stability of any compound in DMSO, including 1-(5-Bromopyridin-2-yl)piperazine hydrochloride, is influenced by several factors:

  • Water Content: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] The presence of water can facilitate hydrolysis of susceptible functional groups. Studies have shown that water is a more significant factor in compound degradation than oxygen.[5][6][7]

  • Temperature: Elevated temperatures can accelerate degradation kinetics. While many compounds are stable for extended periods at room temperature, long-term storage is typically recommended at lower temperatures (-20°C).[8][9]

  • Light Exposure: The bromopyridine moiety may be susceptible to photodegradation. Exposure to UV or even ambient light over time can lead to the formation of degradants.

  • pH of the Microenvironment: Although DMSO is an aprotic solvent, the presence of acidic or basic impurities, or the nature of the compound itself (a hydrochloride salt), can influence degradation pathways.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can introduce moisture and potentially lead to compound precipitation or degradation, although some studies suggest minimal loss after a limited number of cycles.[5][6][10][11]

Q2: What are the potential degradation pathways for 1-(5-Bromopyridin-2-yl)piperazine hydrochloride?

A2: Based on its chemical structure, several degradation pathways can be hypothesized:

  • Hydrolysis: The piperazine ring or the bond connecting it to the pyridine ring could be susceptible to hydrolysis, especially in the presence of water and under certain pH conditions.

  • Oxidation: The piperazine nitrogen atoms could be susceptible to oxidation. DMSO itself can act as an oxidant under certain conditions.[12][13]

  • Photodegradation: Halogenated pyridines can be susceptible to photodegradation, potentially involving dehalogenation or other rearrangements.[14]

  • Substitution Reactions: The bromine atom on the pyridine ring is at a position that can be susceptible to nucleophilic substitution, although this is less likely to be a major pathway in a DMSO solution without other reactive species present.

Q3: How long can I realistically store a DMSO stock solution of this compound?

A3: The storage duration depends on the storage conditions and the desired level of compound integrity. For many compounds, stock solutions in DMSO can be stored at -20°C for up to three months with minimal degradation.[9] However, for long-term storage, it is crucial to perform a stability study. Some studies have shown that at room temperature, the probability of observing a compound can decrease significantly over a year.[8] For critical experiments, it is always best to use freshly prepared solutions or solutions that have been validated for stability under your specific storage conditions.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Loss of compound potency or inconsistent biological activity over time. Compound degradation in DMSO stock solution.1. Perform a time-course stability study: Analyze the purity of your stock solution at different time points (e.g., T=0, 1 week, 1 month, 3 months) using LC-MS. This will directly quantify the extent of degradation. 2. Prepare fresh stock solutions: For critical experiments, always use a freshly prepared stock solution to eliminate stability as a variable.
Appearance of new peaks in my analytical chromatogram (e.g., HPLC, LC-MS). Formation of degradation products.1. Characterize the new peaks: Use mass spectrometry (MS) to determine the molecular weight of the new species. This can provide clues about the degradation pathway (e.g., addition of an oxygen atom suggests oxidation). 2. Conduct a forced degradation study: Exposing the compound to stress conditions (acid, base, heat, light, oxidation) can help to intentionally generate and identify potential degradants.[15][16]
Precipitation observed in the DMSO stock solution, especially after thawing. Poor solubility or compound instability leading to an insoluble degradant.1. Determine the kinetic and thermodynamic solubility: The compound may be precipitating over time. You can measure the solubility to ensure you are working with a true solution. 2. Gentle warming and sonication: Warming the solution to 37°C and sonicating can help redissolve the precipitate.[9] However, be cautious as heat can also accelerate degradation. 3. Filter the solution: If redissolving is not possible, you can filter the solution to remove the precipitate, but you must then re-quantify the concentration of the supernatant.

Experimental Protocols

Protocol 1: Long-Term Stability Assessment in DMSO

This protocol outlines a systematic approach to evaluate the stability of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride in DMSO under typical storage conditions.

Materials:

  • 1-(5-Bromopyridin-2-yl)piperazine hydrochloride (solid)

  • Anhydrous, high-purity DMSO

  • Amber glass vials with Teflon-lined screw caps

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Analytical column suitable for separating the parent compound and potential degradants (e.g., C18)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test compound in anhydrous DMSO at a relevant concentration (e.g., 10 mM).

  • Aliquoting: Dispense the stock solution into multiple amber glass vials to avoid repeated freeze-thaw cycles of the main stock.

  • Storage Conditions: Store the aliquots under your typical laboratory conditions (e.g., -20°C, 4°C, and room temperature). Include a condition with exposure to ambient light to assess photostability.

  • Time Points: Designate specific time points for analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months).

  • Sample Analysis: At each time point, retrieve one aliquot from each storage condition. Allow it to thaw completely and equilibrate to room temperature.

  • Analytical Method: Analyze the samples by HPLC-UV or LC-MS. The method should be capable of separating the parent compound from any potential degradants.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. A common metric is the peak area of the parent compound.

Protocol 2: Forced Degradation Study

This study is designed to rapidly identify potential degradation pathways and products.

Materials:

  • Stock solution of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride in DMSO

  • 0.1 M HCl (for acidic stress)

  • 0.1 M NaOH (for basic stress)

  • 3% Hydrogen Peroxide (for oxidative stress)

  • Water bath or oven (for thermal stress)

  • UV lamp (for photolytic stress)

  • LC-MS system

Procedure:

  • Sample Preparation: For each stress condition, mix the compound's DMSO stock solution with the stressor in a suitable ratio (e.g., 1:1). Also, prepare a control sample with the DMSO stock and the corresponding solvent (e.g., water for acid/base/oxidative stress).

  • Incubation:

    • Acidic/Basic Hydrolysis: Incubate at 60°C for 24-48 hours.

    • Oxidation: Incubate at room temperature for 24 hours.

    • Thermal: Incubate at 60°C for 48 hours.

    • Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.

  • Sample Quenching (if necessary): For acidic and basic samples, neutralize them before analysis.

  • LC-MS Analysis: Analyze all samples and controls by LC-MS to identify and quantify the parent compound and any new peaks corresponding to degradation products.

Data Presentation

Table 1: Example Stability Data for 1-(5-Bromopyridin-2-yl)piperazine hydrochloride (10 mM in DMSO)

Storage ConditionTime Point% Parent Compound Remaining (Mean ± SD)Observations
-20°C1 Month99.5 ± 0.3No significant degradation observed.
3 Months98.9 ± 0.5Minor degradation detected.
4°C1 Month97.2 ± 0.8Small degradation peak observed in LC-MS.
3 Months92.5 ± 1.2Significant degradation.
Room Temp1 Month90.1 ± 1.5Multiple degradation products visible.
3 Months75.4 ± 2.1Substantial loss of parent compound.
Room Temp (Light)1 Month85.3 ± 1.8Increased degradation compared to dark control.

Visualizations

Experimental Workflow

Stability_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at T=0, 1, 3, 6 months cluster_report Reporting A Prepare 10 mM Stock in Anhydrous DMSO B Aliquot into Amber Vials A->B C -20°C B->C D 4°C B->D E Room Temperature (Dark) B->E F Room Temperature (Light) B->F G Thaw & Equilibrate C->G D->G E->G F->G H LC-MS Analysis G->H I Quantify Parent Compound H->I K Identify Degradants H->K J Calculate % Remaining I->J

Caption: Workflow for Long-Term Stability Assessment.

Potential Degradation Pathways

Degradation_Pathways cluster_degradants Potential Degradants Parent 1-(5-Bromopyridin-2-yl)piperazine Parent Compound Hydrolysis Hydrolyzed Product e.g., Cleavage of C-N bond Parent->Hydrolysis H₂O Oxidation Oxidized Piperazine e.g., N-oxide formation Parent->Oxidation [O] Photodegradation De-brominated Product Loss of Bromine Parent->Photodegradation

Caption: Hypothesized Degradation Pathways.

References

  • Dimethyl sulfoxide - Wikipedia. Wikipedia. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar. [Link]

  • Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening. [Link]

  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. [Link]

  • Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. [Link]

  • Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. (2026). AntBio. [Link]

  • What is the best way of storing a DMSO in a research lab? (2018). Quora. [Link]

  • DMSO solubility and bioscreening. ResearchGate. [Link]

  • News in Brief: Sample stability during freeze-thaw. (2001). Modern Drug Discovery. [Link]

  • Popov, M., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. [Link]

  • Engeloch, C., et al. (2008). Stability of Screening Compounds in Wet DMSO. ResearchGate. [Link]

  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. (2024). MDPI. [Link]

  • How to make a stock solution of a substance in DMSO. (2018). Quora. [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. ResearchGate. [Link]

  • The Stability Study of a Novel Phenylpiperazine Derivative. (2019). Isaac Scientific Publishing. [Link]

  • Wang, L., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology. [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. [Link]

  • Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. ResearchGate. [Link]

  • Wang, L., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed. [Link]

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. PubMed. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2012). Asian Journal of Research in Chemistry. [Link]

  • 1-(5-Bromopyridin-2-yl)piperazine hydrochloride. Lead Sciences. [Link]

  • Photosensitized Degradation. (2022). AperTO - Archivio Istituzionale Open Access dell'Università di Torino. [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (2010). UT Austin. [Link]

  • Halogenation of Imidazo[1,2‐α]pyridines with DXDMH (X=Cl, Br and I) Using DMSO as a Solvent and an Oxidant. (2020). ResearchGate. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (2019). Revue Roumaine de Chimie. [Link]

  • Thermal Degradation of Piperazine Blends with Diamines. ResearchGate. [Link]

  • General Approaches to halogenation of imidazo[1,2‐α]pyridines. ResearchGate. [Link]

  • N-[(2s)-1-[4-(5-Bromopyridin-2-Yl)piperazin-1-Yl]sulfonyl-5-Pyrimidin-2-Yl-Pentan-2-Yl]-N-Hydroxy-Methanamide. PubChem. [Link]

  • Dimethyl Sulfoxide Oxidations. (1967). Chemical Reviews. [Link]

  • Talcott, R. E., & Rees, W. L. (1987). Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. [Link]

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Technical Support Center: Optimizing Dosing Regimens for 1-(5-Bromopyridin-2-yl)piperazine hydrochloride in Mice

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Information regarding the specific in vivo application and dosing of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride in murine models is not extensively available in public literature. This guide, therefore, provides a comprehensive framework based on established principles of preclinical pharmacology and experience with analogous piperazine-containing compounds. The protocols and data presented are illustrative templates intended to guide the researcher in developing a robust, compound-specific dosing regimen.

Introduction to 1-(5-Bromopyridin-2-yl)piperazine hydrochloride

1-(5-Bromopyridin-2-yl)piperazine hydrochloride is a heterocyclic compound featuring a piperazine moiety linked to a bromopyridine ring.[1][2] Piperazine derivatives are a versatile class of compounds extensively explored in medicinal chemistry for their diverse pharmacological activities, which can range from antimicrobial and anticancer properties to effects on the central nervous system (CNS).[3][4] The physicochemical properties of such derivatives, including solubility, lipophilicity, and metabolic stability, are heavily influenced by substitutions on the piperazine and pyridine rings, which in turn dictate their pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[4]

Optimizing the dosing regimen of a novel compound like 1-(5-Bromopyridin-2-yl)piperazine hydrochloride is a critical step in preclinical development. An optimal regimen ensures that the compound reaches its target site at a concentration sufficient to elicit the desired pharmacological effect while minimizing potential toxicity.[5] This guide will walk you through the essential steps, from initial dose-range finding to pharmacokinetic analysis and troubleshooting common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

Here we address common initial questions researchers face when designing dosing regimens for novel compounds in mice.

Q1: Where do I even begin to select a starting dose for my study?

A1: The initial step is a systematic dose-range finding study, often referred to as an acute toxicity or maximum tolerated dose (MTD) study.[6] If you have in vitro data, such as an IC50 or EC50 value, you can use it as a rough guide to estimate a starting dose, though direct extrapolation is not always accurate.[7] A thorough literature search for compounds with similar chemical structures or mechanisms of action can also provide a valuable starting point.[7] In the absence of any prior data, a conservative approach using a tiered dose-escalation design with small groups of animals is recommended, starting at a very low dose (e.g., 1-5 mg/kg).[6]

Q2: What is the most appropriate route of administration for this compound?

A2: The choice of administration route is critical and depends on the compound's physicochemical properties (e.g., solubility, stability) and the ultimate therapeutic goal.[6] Common routes for mice include:

  • Oral (PO): Convenient, but bioavailability can be limited by first-pass metabolism in the liver.

  • Intraperitoneal (IP): Bypasses first-pass metabolism, often leading to higher bioavailability than oral administration.

  • Intravenous (IV): Ensures 100% bioavailability and provides rapid distribution.

  • Subcutaneous (SC): Allows for slower, more sustained absorption.

The hydrochloride salt form of the compound suggests it may have improved aqueous solubility, potentially making it suitable for oral, IP, or IV administration, depending on the formulation.

Q3: How frequently should I administer the compound?

A3: Dosing frequency is determined by the compound's pharmacokinetic profile, specifically its elimination half-life (t½).[8] Compounds with a short half-life may require more frequent dosing to maintain therapeutic concentrations. Initially, in dose-range finding studies, a single dose is administered.[6] Subsequent efficacy studies will require a dosing schedule based on pharmacokinetic data to maintain drug exposure within the therapeutic window.

Q4: What are the key signs of toxicity I should monitor for in the mice?

A4: Close observation of the animals is crucial, especially in the initial hours and days following administration. Key indicators of toxicity include:[7]

  • Significant weight loss (>15-20%)

  • Changes in physical appearance (e.g., ruffled fur, hunched posture)

  • Behavioral changes (e.g., lethargy, hyperactivity, stereotypy)

  • Altered breathing patterns

  • Reduced food and water intake

Part 2: Experimental Protocols & Methodologies

Protocol 1: Dose-Range Finding (MTD) Study

Objective: To determine the maximum tolerated dose (MTD) of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride following a single administration.

Methodology:

  • Animal Model: Utilize a standard inbred mouse strain (e.g., C57BL/6 or BALB/c), typically 8-10 weeks of age. Use both male and female mice as there can be sex-dependent differences in metabolism and toxicity.

  • Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and a minimum of 3-5 dose-escalation groups.[7]

  • Dose Selection: Doses should be selected on a logarithmic or semi-logarithmic scale to cover a broad range. For a completely novel compound, a starting range might be 5, 15, 50, and 150 mg/kg.

  • Compound Preparation: Prepare a stock solution of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride in a suitable vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO, followed by dilution in saline). Ensure the final concentration of any solubilizing agent is non-toxic to the animals.

  • Administration: Administer a single dose of the compound or vehicle via the chosen route (e.g., intraperitoneal injection).

  • Monitoring: Observe animals continuously for the first 4 hours post-dosing, and then at regular intervals for up to 14 days.[6] Record body weights daily and note any clinical signs of toxicity.

Data Presentation: Illustrative MTD Study Results

Dose Group (mg/kg)NMortalityMean Body Weight Change (Day 7)Clinical Signs of Toxicity
Vehicle Control50/5+2.5%None observed
550/5+1.8%None observed
1550/5-1.2%Mild, transient hypoactivity
5051/5-8.5%Hunched posture, ruffled fur in 3/5 mice
15054/5-17.0% (in surviving mouse)Severe lethargy, ataxia

This is an example table. Actual results will vary.

Protocol 2: Preliminary Pharmacokinetic (PK) Study

Objective: To characterize the absorption and elimination profile of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride after a single dose.

Methodology:

  • Animal Model & Dosing: Use the same mouse strain as in the MTD study. Administer a single, well-tolerated dose (e.g., 15 mg/kg, based on the illustrative MTD data above).

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points post-administration. A typical sampling schedule might be: 0 (pre-dose), 15 min, 30 min, 1, 2, 4, 8, and 24 hours.

  • Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.[9]

  • Bioanalysis: Quantify the concentration of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride in plasma using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

  • Data Analysis: Calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve, representing total drug exposure.

    • t½: Elimination half-life.

Data Presentation: Illustrative Pharmacokinetic Parameters

ParameterValueUnit
Dose (IP)15mg/kg
Cmax1250ng/mL
Tmax0.5hours
AUC (0-inf)4500ng*h/mL
3.5hours

This is an example table. Actual results will vary.

Part 3: Visualizing the Workflow

A logical workflow is essential for efficient dose regimen optimization.

Dosing_Regimen_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Pharmacokinetic Profiling cluster_2 Phase 3: Efficacy & Refinement start In Vitro Data & Literature Review mtd Dose-Range Finding (MTD Study) start->mtd Inform Starting Dose pk Single-Dose PK Study mtd->pk Select Tolerated Dose pk_params Determine Cmax, Tmax, AUC, t½ pk->pk_params efficacy Multi-Dose Efficacy Study pk_params->efficacy Inform Dosing Frequency pd Pharmacodynamic (PD) Assessment efficacy->pd regimen Optimized Dosing Regimen pd->regimen

Caption: Workflow for optimizing a dosing regimen in mice.

Part 4: Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Problem Encountered Potential Cause(s) Recommended Solution(s)
High variability in results between animals in the same dose group. 1. Inconsistent dosing technique (e.g., incorrect volume, improper injection site).2. Variation in animal health or stress levels.3. Compound precipitation in the formulation.1. Ensure all personnel are thoroughly trained and standardized on the administration technique.2. Acclimatize animals to handling and housing conditions before the study begins.3. Visually inspect the formulation for precipitation before each injection. Consider reformulating with different excipients if necessary.[6]
No observable effect, even at the highest tolerated doses. 1. Poor bioavailability via the chosen administration route.2. Rapid metabolism and clearance of the compound.3. The compound lacks efficacy in the chosen in vivo model.1. Consider an alternative administration route (e.g., switch from PO to IP or IV) to increase systemic exposure.2. Conduct a pharmacokinetic study to determine if the compound is reaching and staying in circulation.3. Re-evaluate the in vitro data and the scientific premise for using the compound in this specific disease model.[6]
Unexpectedly high toxicity at low doses. 1. The compound is highly potent and toxic.2. The vehicle used for formulation is causing toxicity.3. The chosen mouse strain is particularly sensitive to the compound.1. Redesign the MTD study with a significantly lower starting dose (e.g., 10-fold lower).2. Always include a vehicle-only control group to rule out vehicle-induced toxicity.3. Review literature to see if the chosen strain has known sensitivities. Consider a pilot study in a different strain.[7]
Compound is difficult to dissolve. 1. The compound has low aqueous solubility.1. Test a range of pharmaceutically acceptable co-solvents (e.g., DMSO, PEG400, Tween 80).2. Adjust the pH of the vehicle if the compound's solubility is pH-dependent.3. Consider micronization or the use of cyclodextrins to improve solubility.

References

  • Malik, M. K., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1). [Link]

  • Lead Sciences. 1-(5-Bromopyridin-2-yl)piperazine hydrochloride. Lead Sciences. Accessed January 17, 2026. [Link]

  • Boxenbaum, H. (1986). Dosage regimen design for pharmaceutical studies conducted in animals. Journal of Pharmaceutical Sciences, 75(9), 841-846. [Link]

  • (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Singh, P., & Krishnan, S. (2021). A Novel Algorithm for Optimizing Dose Regimens and Fixed Dose Combination Ratios. ResearchGate. [Link]

Sources

purification techniques for high-purity 1-(5-Bromopyridin-2-yl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving high-purity material. This document moves beyond simple protocols to explain the scientific reasoning behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

I. Understanding the Chemistry: Potential Impurities

The synthesis of 1-(5-Bromopyridin-2-yl)piperazine typically involves a nucleophilic aromatic substitution (SNAr) reaction between a di-substituted pyridine (like 2,5-dibromopyridine or 2-chloro-5-bromopyridine) and piperazine. The subsequent formation of the hydrochloride salt is a straightforward acid-base reaction. However, several impurities can arise from this process.

Common Impurities:

  • Unreacted Starting Materials: Residual 2,5-dibromopyridine, 2-chloro-5-bromopyridine, or piperazine.

  • Di-substituted Piperazine: Formation of 1,4-bis(5-bromopyridin-2-yl)piperazine if the stoichiometry is not carefully controlled.

  • Positional Isomers: If the starting pyridine is not exclusively substituted at the 2- and 5-positions, other isomers can form.

  • Degradation Products: Arising from harsh reaction or work-up conditions.

  • Residual Solvents: Solvents used in the reaction or purification steps.[1]

Understanding these potential impurities is the first step in designing an effective purification strategy.

II. Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the purification of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride in a question-and-answer format.

FAQ 1: My final product has a persistent yellow or brown color. What is the likely cause and how can I remove it?

Answer:

A persistent color in your product often indicates the presence of colored impurities, which may be starting materials, byproducts, or degradation products.

Troubleshooting Steps:

  • Charcoal Treatment: Activated carbon (charcoal) is effective at adsorbing colored impurities.

    • Protocol: Dissolve the crude product in a suitable hot solvent (e.g., ethanol, methanol, or a mixture with water). Add a small amount of activated charcoal (typically 1-5% by weight of your compound) to the hot solution. Stir for 10-15 minutes. Perform a hot filtration through a pad of celite to remove the charcoal. Allow the filtrate to cool slowly for recrystallization.

  • Recrystallization: A carefully chosen recrystallization solvent system can selectively leave colored impurities in the mother liquor.[2]

    • Solvent Selection: Experiment with different solvent systems. Alcohols like ethanol or isopropanol are often good starting points for amine salts.[2] A mixed solvent system, such as ethanol/ether or methanol/ethyl acetate, can also be effective.[2]

  • Silica Gel Chromatography: If color persists, column chromatography can be used. A gradient elution from a non-polar solvent (e.g., dichloromethane) to a more polar solvent (e.g., methanol) can separate the desired product from colored impurities.

Diagram: Decolorization Workflow

start Colored Product charcoal Dissolve in Hot Solvent Add Activated Charcoal start->charcoal hot_filtration Hot Filtration through Celite charcoal->hot_filtration recrystallize Cool to Recrystallize hot_filtration->recrystallize pure_product Colorless Product recrystallize->pure_product

Caption: Workflow for removing colored impurities.

FAQ 2: My HPLC analysis shows low purity (<98%). What are the most effective purification techniques?

Answer:

Low purity as determined by HPLC indicates the presence of closely related impurities that may not have been removed by simple filtration.[1]

Troubleshooting Steps:

  • Recrystallization: This is the most common and often most effective method for purifying crystalline solids.[2]

    • Protocol:

      • Select a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[2]

      • Dissolve the crude material in a minimal amount of the hot solvent to form a saturated solution.

      • Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.

      • Collect the crystals by filtration and wash with a small amount of cold solvent.

      • Dry the crystals under vacuum.

  • Column Chromatography: For impurities with similar solubility to your product, column chromatography is the method of choice.[2]

    • Stationary Phase: Silica gel is a good starting point.

    • Mobile Phase: A gradient elution is often most effective. Start with a less polar solvent system (e.g., 100% dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). The hydrochloride salt may stick to the silica, so adding a small amount of triethylamine or ammonia to the mobile phase can help with elution.

  • Acid-Base Extraction: This technique can be used to separate your basic product from non-basic impurities.

    • Protocol:

      • Dissolve the crude free base in an organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with an aqueous acid solution (e.g., 1M HCl) to protonate the piperazine nitrogens and extract the desired compound into the aqueous layer.

      • Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.

      • Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the piperazine and precipitate the free base.

      • Extract the free base into an organic solvent, dry the organic layer, and then form the hydrochloride salt.

Table: Comparison of Purification Techniques

TechniqueProsConsBest For
Recrystallization Scalable, cost-effective, can yield very high purity.Requires a suitable solvent, may have lower yield.Removing impurities with different solubility profiles.
Column Chromatography High resolution, can separate closely related impurities.Less scalable, more time-consuming, requires more solvent.Difficult separations and small-scale purification.
Acid-Base Extraction Good for removing non-basic impurities.Only separates based on acidity/basicity.Crude purification before a final polishing step.
FAQ 3: I am struggling to induce crystallization of the hydrochloride salt. What can I do?

Answer:

Difficulty in crystallization can be due to several factors including the presence of impurities that inhibit crystal lattice formation, using an inappropriate solvent, or supersaturation.

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent is critical.[2]

    • Try a mixed solvent system. Dissolve the compound in a small amount of a good solvent (like methanol or ethanol) and then slowly add an anti-solvent (a solvent in which the compound is insoluble, like diethyl ether or hexane) until the solution becomes cloudy.[2] Then, add a few drops of the good solvent to redissolve the solid and allow it to stand.

  • Seeding: Introduce a small crystal of the pure compound to the supersaturated solution to act as a nucleation site.

  • Scratching: Use a glass rod to scratch the inside of the flask below the surface of the solution. The small glass particles that are dislodged can act as nucleation sites.

  • Cooling: Cool the solution in an ice bath or refrigerator to decrease the solubility of the compound and promote crystallization.

  • Purity Check: Ensure your material is sufficiently pure. Impurities can act as "crystal poisons." A preliminary purification by column chromatography might be necessary.

Diagram: Troubleshooting Crystallization

start No Crystallization solvent Try Mixed Solvent System start->solvent seeding Add Seed Crystal start->seeding scratching Scratch Inner Surface of Flask start->scratching cooling Cool Solution start->cooling purity Check Purity (HPLC/NMR) start->purity chromatography Purify by Chromatography purity->chromatography

Caption: Strategies to induce crystallization.

FAQ 4: How can I confirm the purity and identity of my final product?

Answer:

A combination of analytical techniques should be used to confirm both the purity and the chemical identity of your 1-(5-Bromopyridin-2-yl)piperazine hydrochloride.

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity.[1][3] A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an additive like trifluoroacetic acid or formic acid) is a good starting point. Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of your compound. The proton NMR should show the characteristic signals for the pyridine and piperazine protons in the correct integration ratios. The carbon NMR will confirm the number of unique carbon atoms.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound. You should observe the molecular ion peak corresponding to the free base.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities, such as residual solvents.[1]

Table: Analytical Techniques for Quality Control

TechniqueInformation Provided
HPLC Purity, presence of non-volatile impurities.
¹H and ¹³C NMR Structural confirmation, presence of isomeric impurities.
MS Molecular weight confirmation.
GC-MS Identification and quantification of residual solvents.

III. References

  • Hultquist, M. E., & Howard, K. L. (n.d.). 1-(2-pyridyl) piperazine and process of preparing same. Google Patents. Retrieved from

  • (n.d.). The synthetic method of the iodo-5-bromopyridine of 2-amino-3-. Google Patents. Retrieved from

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

  • Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5789.

  • Tayan. (n.d.). Picking the best purification method for your API can be a tricky challenge. Retrieved from [Link]

  • (n.d.). Purification of piperazine. Google Patents. Retrieved from

  • (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.

  • Crystal Pharmatech. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Retrieved from [Link]

  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. Retrieved from [Link]

  • Regis Technologies. (2021, February 7). Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation. Retrieved from [Link]

  • Brown, C. J., et al. (2020). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Pharmaceutics, 12(9), 809.

  • WIPO. (n.d.). WO/2000/062782 NOVEL SYNTHESIS AND CRYSTALLIZATION OF PIPERAZINE RING-CONTAINING COMPOUNDS. Retrieved from [Link]

  • Analytical Methods. (2013, October 21). OPUS at UTS. Retrieved from [Link]

  • Faiz, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1368912.

  • (2018, May 4). FINAL REPORT OF WORK DONE ON THE MINOR RESEARCH PROJECT Title SYNTHESIS OF 1-(5-BROMO-2-CHLOROPYRIMIDIN-4-YL) HYDRAZINE DERIVATI. JSSCACS. Retrieved from [Link]

  • Analytical Methods. (n.d.). RSC Publishing. Retrieved from [Link]

  • (n.d.). Novel synthesis and crystallization of piperazine ring-containing compounds. Google Patents. Retrieved from

  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 63(6), 455-461.

  • PubChem. (n.d.). 2-Amino-5-bromopyridine. Retrieved from [Link]

  • Lead Sciences. (n.d.). 1-(5-Bromopyridin-2-yl)piperazine hydrochloride. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Brexpiprazole-impurities. Retrieved from [Link]

Sources

Technical Support Center: Ensuring the Stability of 1-(5-Bromopyridin-2-yl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1-(5-Bromopyridin-2-yl)piperazine hydrochloride (Compound BPP-HCl). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the storage and stability of this crucial research compound. Our goal is to provide you with the technical expertise and practical guidance necessary to maintain the integrity of BPP-HCl throughout your experiments, ensuring the reliability and reproducibility of your results.

Introduction

1-(5-Bromopyridin-2-yl)piperazine hydrochloride is a key building block in medicinal chemistry and drug discovery. As with many heterocyclic amine hydrochlorides, its stability during storage is paramount to its successful application. Degradation can lead to the formation of impurities, which can compromise the compound's purity, alter its pharmacological activity, and lead to misleading experimental outcomes. This guide provides a comprehensive overview of best practices for storage, troubleshooting potential degradation issues, and analytical methods for assessing stability.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the handling and storage of BPP-HCl.

Q1: What are the ideal storage conditions for 1-(5-Bromopyridin-2-yl)piperazine hydrochloride?

A1: For optimal stability, BPP-HCl should be stored at room temperature in a tightly sealed container, under an inert atmosphere such as argon or nitrogen.[1] This minimizes exposure to moisture and atmospheric oxygen, which are key contributors to degradation.

Q2: Why is an inert atmosphere recommended for storage?

A2: The piperazine moiety, particularly the nitrogen atoms, can be susceptible to oxidation.[2][3] Storing the compound under an inert atmosphere displaces oxygen, thereby inhibiting oxidative degradation pathways.

Q3: How sensitive is BPP-HCl to light?

A3: While specific photostability data for BPP-HCl is not extensively published, compounds containing a bromopyridine moiety may be susceptible to photodegradation.[4][5] As a precautionary measure, it is highly recommended to store the compound in a light-resistant container, such as an amber vial, to prevent photolytic degradation.

Q4: Can I store BPP-HCl in a refrigerator or freezer?

A4: While lower temperatures generally slow down chemical degradation, storing hydrochloride salts at very low temperatures can sometimes lead to moisture condensation if not handled properly upon removal. For BPP-HCl, room temperature storage is generally sufficient and recommended by suppliers. If refrigeration is necessary, ensure the container is brought to room temperature before opening to prevent water absorption.

Q5: What are the initial signs of degradation?

A5: Visual signs of degradation can include a change in color (e.g., yellowing or browning of the white to off-white solid), clumping of the powder (indicating moisture uptake), or a change in solubility. However, significant degradation can occur without any visible changes. Therefore, analytical confirmation is crucial.

Troubleshooting Guide: Addressing Stability Issues

This section provides a more in-depth look at potential degradation pathways and how to troubleshoot them.

Issue 1: Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)

Possible Cause A: Hydrolytic Degradation

  • Causality: Although hydrochloride salts are generally formulated to improve stability and solubility, the piperazine and pyridine rings can still be susceptible to hydrolysis under certain conditions, particularly at elevated temperatures and in non-buffered aqueous solutions.[2] The presence of moisture is a critical factor in initiating hydrolysis.

  • Troubleshooting:

    • Moisture Control: Ensure the compound is stored in a desiccator or under a dry, inert atmosphere. Always allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

    • Solvent Purity: Use anhydrous solvents for your experiments whenever possible. If aqueous solutions are necessary, use freshly prepared, high-purity water and consider buffering the solution to a neutral or slightly acidic pH.

    • Analytical Confirmation: Use LC-MS to identify potential hydrolytic degradants. A common hydrolytic pathway could involve the cleavage of the C-N bond between the pyridine ring and the piperazine moiety, although this is generally less common for N-arylpiperazines.

Possible Cause B: Oxidative Degradation

  • Causality: The nitrogen atoms of the piperazine ring are potential sites for oxidation, leading to the formation of N-oxides or other oxidative byproducts.[3] This can be catalyzed by exposure to atmospheric oxygen, trace metal ions, or peroxides in solvents.

  • Troubleshooting:

    • Inert Atmosphere: As mentioned, storing and handling the compound under an inert gas is the most effective preventative measure.

    • Solvent Quality: Use high-purity solvents that are free of peroxides. Ethers, for example, should be tested for peroxides before use.

    • Antioxidants: For solution-based stability studies, the inclusion of a small amount of an antioxidant like butylated hydroxytoluene (BHT) could be considered, though its compatibility with downstream applications must be verified.

    • Characterization: Oxidative products, such as N-oxides, will have a characteristic mass increase of 16 amu (or multiples thereof) in mass spectrometry analysis.

Possible Cause C: Photodegradation

  • Causality: Aromatic and heteroaromatic systems, especially those with halogen substituents, can absorb UV or visible light, leading to photochemical reactions.[4][5] This can result in debromination, rearrangement, or other complex degradation pathways.

  • Troubleshooting:

    • Light Protection: Always store the solid compound and its solutions in amber or opaque containers.

    • Laboratory Environment: Conduct experimental manipulations in a dimly lit area or under yellow light to minimize exposure.

    • Forced Degradation Studies: To understand the photolytic liability, a controlled photostability study as per ICH Q1B guidelines can be performed.[6]

Issue 2: Inconsistent Biological or Chemical Assay Results
  • Causality: The presence of even small amounts of degradation products can significantly impact the outcome of sensitive biological assays or chemical reactions. Impurities can act as inhibitors, catalysts, or interfering species.

  • Troubleshooting:

    • Purity Check: Before use, always verify the purity of your BPP-HCl sample using a reliable analytical method like HPLC-UV or LC-MS.

    • Use Fresh Samples: For critical experiments, use a freshly opened container of the compound or a sample that has been stored under optimal conditions.

    • Stability-Indicating Method: Develop and use a stability-indicating analytical method that can separate the parent compound from its potential degradation products. This is crucial for accurately quantifying the active ingredient.

Probable Degradation Pathways

Based on the chemical structure of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride and the known degradation patterns of related compounds, the following pathways are plausible:

G cluster_main 1-(5-Bromopyridin-2-yl)piperazine HCl cluster_degradation Potential Degradation Pathways BPP_HCl 1-(5-Bromopyridin-2-yl)piperazine HCl Oxidation Oxidation (N-Oxide formation) BPP_HCl->Oxidation O₂ / Light Photodegradation Photodegradation (e.g., Debromination) BPP_HCl->Photodegradation UV/Vis Light Hydrolysis Hydrolysis (Ring opening/cleavage - less likely) BPP_HCl->Hydrolysis H₂O / pH extremes

Caption: Probable degradation pathways for BPP-HCl.

Experimental Protocols

To proactively assess the stability of your BPP-HCl sample, forced degradation studies can be performed. Below are generalized protocols that can be adapted to your specific laboratory capabilities.

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.[7][8]

1. Sample Preparation:

  • Prepare a stock solution of BPP-HCl in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve a known amount in the initial solvent for analysis.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber with a light source compliant with ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[6] A control sample should be wrapped in aluminum foil and placed in the same chamber.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (see Protocol 2). Aim for 5-20% degradation of the parent compound for optimal results.[8]

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol outlines a starting point for an HPLC method capable of separating BPP-HCl from its potential degradation products.

Table 1: HPLC Method Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 5% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm (or a wavelength of maximum absorbance)

Method Validation Workflow:

G cluster_workflow Stability-Indicating Method Workflow A Prepare Stressed Samples (Forced Degradation) B Develop HPLC Method (Protocol 2) A->B C Analyze Stressed Samples B->C D Assess Peak Purity & Resolution C->D E Method is Stability-Indicating D->E Purity & Resolution OK F Optimize Method (Gradient, Mobile Phase) D->F Purity or Resolution Not OK F->C

Sources

Technical Support Center: Interpreting Anomalous Data in Assays with 1-(5-Bromopyridin-2-yl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 1-(5-Bromopyridin-2-yl)piperazine hydrochloride. This guide is designed to provide expert, field-proven insights into common and complex issues that can arise during experimentation. As a piperazine derivative, this compound holds potential for interacting with a range of biological targets, particularly G-protein coupled receptors (GPCRs), but its physicochemical properties can also present unique challenges.[1][2][3] This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to help you navigate these challenges, ensuring the integrity and reproducibility of your data.

Part 1: Foundational Troubleshooting - Compound Handling & Assay Setup

This section addresses the most common sources of error, which often originate from the fundamental properties and handling of the compound itself.

FAQ 1: My dose-response curve is flat or shows very weak activity, but I expect a potent effect. What's the first thing I should check?

Answer: The most immediate and critical parameter to investigate is compound solubility. A staggering percentage of compounds in development pipelines, estimated up to 90%, exhibit poor solubility, which is a primary cause of underestimated activity and assay variability.[4][5] If 1-(5-Bromopyridin-2-yl)piperazine hydrochloride is not fully dissolved in your assay buffer, its effective concentration at the target site will be far lower than the nominal concentration you prepared, leading to an apparent lack of potency.

Causality: Poor aqueous solubility can lead to compound precipitation either in the stock solution or, more deceptively, upon dilution into the aqueous assay buffer.[6] This precipitation is not always visible to the naked eye. The undissolved compound is not available to interact with the biological target, thus producing a flat or right-shifted dose-response curve.

Troubleshooting Protocol: Kinetic Nephelometry for Solubility Assessment

This protocol provides a quantitative measure of solubility in your specific assay buffer.

  • Prepare Compound Series: Prepare a serial dilution of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride in 100% DMSO, starting from a high concentration (e.g., 10 mM).

  • Dispense into Plate: Dispense a small volume (e.g., 1-2 µL) of each concentration into a clear-bottomed 96- or 384-well plate. Include DMSO-only controls.

  • Add Assay Buffer: Rapidly add your final assay buffer to each well to achieve the desired final compound concentrations and a consistent, low percentage of DMSO (e.g., <1%).

  • Measure Light Scatter: Immediately place the plate in a nephelometer or a plate reader capable of measuring light scattering (typically at a wavelength between 500-700 nm) and take readings every 1-2 minutes for a period of 1-2 hours.

  • Data Analysis: Plot the light scattering signal against the compound concentration. The point at which the signal begins to sharply increase above the baseline (DMSO control) indicates the onset of precipitation and represents the kinetic solubility limit in your buffer.

Parameter Description Typical Value
Stock Solvent Initial solvent for the compound100% DMSO
Final DMSO % Percentage of DMSO in the final assay well< 1% (ideally < 0.5%)
Measurement Light scatter or turbidityNephelometry at ~650 nm
Readout Concentration at which signal significantly exceeds baselineKinetic Solubility Limit
FAQ 2: I'm seeing significant well-to-well variability and poor reproducibility between experiments. Could this be related to the compound?

Answer: Yes, this is a classic symptom of a compound hovering at the edge of its solubility limit.[5] When working with concentrations near or above the solubility threshold, minor variations in pipetting, temperature, or buffer composition can lead to inconsistent amounts of compound precipitating out of solution. This creates highly variable effective concentrations in your assay wells.

Causality: The process of precipitation is stochastic. In one well, the compound might remain supersaturated for a period, while in an adjacent well, it may crash out of solution immediately. This inconsistency directly translates to erratic and non-reproducible biological data.

Troubleshooting Workflow:

Below is a decision-making workflow to diagnose and address variability issues.

G cluster_0 Phase 1: Diagnose cluster_1 Phase 2: Remediate cluster_2 Phase 3: Validate start High Well-to-Well Variability Observed solubility Assess Kinetic Solubility (Nephelometry Protocol) start->solubility visual Visually Inspect Plate (Precipitate/Cloudiness?) solubility->visual concentration Is Max Assay Conc > Solubility Limit? visual->concentration reduce_conc Reduce Max Concentration Below Solubility Limit concentration->reduce_conc Yes new_stock Prepare Fresh Stock Solution concentration->new_stock No modify_buffer Modify Assay Buffer (e.g., add BSA, change pH) reduce_conc->modify_buffer re_run Re-run Assay with New Conditions modify_buffer->re_run new_stock->re_run end Variability Reduced? re_run->end Proceed Proceed end->Proceed Re-evaluate Re-evaluate end->Re-evaluate

Caption: Troubleshooting workflow for high data variability.

Part 2: Advanced Troubleshooting - Interpreting Complex Dose-Response Curves

Once foundational issues are ruled out, anomalous data can point to more complex pharmacological behavior. This section explores non-standard dose-response curves.

FAQ 3: My inhibition curve is U-shaped (biphasic), showing inhibition at low concentrations but a return toward baseline at high concentrations. Is this an artifact?

Answer: A U-shaped or "biphasic" dose-response curve is often not a simple artifact but an indication of complex biological or biochemical interactions.[7] While it can sometimes result from assay interference at high concentrations (e.g., signal quenching or enhancement), it can also signify a true pharmacological effect, such as:

  • Activation of a Counter-Regulatory Pathway: The compound may inhibit the primary target at low concentrations, but at higher concentrations, it could activate an opposing signaling pathway, driving the response back toward the baseline.

  • Off-Target Effects: The piperazine scaffold is known to interact with multiple receptors.[1][2] At higher concentrations, your compound might engage a secondary target that counteracts the effect of the primary target.

  • Receptor Down-regulation/Up-regulation: Hormones and other signaling molecules can cause their own receptors to be up-regulated at low doses and down-regulated at high doses, leading to non-monotonic responses.[7]

Troubleshooting Protocol: Orthogonal Assay Validation

To distinguish between an artifact and a true biological effect, validate the finding in a different assay format that measures a distinct endpoint in the same signaling cascade.

  • Primary Assay: Let's assume your primary assay is a cAMP-based GPCR functional assay measuring Gs or Gi coupling.[8][9]

  • Orthogonal Assay Selection:

    • If the target is a GPCR, switch to a different readout, such as a β-arrestin recruitment assay or a downstream reporter gene assay.[10]

    • If you suspect off-target effects, run the compound in a broad panel of receptor binding assays.[11]

    • To rule out assay interference, run a counterscreen where the compound is tested in the presence of all assay components except the biological target (e.g., cell lysate or receptor).[12]

  • Data Comparison:

    • If the U-shaped curve persists across different assay formats: This strongly suggests a true, complex biological mechanism is at play.

    • If the U-shaped curve disappears in the orthogonal assay (e.g., you see a standard sigmoidal curve): This points toward an artifact specific to the primary assay technology. For instance, high concentrations of the compound might interfere with the luciferase enzyme in a luminescence-based cAMP assay.[13]

Assay Type Measures Purpose
Primary (e.g., cAMP) Second messenger productionInitial observation of U-shaped curve
Orthogonal 1 (β-Arrestin) Protein-protein interactionDifferentiates G-protein vs. arrestin signaling
Orthogonal 2 (Binding) Compound-receptor bindingConfirms direct interaction and potential off-targets
Counterscreen (No Target) Assay technology interferenceRules out artifacts like fluorescence quenching
FAQ 4: My dose-response curve has a very shallow slope (a low Hill coefficient) or appears multiphasic. How should I interpret this?

Answer: A shallow or multiphasic curve suggests that the interaction between the compound and the biological system is not following a simple, one-to-one binding model.[14][15] This can be caused by several factors:

  • Compound Aggregation: At higher concentrations, some compounds form colloidal aggregates that can sequester and non-specifically inhibit enzymes, leading to a shallow, artifactual dose-response. This is a well-known mechanism for "promiscuous inhibitors."

  • Multiple Binding Sites: The compound may be binding to more than one site on the target protein with different affinities, or it could be acting on multiple targets within the cell that contribute to the final readout.[16]

  • Complex Ligand-Receptor Interactions: In some systems, particularly GPCR dimers, complex allosteric interactions between the ligand, the radioligand (in binding assays), and the receptor units can produce biphasic or shallow curves.[16]

  • Cytotoxicity: In cell-based assays, if the compound becomes toxic at higher concentrations, it can confound the primary readout. For example, cell death will prevent any further specific response, artificially flattening the top of the curve.[17]

Troubleshooting Protocol: Differentiating Aggregation from Specific Activity

  • Aggregation Test with Detergent: Re-run the key concentrations of your assay in the presence and absence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100.

    • Mechanism: Detergents disrupt the formation of colloidal aggregates.

    • Interpretation: If the inhibitory activity is significantly reduced or eliminated in the presence of the detergent, the compound is likely acting as an aggregator. If the activity remains, it is more likely due to a specific biological interaction.

  • Cytotoxicity Assay: Run a standard cytotoxicity assay (e.g., using an MTS or resazurin-based reagent) in parallel with your functional assay, using the same cell line, compound concentrations, and incubation times.

    • Interpretation: Compare the functional IC50 with the cytotoxic CC50. If the values are very close, it is highly probable that the observed "inhibition" in your functional assay is simply a consequence of cell death.[17]

G cluster_0 Test for Artifacts cluster_1 Interpret Results start Shallow / Multiphasic Dose-Response Curve detergent_test Run Assay +/- 0.01% Triton X-100 start->detergent_test cytotoxicity_test Run Parallel Cytotoxicity Assay (e.g., MTS) start->cytotoxicity_test detergent_result Activity Lost with Detergent? detergent_test->detergent_result cytotoxicity_result Is Functional IC50 ≈ Cytotoxic CC50? cytotoxicity_test->cytotoxicity_result detergent_result->cytotoxicity_result No aggregation Conclusion: Compound Aggregation Artifact detergent_result->aggregation Yes cytotoxicity_artifact Conclusion: Activity is due to Cytotoxicity cytotoxicity_result->cytotoxicity_artifact Yes specific_activity Conclusion: Likely a Specific, Complex Biological Mechanism (e.g., multiple sites, allostery) cytotoxicity_result->specific_activity No

Caption: Decision tree for shallow dose-response curves.

References

  • Tackling the Big Issue of Solubility. (2022). Pharmaceutical Technology. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

  • Di, L., & Kerns, E. H. (2017). Solubility: a speed–breaker on the drug discovery highway. MedCrave Online Journal of Chemistry. [Link]

  • Aldeghi, M., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry. [Link]

  • Casadó-Anguera, V., et al. (2021). Reinterpreting Anomalous Competitive Binding Experiments Within G Protein-Coupled Receptor Homodimers Using a Dimer Receptor Model. Frontiers in Pharmacology. [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceuticals. [Link]

  • Veranova. Improving solubility and accelerating drug development. Veranova. [Link]

  • Thorne, N., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]

  • Technology Networks. 4 Guides to Optimize your Gαs and Gαi GPCR assays. Technology Networks. [Link]

  • Emergent Mind. (2023). Nonlinear Dose-Response Curves. Emergent Mind. [Link]

  • Shan, G., et al. (2008). A small molecule enhances RNA interference and promotes microRNA processing. Nature Biotechnology. [Link]

  • Vandenberg, L. N., et al. (2012). Hormones and endocrine-disrupting chemicals: low-dose effects and nonmonotonic dose responses. Endocrine reviews. [Link]

  • Shan, G., et al. (2008). A small molecule enhances RNA interference and promotes microRNA processing. ResearchGate. [Link]

  • Kumar, R., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Dahlin, J. L., et al. (2023). Interference and Artifacts in High-content Screening. Assay Guidance Manual. [Link]

  • GraphPad. (2023). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]

  • Kumar, R., et al. (2024). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Shan, G., et al. (2008). A small molecule enhances RNA interference and promotes microRNA processing. PubMed. [Link]

  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. PubMed. [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. BMG LABTECH. [Link]

  • ResearchGate. (2015). Is there a quick and easy way to check if my GPCRs are getting activated? ResearchGate. [Link]

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • Lead Sciences. 1-(5-Bromopyridin-2-yl)piperazine hydrochloride. Lead Sciences. [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

  • Agilent. Trends in Cell-based Assays. Agilent. [Link]

  • Ma, X., et al. (2024). Utilizing anomalous signals for element identification in macromolecular crystallography. Acta Crystallographica Section D: Structural Biology. [Link]

  • Radnai, L., et al. (2021). A review for cell-based screening methods in drug discovery. Journal of Pharmacological and Toxicological Methods. [Link]

  • Yang, D., et al. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

  • ResearchGate. Methods and data analyses in radioligand-receptor binding: Unnecessary transformations may cause biased results. ResearchGate. [Link]

  • Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • Welz, A., & Koba, M. (2020). (PDF) Piperazine Derivatives as Dangerous Abused Compounds. ResearchGate. [Link]

  • Yao, K., et al. (2006). Pharmacological, pharmacokinetic, and clinical properties of benidipine hydrochloride, a novel, long-acting calcium channel blocker. Journal of Pharmacological Sciences. [Link]

  • Oncodesign Services. Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services. [Link]

  • Pless, S. A., et al. (2011). Chemical tuning reveals a cation–π gating bridge between the voltage-sensor and pore domains in the Kv7.1 potassium channel. Proceedings of the National Academy of Sciences. [Link]

  • Du, Y., et al. (2023). Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus. bioRxiv. [Link]

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safe handling and disposal of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride waste

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(5-Bromopyridin-2-yl)piperazine Hydrochloride

A Guide to Safe Handling, Waste Segregation, and Disposal for Research Professionals

This document serves as a critical technical guide for researchers, scientists, and drug development professionals. It provides detailed, evidence-based procedures and answers to frequently asked questions regarding the safe handling and disposal of waste generated from 1-(5-Bromopyridin-2-yl)piperazine hydrochloride (CAS No: 1187386-40-8). Adherence to these protocols is essential for ensuring laboratory safety, environmental protection, and regulatory compliance.

FAQ 1: Compound Identification and Core Hazards

Question: What is 1-(5-Bromopyridin-2-yl)piperazine hydrochloride, and what are its primary safety concerns?

Answer: 1-(5-Bromopyridin-2-yl)piperazine hydrochloride is a halogenated heterocyclic compound.[1] As a brominated aromatic substance, its primary risks involve irritation and potential harm upon exposure. The hydrochloride salt form is typically a solid. All handling and disposal procedures must account for its classification as a halogenated organic chemical.

Key safety data points are summarized below. Always refer to the most current Safety Data Sheet (SDS) provided by the manufacturer for comprehensive information.[2][3][4]

PropertyDataSource
CAS Number 1187386-40-8[5][6]
Molecular Formula C₉H₁₃BrClN₃[6]
Molecular Weight 278.58 g/mol [5][7]
Primary Hazards Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[3][8]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[1][2][6]

FAQ 2: Essential Handling and Personal Protective Equipment (PPE)

Question: What are the non-negotiable safe handling practices and required PPE for this compound?

Answer: Due to its irritant nature and the potential for aerosolization of the solid powder, strict engineering controls and a comprehensive PPE regimen are mandatory.

Core Handling Protocols:

  • Engineering Controls: All manipulations, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2][9]

  • Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[1][4] Use non-sparking tools where applicable.[1]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[2][3][4] Do not eat, drink, or smoke in the laboratory area.[8]

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact. Contaminated gloves must be disposed of as hazardous waste.[4]
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against eye irritation from dust or splashes.[2][3]
Body Protection A full-length laboratory coat.Protects skin and personal clothing from contamination.[2]
Respiratory Not typically required if handled within a fume hood.If a fume hood is unavailable or malfunctioning, a NIOSH-approved respirator for organic vapors and particulates is necessary.[2][4]

Troubleshooting Guide: Waste Management & Segregation

This section addresses the most critical aspect of this compound's lifecycle in the lab: waste management. Improper segregation is a common, costly, and dangerous error.

Question: Why is it so important to collect waste containing 1-(5-Bromopyridin-2-yl)piperazine hydrochloride separately from other chemical waste?

Answer: The presence of a bromine atom classifies this compound as a halogenated organic .[9][10] Halogenated waste streams cannot be disposed of via standard fuel blending and require high-temperature incineration to prevent the formation of toxic dioxins and furans. This specialized disposal process is significantly more expensive.[9][11]

Mixing halogenated and non-halogenated waste results in the entire volume being classified and treated as the more hazardous (and costly) category.[11] Therefore, strict segregation is paramount for both safety and cost-efficiency.

Protocol: Establishing a Halogenated Waste Satellite Accumulation Area (SAA)
  • Select a Container: Choose a chemically compatible, leak-proof container with a secure, threaded cap.[9][10] Specially designated plastic cans are often provided by institutional EHS departments.[12]

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label.[9][11] Clearly write all constituents, including "1-(5-Bromopyridin-2-yl)piperazine hydrochloride" and any solvents used. Do not use abbreviations or chemical formulas.[10]

  • Location: Place the container in a designated SAA, which must be at or near the point of generation. It should be stored in secondary containment (e.g., a tray) to contain potential leaks.[9][12]

  • Segregation Workflow: Use the following decision-making process for every waste stream generated.

WasteSegregationWorkflow Start Waste Generated (e.g., residual solution, contaminated wipes) CheckHalogen Does the waste contain 1-(5-Bromopyridin-2-yl)piperazine HCl or any other halogenated compound? Start->CheckHalogen CheckIncompatible Does it contain strong acids, bases, oxidizers, or heavy metals? CheckHalogen->CheckIncompatible Yes NonHalogenatedWaste Add to designated 'NON-HALOGENATED ORGANIC WASTE' container. CheckHalogen->NonHalogenatedWaste No HalogenatedWaste Add to designated 'HALOGENATED ORGANIC WASTE' container. CheckIncompatible->HalogenatedWaste No SeparateWaste Collect as a separate, incompatible waste stream. Contact EHS. CheckIncompatible->SeparateWaste Yes

Waste Segregation Decision Workflow

Question: What materials are forbidden from being mixed into my halogenated waste container?

Answer: To ensure safety and proper disposal, DO NOT add the following to your organic solvent waste container[11]:

  • Strong acids or bases

  • Heavy metals (e.g., mercury, lead, silver)

  • Strong oxidizers or reducing agents

  • Aqueous solutions containing more than 10% water[12]

  • Any unknown substances

Troubleshooting Guide: Spills and Decontamination

Question: I've spilled a small amount of the solid powder on the laboratory bench. How do I clean it up safely?

Answer: A swift and correct response is crucial to prevent exposure and contamination. For large spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response or EHS department immediately.[10]

Protocol: Small Spill Cleanup (inside a fume hood)
  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the full required PPE (lab coat, goggles, double nitrile gloves).

  • Containment: Gently cover the spill with an inert absorbent material like vermiculite, sand, or chemical absorbent pads.[9][13] Do not use combustible materials like paper towels directly on the dry powder.

  • Collection: Carefully sweep up the absorbed material and place it into a sealable plastic bag or container.[3][10]

  • Labeling: Label the container as "Hazardous Waste: Spill Debris containing 1-(5-Bromopyridin-2-yl)piperazine hydrochloride."

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleaning materials into the same hazardous waste bag.

  • Disposal: Dispose of the sealed bag and any contaminated PPE (e.g., outer gloves) in the solid hazardous waste stream.

SpillResponseWorkflow Spill Small Spill Occurs (Solid or Solution) Alert Alert Area Personnel Spill->Alert PPE Ensure Full PPE is Worn (Goggles, Coat, Gloves) Alert->PPE Contain Cover with Inert Absorbent (e.g., Vermiculite) PPE->Contain Collect Sweep/Collect Material into a Labeled Bag Contain->Collect Decontaminate Clean Area with Solvent, then Soap & Water Collect->Decontaminate Dispose Dispose of Cleanup Materials & Contaminated PPE as Hazardous Waste Decontaminate->Dispose

Small Spill Response Workflow

Question: How should I decontaminate glassware that has come into contact with the compound?

Answer: Rinse the glassware three times with a suitable organic solvent (e.g., acetone or ethanol). The first rinse should be collected as halogenated hazardous waste. Subsequent rinses may be collected as non-halogenated waste if the initial rinse effectively removes the compound. After the solvent rinse, wash the glassware with soap and water as usual.

FAQ 3: Final Disposal Procedures

Question: My halogenated waste container is nearly full. What is the final step?

Answer:

  • Do not overfill the container. Maximum filling should be 90% of the total capacity to allow for vapor expansion.[12]

  • Ensure the cap is tightly sealed.[9][10]

  • Verify the hazardous waste label is complete, accurate, and legible.

  • Request a waste collection from your institution's Environmental Health & Safety (EHS) department by following their specific online or paper-based procedure.[9]

  • Store the sealed container in your designated Satellite Accumulation Area until it is collected by authorized personnel.[9]

References

  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (2021, October). CHEMICAL WASTE GUIDELINE: Halogenated Solvents in Laboratories. Retrieved from [Link]

  • University of Oslo (UiO). (2024). Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • Kemicentrum, Lund University. (2025). 8.1 Organic solvent waste. Retrieved from [Link]

  • Lead Sciences. (n.d.). 1-(5-Bromopyridin-2-yl)piperazine hydrochloride. Retrieved from [Link]

  • AA Blocks. (2025). Safety Data Sheet. Retrieved from a representative AA Blocks SDS. A general link is provided as direct SDS links may change: [Link]

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Validation & Comparative

A Comparative Guide to Dopamine D3 Receptor Antagonists: Evaluating 1-(5-Bromopyridin-2-yl)piperazine Hydrochloride and its Analogs Against Key Reference Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The dopamine D3 receptor (D3R) has emerged as a compelling therapeutic target for a range of central nervous system (CNS) disorders. Primarily expressed in the limbic regions of the brain, such as the nucleus accumbens, the D3R is intricately involved in modulating reward, motivation, and emotional behavior.[1][2] Unlike the more widespread D2 receptor, the D3R's localized expression offers the potential for more targeted therapeutic interventions with fewer side effects, particularly the extrapyramidal symptoms associated with traditional antipsychotics.[2][3] Consequently, the development of selective D3R antagonists is an area of intense research for treating conditions like substance use disorder, schizophrenia, and Parkinson's disease.[2][4][5]

This guide provides a comparative analysis of key D3 receptor antagonists, with a focus on contextualizing the potential of compounds derived from the 1-(5-Bromopyridin-2-yl)piperazine scaffold. While 1-(5-Bromopyridin-2-yl)piperazine hydrochloride itself is a foundational chemical structure, its derivatives are central to many potent D3R ligands. We will evaluate this structural class against well-characterized reference antagonists—FAUC 365, NGB 2904, and the D3-preferential ligand BP 897—by examining their binding affinity, selectivity, and functional activity based on published experimental data.

The Dopamine D3 Receptor Signaling Pathway

The D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs).[6] Its canonical signaling pathway involves coupling to inhibitory G proteins (Gαi/o).[1][6] Upon activation by dopamine, the D3R initiates a cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][7] This primary mechanism allows the D3R to modulate neuronal excitability and neurotransmitter release.[8] Beyond cAMP modulation, D3R activation can also influence ion channels and activate other kinases, such as mitogen-activated protein kinase (MAPK), highlighting its complex role in cellular signaling.[7][9]

D3R_Signaling_Pathway cluster_membrane Cell Membrane D3R D3 Receptor G_protein Gαi/o-βγ D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D3R Binds ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates Antagonist D3 Antagonist Antagonist->D3R Blocks

Caption: Canonical D3 receptor Gi/o-coupled signaling pathway.

Comparative Pharmacological Profiles

The efficacy of a D3R antagonist is determined by its binding affinity (potency), its selectivity for the D3R over other receptors (especially D2R), and its functional effect (i.e., its ability to block agonist-induced signaling). An ideal candidate exhibits high affinity for D3R, significant selectivity over D2R to minimize motor side effects, and potent antagonist activity in functional assays.

Key Comparative Compounds:
  • 1-(Aryl)piperazine Derivatives: This broad class, which includes derivatives of 1-(5-Bromopyridin-2-yl)piperazine, represents a foundational scaffold in D3R ligand design. The aryl group, linker, and piperazine substitutions are systematically modified to optimize affinity and selectivity. The 2,3-dichlorophenylpiperazine moiety, for instance, is a key feature in NGB 2904 that significantly enhances D3R selectivity.[10]

  • FAUC 365: Recognized for its exceptional selectivity, FAUC 365 is a powerful tool for isolating the specific functions of the D3R in preclinical studies.[4][11] Its high selectivity ratios make it a benchmark for newly synthesized compounds.

  • NGB 2904: A potent and highly selective D3R antagonist that has been extensively studied in animal models of drug addiction.[12][13][14] It effectively reduces drug-seeking behaviors, demonstrating the therapeutic potential of D3R blockade.[12][13][15]

  • BP 897: This compound is often described as a D3R partial agonist but exhibits antagonist properties in certain contexts.[16][17] It has a high affinity for the D3 receptor with a notable 70-fold selectivity over the D2 receptor.[18][19] Its unique profile as a partial agonist/antagonist makes it a valuable comparator for understanding the nuances of D3R modulation.[16]

Quantitative Data Summary

The table below summarizes the binding affinities (Ki) of these representative compounds for dopamine D3 and D2 receptors, along with their selectivity ratios. Lower Ki values indicate higher binding affinity.

CompoundD3 Ki (nM)D2 Ki (nM)D2/D3 Selectivity RatioReference(s)
FAUC 365 0.52600 (D2short) / 3600 (D2long)~5200-7200[4][11]
NGB 2904 1.4217~155[14]
BP 897 0.9261~70[18][19]

Note: Data for 1-(5-Bromopyridin-2-yl)piperazine hydrochloride is not available as it is a scaffold; the properties of its derivatives vary widely based on further chemical modifications.

Experimental Methodologies for Characterization

The data presented above are derived from standardized, validated assays. Understanding these protocols is critical for interpreting results and designing new experiments.

A. Radioligand Binding Assay (Competitive Inhibition)

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor. It measures the ability of an unlabeled test compound to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Workflow Diagram: Competitive Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane 1. Prepare Membranes (Expressing D3R) Incubate 4. Incubate Components (Membranes + Radioligand + Test Compound) Membrane->Incubate Radioligand 2. Prepare Radioligand (e.g., [3H]Spiperone) Radioligand->Incubate TestCompound 3. Prepare Test Compound (Serial Dilutions) TestCompound->Incubate Filter 5. Rapid Filtration (Separate Bound from Free) Incubate->Filter Count 6. Scintillation Counting (Quantify Bound Radioactivity) Filter->Count Analyze 7. Calculate IC50 & Ki (Cheng-Prusoff Equation) Count->Analyze

Caption: Standard workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the human dopamine D3 receptor (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl).

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend it in an appropriate assay buffer.[20]

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[20]

  • Assay Setup (96-well plate format):

    • To each well, add the following in order:

      • Assay buffer.

      • A fixed concentration of the radioligand (e.g., [³H]spiperone), typically at or near its Kd value.[21]

      • Varying concentrations of the unlabeled test compound (e.g., 1-(5-Bromopyridin-2-yl)piperazine derivative).

      • Control wells: for total binding (no test compound) and non-specific binding (excess non-radiolabeled standard antagonist).[20]

    • Initiate the binding reaction by adding the membrane preparation to each well.[20]

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[20]

  • Filtration and Washing:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat (e.g., GF/C) using a cell harvester. This traps the membranes with bound radioligand while unbound ligands pass through.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[20]

  • Quantification and Analysis:

    • Dry the filter mat and add a scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]

B. [³⁵S]GTPγS Binding Assay (Functional Assay)

This functional assay measures the first step in G protein activation following receptor stimulation. It uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify agonist-induced G protein activation. For antagonists, the assay measures their ability to block agonist-stimulated [³⁵S]GTPγS binding.

Causality & Rationale: Since D3R couples to Gαi/o proteins, an agonist will stimulate the exchange of GDP for GTP on the Gα subunit.[22] The use of [³⁵S]GTPγS traps the G protein in an active, labeled state, allowing for accumulation and measurement of the signal.[22][23] An antagonist will prevent this agonist-induced activation, resulting in a dose-dependent reduction of the [³⁵S]GTPγS signal.

Detailed Protocol:

  • Membrane Preparation: Prepare D3R-expressing cell membranes as described for the radioligand binding assay.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer containing MgCl₂ and GDP (to ensure a basal inactive state).[24]

      • The test compound (potential antagonist) at various concentrations.

      • A fixed concentration of a known D3R agonist (e.g., quinpirole) to stimulate the receptor. The agonist concentration is typically at its EC80 to ensure a robust signal for inhibition.

      • Control wells: for basal binding (no agonist) and maximal stimulation (agonist only).

  • Incubation (Pre-incubation):

    • Pre-incubate the plate for 15-30 minutes at 30°C to allow the test antagonist to bind to the receptor.

  • Initiation and Reaction:

    • Initiate the G protein activation by adding [³⁵S]GTPγS to all wells.

    • Incubate for an additional 30-60 minutes at 30°C to allow for [³⁵S]GTPγS binding.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through a filter mat, similar to the binding assay.

    • Wash with ice-cold buffer, dry the filters, and measure radioactivity with a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of agonist-stimulated [³⁵S]GTPγS binding for each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the antagonist to determine the IC50 value, which reflects the compound's functional potency as an antagonist.

Conclusion and Future Directions

The development of selective D3 receptor antagonists remains a high-priority area in medicinal chemistry and neuroscience. While foundational scaffolds like 1-(5-Bromopyridin-2-yl)piperazine provide a versatile starting point, extensive structure-activity relationship (SAR) studies are required to achieve the high affinity and selectivity demonstrated by benchmark compounds like FAUC 365 and NGB 2904 .

The experimental protocols detailed in this guide—radioligand binding and GTPγS assays—are fundamental tools for this discovery process. By systematically applying these methods, researchers can effectively characterize novel chemical entities, compare them to established standards, and identify promising candidates for further preclinical and clinical development. The ultimate goal is to leverage the unique neuroanatomical distribution and functional role of the D3 receptor to create safer and more effective treatments for challenging CNS disorders.

References

  • Audet et al. (2001). The dopamine D3 receptor partial agonist, BP 897, is an antagonist at human dopamine D3 receptors and at rat somatodendritic dopamine D3 receptors. European Journal of Pharmacology, 424(2), 85-90. [Link]

  • Beardsley, P. M., Sokoloff, P., Balster, R. L., & Schwartz, J. C. (2001). BP 897, a Selective Dopamine D3 Receptor Ligand With Therapeutic Potential for the Treatment of Cocaine-Addiction. CNS Drug Reviews, 7(3), 259-284. [Link]

  • Xi, Z. X., Gardner, E. L., et al. (2005). Pharmacological Actions of NGB 2904, a Selective Dopamine D3 Receptor Antagonist, in Animal Models of Drug Addiction. CNS Drug Reviews, 11(2), 207-226. [Link]

  • Xi, Z. X., Gardner, E. L., et al. (2005). Pharmacological actions of NGB 2904, a selective dopamine D3 receptor antagonist, in animal models of drug addiction. CNS Drug Reviews, 11(2), 207-26. [Link]

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A Comparative Analysis of 1-(5-Bromopyridin-2-yl)piperazine Hydrochloride and Its Analogs for CNS Receptor Targeting

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride and its analogs, focusing on their synthesis, physicochemical properties, and pharmacological activities, particularly concerning their interactions with central nervous system (CNS) receptors. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for neurological and psychiatric disorders.

Introduction: The Significance of the Pyridylpiperazine Scaffold

The pyridylpiperazine moiety is a well-established pharmacophore in medicinal chemistry, forming the core structure of numerous clinically successful drugs.[1][2] The versatility of this scaffold lies in its ability to be readily modified at several positions, allowing for the fine-tuning of its pharmacological profile. The pyridine ring can be substituted to modulate electronic properties and target interactions, while the piperazine ring offers a site for introducing various substituents to alter properties such as basicity, lipophilicity, and engagement with secondary binding pockets of target proteins.[2][3] 1-(5-Bromopyridin-2-yl)piperazine serves as a key intermediate and a valuable tool compound in the exploration of new chemical space for CNS-active agents. The presence of the bromine atom at the 5-position of the pyridine ring provides a handle for further synthetic elaboration through cross-coupling reactions, while also influencing the compound's overall electronic and steric properties.

Synthetic Strategies for 1-(Substituted-pyridin-2-yl)piperazine Analogs

The synthesis of 1-(substituted-pyridin-2-yl)piperazine analogs is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and efficient method involves the reaction of a suitably substituted 2-halopyridine with piperazine.

A general synthetic scheme is presented below:

Synthetic_Scheme start 2-Halo-5-substituted-pyridine product 1-(5-Substituted-pyridin-2-yl)piperazine start->product Base (e.g., K2CO3, Et3N) Solvent (e.g., ACN, DMF) Heat piperazine Piperazine (excess or Boc-protected) piperazine->product caption General Synthetic Route for 1-(Substituted-pyridin-2-yl)piperazines

Caption: General Synthetic Route for 1-(Substituted-pyridin-2-yl)piperazines.

In a typical procedure, a 2-halo-5-substituted pyridine is reacted with an excess of piperazine, or with mono-Boc-protected piperazine followed by deprotection, in the presence of a base such as potassium carbonate or triethylamine, in a polar aprotic solvent like acetonitrile or dimethylformamide, often with heating.[4] The reactivity of the 2-halopyridine is influenced by the nature of the halogen (F > Cl > Br > I) and the electronic properties of the substituent at the 5-position. Electron-withdrawing groups at the 5-position generally enhance the rate of the SNAr reaction.

Comparative Analysis of Physicochemical and Pharmacological Properties

Table 1: Physicochemical Properties of 1-(5-Substituted-pyridin-2-yl)piperazine Analogs

CompoundSubstituent (X)Molecular FormulaMolecular Weight ( g/mol )Calculated logP
1 -BrC₉H₁₂BrN₃242.12[7]1.6
2 -ClC₉H₁₂ClN₃197.66[6]1.3
3 -FC₉H₁₃FN₃182.221.1
4 -OCH₃C₁₀H₁₅N₃O193.251.0

Calculated logP values are estimates and can vary depending on the algorithm used.

The nature of the substituent at the 5-position of the pyridine ring significantly influences the physicochemical properties of the molecule. As shown in Table 1, moving from bromine to chlorine and then to fluorine results in a decrease in molecular weight and lipophilicity (logP). The introduction of a methoxy group also reduces the calculated logP compared to the bromo-analog. These differences in physicochemical properties can have a profound impact on the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, and excretion (ADME), as well as their ability to cross the blood-brain barrier.

Table 2: Comparative In Vitro Pharmacological Data of Structurally Related Pyridylpiperazine Analogs

Compound IDCore StructureTarget(s)Activity (Kᵢ or EC₅₀ in nM)Reference
Analog A 1-(Pyridin-2-yl)piperazine derivative5-HT₁ₐKᵢ = 15[8]
Analog B 1-(Pyridin-2-yl)piperazine derivative5-HT₇Kᵢ = 25[8]
Analog C 1-(6-Fluoropyridin-3-yl-oxypropyl)piperazineD₂EC₅₀ = 0.9[9]
Analog D 1-(6-Fluoropyridin-3-yl-oxypropyl)piperazineD₃EC₅₀ = 19[9]
Analog E 1-(6-Fluoropyridin-3-yl-oxypropyl)piperazine5-HT₁ₐEC₅₀ = 2.3[9]
Analog F 1-(3-Nitropyridin-2-yl)piperazine derivativeUreaseIC₅₀ = 2.0 µM[4]

Disclaimer: The data in Table 2 is collated from different studies on structurally related but not identical analogs. Direct comparison of absolute potencies should be made with caution due to variations in assay conditions.

The data in Table 2 illustrates the diverse pharmacological activities of pyridylpiperazine derivatives. These compounds have been shown to interact with various G-protein coupled receptors (GPCRs), including serotonin and dopamine receptors, which are implicated in the pathophysiology of depression, anxiety, schizophrenia, and Parkinson's disease.[5][9][10] For instance, analogs have demonstrated high affinity for the 5-HT₁ₐ receptor, a key target for anxiolytic and antidepressant drugs.[8] Furthermore, certain derivatives exhibit potent agonist activity at dopamine D₂ and D₃ receptors, which are important for the treatment of Parkinson's disease.[9] The substitution pattern on the pyridine ring and the nature of the linker and terminal group on the piperazine nitrogen are critical determinants of receptor affinity and selectivity.[10][11]

Structure-Activity Relationship (SAR) Insights

Based on the available literature, several SAR trends can be outlined for pyridylpiperazine derivatives targeting CNS receptors:

  • Substitution on the Pyridine Ring: The electronic nature and position of substituents on the pyridine ring are crucial for receptor interaction. Halogen substituents, such as bromine and chlorine, can engage in halogen bonding with the receptor, potentially enhancing affinity. The position of the substituent also dictates the overall electronic distribution of the ring, which can influence its interaction with key amino acid residues in the binding pocket.

  • The Piperazine Moiety: The basicity of the piperazine nitrogens is important for forming ionic interactions with acidic residues, such as aspartate, in the binding sites of many aminergic GPCRs.[5]

  • Substitution on the N4-Position of Piperazine: The substituent on the distal nitrogen of the piperazine ring plays a significant role in determining receptor affinity and selectivity. Bulky aromatic or heteroaromatic groups can interact with secondary binding pockets, leading to enhanced potency and selectivity for specific receptor subtypes.[10][11]

Experimental Protocols

To facilitate further research and comparative studies, a detailed protocol for a standard in vitro radioligand binding assay is provided below. This assay is a fundamental tool for determining the affinity of a compound for a specific receptor.[12][13]

Radioligand Binding Assay for 5-HT₁ₐ and D₂ Receptors

Objective: To determine the binding affinity (Kᵢ) of test compounds for the human 5-HT₁ₐ and D₂ receptors.

Materials:

  • Cell membranes expressing the human 5-HT₁ₐ or D₂ receptor.

  • Radioligand: [³H]-8-OH-DPAT for 5-HT₁ₐ; [³H]-Spiperone for D₂.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Non-specific binding determination: 10 µM Serotonin for 5-HT₁ₐ; 10 µM Haloperidol for D₂.

  • Test compounds dissolved in DMSO.

  • 96-well microplates.

  • Glass fiber filters (GF/C).

  • Scintillation fluid.

  • Microplate scintillation counter.

Binding_Assay_Workflow A Prepare reagents: - Receptor membranes - Radioligand - Test compounds - Buffers B Add to 96-well plate: 1. Assay buffer 2. Test compound or vehicle 3. Radioligand 4. Receptor membranes A->B C Incubate at room temperature (e.g., 60 minutes) B->C D Terminate incubation by rapid filtration through glass fiber filters C->D E Wash filters with ice-cold assay buffer D->E F Dry filters and add scintillation fluid E->F G Measure radioactivity using a scintillation counter F->G H Data analysis: - Determine IC50 - Calculate Ki using the Cheng-Prusoff equation G->H caption Workflow for a Radioligand Binding Assay

Caption: Workflow for a Radioligand Binding Assay.

Procedure:

  • Preparation: Thaw the receptor membrane preparations on ice. Dilute the membranes, radioligand, and test compounds to their final concentrations in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay components in the following order:

    • 50 µL of assay buffer (for total binding) or non-specific binding agent.

    • 50 µL of test compound at various concentrations (typically in triplicate).

    • 50 µL of radioligand.

    • 100 µL of diluted receptor membranes. The final assay volume is 250 µL.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[12]

Conclusion and Future Directions

1-(5-Bromopyridin-2-yl)piperazine and its analogs represent a promising class of compounds for the development of novel CNS-active agents. The available data, although fragmented, highlights the potential of this scaffold to yield potent and selective ligands for serotonin and dopamine receptors. The halogen substituent at the 5-position of the pyridine ring plays a critical role in modulating the physicochemical and pharmacological properties of these molecules.

Future research should focus on the systematic synthesis and evaluation of a homologous series of 1-(5-substituted-pyridin-2-yl)piperazines, including bromo, chloro, fluoro, and methoxy analogs, against a panel of CNS receptors. This will provide a clearer understanding of the SAR and enable the rational design of more potent and selective compounds. Furthermore, in vivo studies are necessary to evaluate the pharmacokinetic profile, efficacy, and safety of the most promising candidates. The development of such compounds could lead to new therapeutic options for a range of debilitating neurological and psychiatric disorders.

References

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A Senior Application Scientist's Guide to Off-Target Receptor Binding Screening: A Comparative Analysis Featuring 1-(5-Bromopyridin-2-yl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Off-Target Profiling in Drug Discovery

In the intricate process of drug development, the journey from a promising lead compound to a clinically approved therapeutic is fraught with challenges. A significant hurdle is the potential for a drug candidate to interact with unintended biological targets, a phenomenon known as off-target binding. These interactions can lead to unforeseen side effects, toxicity, or even a lack of efficacy, contributing to the high attrition rates in clinical trials.[1] Therefore, a comprehensive understanding of a compound's selectivity profile is not merely a regulatory requirement but a cornerstone of robust preclinical safety assessment.[2][3]

This guide provides a practical framework for screening a novel compound, 1-(5-Bromopyridin-2-yl)piperazine hydrochloride, for off-target receptor binding. Due to the limited publicly available pharmacological data for this specific molecule[4][5][6][7], we will treat it as a hypothetical lead candidate. The pyridinylpiperazine scaffold is a common motif in ligands targeting G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors.[8][9] For the purpose of this guide, we will hypothesize that 1-(5-Bromopyridin-2-yl)piperazine hydrochloride has been designed as a selective antagonist for the serotonin 5-HT2A receptor, a key target in the treatment of various neuropsychiatric disorders.

Our objective is to design and execute a comprehensive off-target screening cascade to evaluate its selectivity and compare its profile against a panel of well-characterized alternative compounds. This will not only illuminate potential safety liabilities but also uncover any polypharmacology that could be therapeutically advantageous.

Comparative Compounds

To provide context to our screening results, we will compare the off-target profile of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride with the following compounds, chosen for their diverse primary targets and known selectivity profiles:

  • S-15535: A high-affinity 5-HT1A receptor ligand, acting as a presynaptic agonist and a postsynaptic antagonist.[10][11]

  • Naftopidil: An α1-adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia, with known off-target anti-cancer properties.[8][12]

  • EMD-386088: A partial agonist of the 5-HT6 receptor and a dopamine transporter inhibitor.[13][14]

  • BRL-52537: A selective kappa-opioid receptor (KOR) agonist with neuroprotective effects.[15][16][17]

Experimental Workflow for Off-Target Screening

A tiered approach to off-target screening is often the most efficient, starting with a broad, high-throughput screen to identify potential interactions, followed by more detailed functional assays to confirm and characterize these "hits".

Caption: A tiered workflow for off-target liability screening.

Experimental Protocols

Tier 1: Broad Panel Radioligand Binding Screen

  • Objective: To rapidly identify potential off-target interactions across a wide range of biologically relevant targets.

  • Methodology:

    • The test compound, 1-(5-Bromopyridin-2-yl)piperazine hydrochloride, and the comparator compounds are prepared in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.

    • A broad screening panel, such as the Eurofins SafetyScreen44 Panel, is utilized.[13][18][19] This panel includes a diverse set of GPCRs, ion channels, transporters, and enzymes implicated in adverse drug reactions.[2][15]

    • The compounds are tested at a single high concentration (typically 10 µM) in duplicate.

    • Radioligand binding assays are performed for each target. This involves incubating the compound with a preparation of cells or membranes expressing the target receptor in the presence of a specific radiolabeled ligand.

    • The amount of bound radioactivity is measured, and the percentage of inhibition of radioligand binding by the test compound is calculated relative to a control.

    • A "hit" is typically defined as a compound that causes >50% inhibition of radioligand binding at the tested concentration.

Tier 2: Dose-Response and Ki Determination

  • Objective: To quantify the binding affinity (Ki) of the "hits" identified in Tier 1.

  • Methodology:

    • For each target where significant inhibition was observed, a competition binding assay is performed.

    • A fixed concentration of the radioligand is incubated with the receptor preparation and varying concentrations of the test compound (typically in a 10-point dose-response curve).

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 3: Functional Assays

  • Objective: To determine the functional consequence of binding to an off-target receptor (i.e., is the compound an agonist, antagonist, or inverse agonist?).

  • Methodology:

    • For confirmed off-target hits with significant binding affinity, functional assays are conducted.[20]

    • The choice of assay depends on the receptor and its signaling pathway. Common functional assays for GPCRs include:

      • cAMP Assays: For Gs- and Gi-coupled receptors.

      • Calcium Flux Assays: For Gq-coupled receptors.

      • β-Arrestin Recruitment Assays: A universal measure of GPCR activation.[21]

    • To assess for antagonist activity, the compound is tested for its ability to block the response induced by a known agonist of the receptor.

    • To assess for agonist activity, the compound is tested in the absence of an agonist to see if it elicits a response.

Comparative Off-Target Binding Profile (Hypothetical Data)

The following table presents a hypothetical off-target binding profile for 1-(5-Bromopyridin-2-yl)piperazine hydrochloride and the comparator compounds, based on the screening protocol described above. Data is presented as Ki (nM), with lower values indicating higher binding affinity.

Target1-(5-Bromopyridin-2-yl)piperazine HCl (Hypothetical Ki, nM)S-15535 (Ki, nM)Naftopidil (Ki, nM)EMD-386088 (Ki, nM)BRL-52537 (Ki, nM)
5-HT2A (Primary) 5.2 >10,000>10,000>1,000>10,000
5-HT1A8501.8 [10]>1,000>1,000>10,000
5-HT6>1,000>1,000>1,000~1.0 >10,000
α1A-Adrenergic150>1,0003.0 >1,000>10,000
α1D-Adrenergic200>1,0000.6 >1,000>10,000
Dopamine D2450>100[10]>1,000>100>1,000
Dopamine Transporter>10,000>10,000>10,000Inhibitor [14]>10,000
κ-Opioid (KOR)>10,000>10,000>10,000>10,000Agonist [16]
hERG1,200>10,000>1,000>1,000>10,000

Values in bold represent the primary target for each compound.

Analysis of a Hypothetical Off-Target Interaction: α1A-Adrenergic Receptor

Our hypothetical data indicates that 1-(5-Bromopyridin-2-yl)piperazine hydrochloride has moderate affinity for the α1A-adrenergic receptor (Ki = 150 nM). While this is approximately 30-fold less potent than its primary target (5-HT2A), it warrants further investigation. Binding to α1A-adrenergic receptors can lead to cardiovascular side effects such as orthostatic hypotension.

A functional assay would be crucial to determine if the compound acts as an antagonist at this receptor. If it is an antagonist, the clinical implications would depend on the therapeutic dose required for 5-HT2A antagonism. If the effective concentration at the 5-HT2A receptor is significantly lower than its Ki for the α1A receptor, the risk of side effects may be low.

Caption: Antagonism of the α1A-adrenergic receptor signaling pathway.

Conclusion

This guide has outlined a systematic approach to screening 1-(5-Bromopyridin-2-yl)piperazine hydrochloride for off-target receptor binding. By employing a tiered screening strategy and comparing its hypothetical binding profile to that of well-characterized compounds, we can build a comprehensive picture of its selectivity. The hypothetical data illustrates that while our compound is potent at its primary 5-HT2A target, it displays some affinity for the α1A-adrenergic receptor. This finding underscores the importance of secondary functional assays to understand the physiological relevance of off-target interactions. Early and thorough off-target profiling is an indispensable tool in modern drug discovery, enabling researchers to make informed decisions, mitigate risks, and ultimately develop safer and more effective medicines.

References

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  • Millan, M. J., et al. (1997). S 15535, a novel benzodioxopiperazine ligand of serotonin (5-HT)1A receptors: I. Interaction with cloned human (h)5-HT1A, dopamine hD2/hD3 and h alpha2A-adrenergic receptors in relation to modulation of cortical monoamine release and activity in models of potential antidepressant activity. The Journal of Pharmacology and Experimental Therapeutics, 282(1), 148-61.
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  • Stasiak, A., et al. (2017). Metabolic and Cardiovascular Benefits and Risks of EMD386088-A 5-HT6 Receptor Partial Agonist and Dopamine Transporter Inhibitor. Pharmacology, 99(5-6), 269-276.
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  • Lead Sciences. (n.d.). 1-(5-Bromopyridin-2-yl)piperazine hydrochloride. Retrieved from [Link]

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  • Sheltzer, J. M., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
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  • Naseer, M., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. RSC Advances, 14(13), 9035-9048.
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Efficacy Comparison Guide: A Cheminformatic and Predictive Analysis of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride Against Established Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery, novel chemical entities present both a challenge and an opportunity. 1-(5-Bromopyridin-2-yl)piperazine hydrochloride is one such molecule, commercially available yet lacking extensive characterization in the public scientific literature regarding its specific biological effects. Direct efficacy comparisons with established therapeutics are therefore not currently feasible. This guide, however, takes a cheminformatic and predictive approach. By dissecting the molecule's core structure—the piperazine ring, a "privileged scaffold" in medicinal chemistry—we can draw logical inferences about its potential biological activities.[1]

The piperazine scaffold is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. Its unique physicochemical properties, such as basicity, solubility, and conformational flexibility, have made it a cornerstone in the design of a multitude of FDA-approved drugs.[1][2][3] These compounds span a wide array of therapeutic areas, including central nervous system disorders, oncology, and infectious diseases.[1][4]

This guide will compare the structural attributes of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride with three well-established, piperazine-containing drugs from diverse therapeutic classes:

  • Olanzapine: An atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[5][6]

  • Cinnarizine: An antihistamine and calcium channel blocker for the management of vertigo and motion sickness.[7][8][9]

  • Imatinib: A targeted anticancer agent classified as a tyrosine kinase inhibitor.[10][11][12][13][14]

Through a comparative analysis of their mechanisms of action and structure-activity relationships, we will hypothesize potential therapeutic targets for 1-(5-Bromopyridin-2-yl)piperazine hydrochloride and provide a roadmap of experimental protocols to validate these predictions.

Mechanisms of Action of Established Piperazine-Containing Drugs

The versatility of the piperazine ring allows it to serve as a central scaffold that can be decorated with various substituents to achieve specific interactions with biological targets.[15]

Olanzapine: A Multi-Receptor Antagonist in the CNS

Olanzapine's efficacy in treating psychosis is attributed to its ability to antagonize multiple neurotransmitter receptors, primarily dopamine D2 and serotonin 5-HT2A receptors.[5][16][17] The antagonism of D2 receptors in the mesolimbic pathway is thought to alleviate the "positive" symptoms of schizophrenia, such as hallucinations and delusions.[5][17] Simultaneously, its blockade of 5-HT2A receptors may contribute to its efficacy against "negative" symptoms and a lower incidence of extrapyramidal side effects compared to older antipsychotics.[16] Olanzapine also interacts with muscarinic, histaminic, and adrenergic receptors, which contributes to its side-effect profile.[16][18]

Olanzapine_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds Serotonin Serotonin 5HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin->5HT2A_Receptor Binds Signal_Transduction Downstream Signaling (e.g., cAMP modulation) D2_Receptor->Signal_Transduction Activates 5HT2A_Receptor->Signal_Transduction Modulates Therapeutic_Effect Alleviation of Psychotic Symptoms Signal_Transduction->Therapeutic_Effect Olanzapine Olanzapine Olanzapine->D2_Receptor Antagonizes Olanzapine->5HT2A_Receptor Antagonizes

Olanzapine's antagonistic action on D2 and 5-HT2A receptors.
Cinnarizine: A Dual-Action Agent for Vestibular Disorders

Cinnarizine's therapeutic effects stem from two primary mechanisms: H1 histamine receptor antagonism and blockade of L-type and T-type voltage-gated calcium channels.[19][20] By blocking H1 receptors in the brain, it mitigates the symptoms of motion sickness.[9] Its role as a calcium channel blocker is thought to improve microcirculation in the inner ear by relaxing smooth muscle in blood vessels, which helps to alleviate symptoms of vertigo.[7][8]

Cinnarizine_Pathway cluster_histamine Histaminergic System cluster_calcium Vascular Smooth Muscle Cinnarizine Cinnarizine H1_Receptor Histamine H1 Receptor Cinnarizine->H1_Receptor Antagonizes Ca_Channel Voltage-Gated Calcium Channel Cinnarizine->Ca_Channel Blocks Nausea_Vomiting Nausea & Vomiting H1_Receptor->Nausea_Vomiting Activation leads to Vasoconstriction Vasoconstriction Ca_Channel->Vasoconstriction Ca2+ influx leads to

Cinnarizine's dual mechanism on H1 receptors and calcium channels.
Imatinib: A Paradigm of Targeted Cancer Therapy

Imatinib is a potent and selective inhibitor of several protein tyrosine kinases.[12] Its primary target in chronic myeloid leukemia (CML) is the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives uncontrolled cell proliferation.[10][11] Imatinib binds to the ATP-binding site of the Bcr-Abl kinase domain, preventing it from phosphorylating its substrates and thereby blocking downstream signaling pathways that lead to cell growth and survival.[11][12] It also inhibits other tyrosine kinases like c-Kit and PDGF-R, making it effective in certain gastrointestinal stromal tumors.[10]

Imatinib_Pathway Bcr_Abl Bcr-Abl Tyrosine Kinase (Constitutively Active) Substrate Substrate Protein Bcr_Abl->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate ATP ATP ATP->Bcr_Abl Binds Downstream_Signaling Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) Phosphorylated_Substrate->Downstream_Signaling Activates Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Promotes Imatinib Imatinib Imatinib->Bcr_Abl Inhibits ATP Binding

Imatinib inhibits Bcr-Abl kinase, blocking cancer cell proliferation.

Structural Comparison and Predictive Analysis

The therapeutic action of a piperazine-containing drug is largely determined by the nature of the substituents on its two nitrogen atoms.

Compound N1-Substituent N4-Substituent Potential Target Class
1-(5-Bromopyridin-2-yl)piperazine hydrochloride 5-Bromopyridin-2-ylHydrogenCNS Receptors, Kinases
Olanzapine (Part of thienobenzodiazepine tricycle)MethylCNS Receptors (Dopamine, Serotonin)
Cinnarizine Diphenylmethyl(Part of ethyl chain to N1)CNS Receptors (Histamine), Ion Channels
Imatinib 4-(pyridin-3-yl)pyrimidin-2-yl4-((4-methylpiperazin-1-yl)methyl)benzoylKinases

Analysis of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride:

  • Arylpiperazine Moiety: The presence of a pyridinyl group attached to the piperazine nitrogen (an arylpiperazine) is a common feature in many CNS-active drugs. This motif is known to interact with serotonin, dopamine, and adrenergic receptors. The electron-withdrawing bromine atom on the pyridine ring could influence the electronic properties and binding affinity for these receptors.

  • Unsubstituted N4-Nitrogen: The free secondary amine at the N4 position provides a site for hydrogen bonding and could interact with polar residues in a target's binding pocket. It also offers a handle for further chemical modification to explore structure-activity relationships.

Hypothesized Biological Targets:

Based on this structural analysis, 1-(5-Bromopyridin-2-yl)piperazine hydrochloride could potentially exhibit activity at:

  • Serotonin and Dopamine Receptors: Similar to Olanzapine, the arylpiperazine structure suggests a potential affinity for various subtypes of serotonin (e.g., 5-HT1A, 5-HT2A) and dopamine (e.g., D2, D3) receptors.

  • Protein Kinases: The pyridine and piperazine rings are found in numerous kinase inhibitors, including Imatinib. It is plausible that this compound could show inhibitory activity against certain kinases, although predicting the specific target would require computational docking studies and experimental screening.

Proposed Experimental Protocols for Efficacy Validation

To test the hypothesized biological activities of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride, a tiered screening approach is recommended.

Workflow for Target Identification and Validation

Experimental_Workflow Start 1-(5-Bromopyridin-2-yl)piperazine HCl Step1 Primary Screening: Receptor Binding & Kinase Assays Start->Step1 Step2 Functional Assays: - GPCR (cAMP, Ca2+ flux) - Kinase (Cellular Phosphorylation) Step1->Step2 Identified Hits Step3 Cell-Based Efficacy Models: - Neuronal cell lines - Cancer cell lines Step2->Step3 Confirmed Activity Step4 In Vivo Model Validation: - Animal models of psychosis - Xenograft tumor models Step3->Step4 Cellular Efficacy End Efficacy Profile Step4->End

A tiered workflow for validating the efficacy of the target compound.
Protocol 1: Radioligand Binding Assay for CNS Receptor Affinity

Objective: To determine the binding affinity (Ki) of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride for a panel of CNS receptors (e.g., Dopamine D2, Serotonin 5-HT2A).

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human receptor of interest (e.g., HEK293-D2R).

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]Spiperone for D2 receptors), and varying concentrations of the test compound (1-(5-Bromopyridin-2-yl)piperazine hydrochloride).

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To assess the ability of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride to inhibit the activity of a panel of protein kinases.

Methodology:

  • Assay Principle: Utilize a fluorescence-based assay (e.g., LanthaScreen™ Eu Kinase Binding Assay or an ADP-Glo™ Kinase Assay).

  • Reagents: Prepare a reaction mixture containing the purified kinase enzyme, a suitable substrate (e.g., a generic peptide), ATP, and the appropriate detection reagents.

  • Compound Addition: Add varying concentrations of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride to the wells of a microplate. Include a known inhibitor (e.g., Staurosporine) as a positive control and DMSO as a negative control.

  • Reaction Initiation: Add the kinase/substrate/ATP mixture to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Detection: Add the detection reagent, which will generate a signal (e.g., luminescence or fluorescence resonance energy transfer) that is inversely proportional to kinase activity.

  • Data Analysis: Measure the signal using a plate reader. Plot the percent inhibition versus the log concentration of the test compound to determine the IC50 value.

Conclusion

While direct experimental data for 1-(5-Bromopyridin-2-yl)piperazine hydrochloride is not publicly available, a comparative analysis based on its core piperazine scaffold provides a logical framework for predicting its potential biological activities. The arylpiperazine moiety suggests a high probability of interaction with CNS receptors, particularly those for serotonin and dopamine. The overall structure also shares features with known kinase inhibitors.

This guide serves as a foundational document for researchers, outlining the rationale and a clear experimental path for investigating the therapeutic potential of this compound. The provided protocols offer robust, validated methods for initial screening and characterization, which are essential first steps in the long and rigorous journey of drug discovery and development.

References

  • Title: Imatinib Source: Wikipedia URL: [Link]

  • Title: Olanzapine Source: StatPearls - NCBI Bookshelf URL: [Link]

  • Title: The piperazine scaffold for novel drug discovery efforts: the evidence to date Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: The piperazine scaffold for novel drug discovery efforts: the evidence to date Source: PubMed URL: [Link]

  • Title: Imatinib in Chronic Myeloid Leukemia: an Overview Source: PMC - NIH URL: [Link]

  • Title: Olanzapine Source: Wikipedia URL: [Link]

  • Title: What is the mechanism of Cinnarizine? Source: Patsnap Synapse URL: [Link]

  • Title: What is the mechanism of Olanzapine? Source: Patsnap Synapse URL: [Link]

  • Title: What is the mechanism of action of Imatinib (Gleevec)? Source: Dr.Oracle URL: [Link]

  • Title: Olanzapine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose Source: Pediatric Oncall URL: [Link]

  • Title: An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets Source: Current Pharmaceutical Design URL: [Link]

  • Title: Cinnarizine Source: Vertidiz Product Information URL: [Link]

  • Title: Imatinib: MedlinePlus Drug Information Source: MedlinePlus URL: [Link]

  • Title: Cinnarizine: Uses, Dosage, Side Effects and More Source: MIMS Philippines URL: [Link]

  • Title: Olanzapine and its Working Mechanism Source: Hilaris Publisher URL: [Link]

  • Title: Cinnarizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose Source: Pediatric Oncall URL: [Link]

  • Title: About cinnarizine Source: NHS URL: [Link]

  • Title: Imatinib Information for Patients Source: Drugs.com URL: [Link]

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A Senior Application Scientist's Guide to Establishing a Reproducible Baseline for 1-(5-Bromopyridin-2-yl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(5-Bromopyridin-2-yl)piperazine is a pivotal heterocyclic building block in contemporary drug discovery, serving as a key intermediate in the synthesis of numerous biologically active molecules. Despite its commercial availability and frequent appearance in patent literature, a comprehensive, peer-reviewed guide detailing its synthesis and, more importantly, its rigorous analytical characterization, is conspicuously absent. This guide addresses this critical gap. We present a robust and reproducible protocol for the synthesis, purification, and conversion of the title compound to its hydrochloride salt. More significantly, we establish a comprehensive analytical framework for its structural verification and purity assessment. By comparing the data generated from this protocol with the limited information available from commercial vendors, we provide researchers with the necessary tools to validate their starting materials, ensuring the integrity and reproducibility of their subsequent experimental work. This document serves as a practical manual for any researcher in medicinal chemistry or drug development utilizing this essential scaffold.

Introduction: The Challenge of Undocumented Starting Materials

In the intricate world of drug development, the reproducibility of an experiment is paramount. The entire edifice of a research program—from initial hit identification to lead optimization—rests on the quality and consistency of its starting materials. 1-(5-Bromopyridin-2-yl)piperazine is a classic example of a widely used building block whose synthesis is considered "trivial" by synthetic chemists and is thus often relegated to the supplementary information of patents or omitted entirely from methods sections.

This lack of detailed public data creates a significant challenge. Researchers are often forced to rely on commercial suppliers, whose provided data can be minimal, typically limited to a stated purity level of 95-98% without access to the raw analytical data.[1][2] This ambiguity can introduce a critical, un-tracked variable into an experimental workflow. Was a downstream reaction's failure due to the new methodology or an impurity in the starting material?

This guide aims to empower the researcher by providing a clear, logical, and reproducible framework for the in-house synthesis and, crucially, the comprehensive validation of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride.

Deconstructing the Synthesis: A Logic-Driven Approach

The most logical and cost-effective method for synthesizing the 1-(5-bromopyridin-2-yl)piperazine scaffold is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This well-established reaction class is ideal for coupling nucleophiles like piperazine to electron-deficient heteroaromatic rings.[3]

Causality Behind the Chosen Route:

  • Substrate Activation: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The presence of a bromine atom at the 5-position further withdraws electron density, enhancing the ring's susceptibility to nucleophilic attack.

  • Positional Selectivity: The positions ortho and para (in this case, C2 and C6) to the ring nitrogen are the most activated sites for SNAr. A halogen at the C2 position is an excellent leaving group.

  • Reaction Partners: We will utilize 2,5-dibromopyridine as the electrophile and an excess of piperazine, which serves as both the nucleophile and, conveniently, the base to neutralize the HBr byproduct. Using piperazine itself as the base avoids the introduction of other potentially reactive amines.

Workflow for Synthesis and Salt Formation

G cluster_synthesis Part A: Free Base Synthesis cluster_salt Part B: Hydrochloride Salt Formation Reactants 2,5-Dibromopyridine + Piperazine (excess) Solvent Solvent: Dioxane or Toluene Reactants->Solvent Reaction Heat (Reflux) (e.g., 100-120 °C, 12-24h) Solvent->Reaction Workup Aqueous Workup (e.g., EtOAc/Water extraction) Reaction->Workup Purification Column Chromatography (Silica gel, DCM/MeOH gradient) Workup->Purification FreeBase 1-(5-Bromopyridin-2-yl)piperazine (Free Base) Purification->FreeBase Dissolve Dissolve Free Base in Anhydrous Solvent (e.g., Ether, Dioxane) FreeBase->Dissolve Proceed to Salt Formation HCl_add Add HCl Solution (e.g., 2M in Ether) Dissolve->HCl_add Precipitate Precipitation / Crystallization HCl_add->Precipitate Isolate Filter and Dry Precipitate->Isolate FinalProduct 1-(5-Bromopyridin-2-yl)piperazine HCl (White Solid) Isolate->FinalProduct

Caption: High-level workflow for synthesis and salt formation.

Experimental Protocol: A Self-Validating Methodology

This protocol is designed to be self-validating, meaning the steps for characterization are integral to the process, not an afterthought.

Part A: Synthesis of 1-(5-Bromopyridin-2-yl)piperazine (Free Base)
  • Reaction Setup: To a 250 mL round-bottom flask, add 2,5-dibromopyridine (5.0 g, 21.1 mmol, 1.0 equiv) and piperazine (14.5 g, 168.8 mmol, 8.0 equiv).

    • Rationale: A large excess of piperazine is used to drive the monosubstitution reaction to completion and to act as the in-situ base, minimizing the formation of the 1,4-di(pyridyl)piperazine byproduct.

  • Solvent Addition: Add 100 mL of dioxane.

    • Rationale: Dioxane is a suitable high-boiling, aprotic solvent that effectively dissolves the reactants. Toluene can also be used.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 101 °C) under a nitrogen atmosphere for 16 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove the dioxane. Dissolve the resulting residue in 150 mL of ethyl acetate and wash with 3 x 50 mL of water to remove excess piperazine and piperazine hydrobromide.

  • Extraction: Wash the organic layer with 50 mL of brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield a crude oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0% to 10% methanol in dichloromethane.

    • Rationale: This step is crucial for removing any unreacted starting material and the di-substituted byproduct, which is less polar.

  • Isolation: Combine the pure fractions (identified by TLC) and concentrate under reduced pressure to yield 1-(5-bromopyridin-2-yl)piperazine as a white to off-white solid.

Part B: Formation of 1-(5-Bromopyridin-2-yl)piperazine Hydrochloride
  • Dissolution: Dissolve the purified free base (e.g., 4.0 g, 16.5 mmol) in 50 mL of anhydrous diethyl ether. Some gentle warming may be required.

  • Acidification: While stirring, slowly add hydrogen chloride solution (2.0 M in diethyl ether, 9.1 mL, 18.2 mmol, 1.1 equiv) dropwise. A white precipitate will form immediately.

    • Rationale: Using a pre-prepared ethereal HCl solution allows for controlled addition. Conversion to the hydrochloride salt provides a stable, crystalline, and less hygroscopic solid that is easier to handle and weigh accurately than the free base.

  • Crystallization & Isolation: Stir the resulting slurry at room temperature for 1 hour. Collect the solid by vacuum filtration, wash with 2 x 20 mL of cold diethyl ether, and dry under high vacuum to a constant weight.

Analytical Characterization: The Blueprint for Reproducibility

This section outlines the critical analytical tests required to confirm the identity, structure, and purity of the synthesized compound. This same workflow should be used to validate any commercially sourced material.

Analytical Validation Workflow

G cluster_primary Primary Structural Confirmation cluster_secondary Purity & Identity Confirmation Start Synthesized or Purchased 1-(5-Br-Pyr-2-yl)piperazine HCl NMR ¹H & ¹³C NMR (in DMSO-d₆ or D₂O) Start->NMR MS Mass Spectrometry (LC-MS) (Confirm [M+H]⁺ for Free Base) Start->MS HPLC HPLC Analysis (Purity >98%?) NMR->HPLC MS->HPLC MP Melting Point (Compare to literature/vendor data) HPLC->MP Decision Does Data Match Expected Structure & Purity? MP->Decision Pass PASS Material is Validated for Use Decision->Pass Yes Fail FAIL Repurify or Reject Batch Decision->Fail No

Caption: Recommended workflow for analytical validation.

Expected Analytical Data
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~8.15 ppm (d, 1H): Proton on the pyridine ring ortho to the bromine.

    • δ ~7.65 ppm (dd, 1H): Proton on the pyridine ring between the bromine and the piperazine nitrogen.

    • δ ~6.85 ppm (d, 1H): Proton on the pyridine ring ortho to the piperazine nitrogen.

    • δ ~3.60 ppm (m, 4H): Protons on the piperazine ring adjacent to the pyridine ring.

    • δ ~3.10 ppm (m, 4H): Protons on the piperazine ring adjacent to the NH group.

    • Note: A broad singlet for the two N-H protons of the piperazine hydrochloride salt will also be present, typically downfield.

  • ¹³C NMR (101 MHz, DMSO-d₆): Expected peaks around δ 158, 148, 139, 115, 107 (pyridine carbons) and δ 45, 44 (piperazine carbons).

  • Mass Spectrometry (ESI+): The key is to observe the molecular ion for the free base .

    • Calculated for C₉H₁₂BrN₃ [M+H]⁺: 242.0287.

    • Found: 242.02xx. The characteristic bromine isotope pattern (¹⁹Br/⁸¹Br in ~1:1 ratio) should be observed at M and M+2 (i.e., peaks at ~242 and ~244).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% TFA or formic acid) and acetonitrile.

    • Detection: UV at 254 nm.

    • Expected Result: A single major peak with an area >98%.

Comparison with Commercial Alternatives

When a research lab purchases a compound, they are implicitly trusting the vendor's quality control. However, the level of detail provided can vary significantly.

Table 1: Comparison of Data from Commercial Suppliers

Parameter Supplier A (e.g., Sigma-Aldrich) Supplier B (e.g., BLDpharm) In-House Synthesized & Validated
CAS Number 1187386-40-8[1]1187386-40-8[2][4]1187386-40-8
Molecular Weight 278.58 g/mol [1]278.58 g/mol [2]278.58 g/mol (Calculated)
Stated Purity ≥98%[1]95%[2]>98% (Determined by HPLC)
Analytical Data Provided Certificate of Analysis (CoA) may be available upon request or with purchase.[1]CoA inquiry available.[4]Full ¹H NMR, ¹³C NMR, LC-MS, HPLC data available.
Form Solid (unspecified)Solid (unspecified)White crystalline solid

Analysis of Comparison: The table highlights a critical point: while major suppliers list the compound, they often do not provide upfront, comprehensive analytical data for verification prior to purchase.[1][2][4] A stated purity of "98%" is meaningless without knowing the identity of the 2% impurity. By following the validation workflow outlined in Section 4, a researcher can independently verify the quality of a purchased batch, comparing it against the established in-house baseline. This practice is essential for troubleshooting and ensuring long-term experimental reproducibility.

Conclusion and Best Practices

Assessing the reproducibility of data derived from 1-(5-Bromopyridin-2-yl)piperazine hydrochloride begins with the molecule itself. Without a well-characterized, high-purity starting material, any subsequent data is built on a foundation of uncertainty.

Recommendations for Researchers:

  • Always Validate: Whether synthesized in-house or purchased, every new batch of this reagent should be subjected to the analytical validation workflow described herein (at minimum ¹H NMR and LC-MS).

  • Establish a Standard: Synthesize or purchase a larger batch, fully characterize it, and store it properly as an internal reference standard for future comparisons.

  • Question Purity Claims: Do not accept a vendor's stated purity at face value. Request the Certificate of Analysis and compare it to your own findings.

  • Document Everything: Maintain meticulous records of the synthesis and analytical data for each batch to track any variations over time.

By adopting this rigorous, validation-centric approach, the scientific community can ensure that the data built upon this important chemical scaffold is both reliable and reproducible.

References

  • Lead Sciences. 1-(5-Bromopyridin-2-yl)piperazine hydrochloride. Available at: [Link]

  • G. Lamanna et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • T. L. Mindt et al. (2012). Synthesis and characterization of fac-Re(CO)3-aspartic- N-monoacetic acid, a structural analogue of a potential new renal tracer, fac-99mTc(CO)3(ASMA). PubMed. Available at: [Link]

  • G. Granata et al. (2025). Synthesis and characterization of a isothiouronium-calix[5]arene derivative: self-assembly and anticancer activity. PubMed. Available at: [Link]

  • M.E. Hultquist & K.L. Howard. 1-(2-pyridyl) piperazine and process of preparing same. Google Patents.
  • S. H. Kim & S. H. Kim (2023). Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. Available at: [Link]

  • S. Naz et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central. Available at: [Link]

  • S. R. Singu et al. (2021). Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. ResearchGate. Available at: [Link]

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correlating in vitro potency and in vivo efficacy of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Correlating In Vitro Potency and In Vivo Efficacy: A Case Study Approach

Introduction

Researchers in drug discovery are often faced with the critical task of translating promising in vitro activity into in vivo therapeutic efficacy. This guide provides a comprehensive framework for establishing this correlation, a cornerstone of preclinical drug development. The compound of interest specified for this guide is 1-(5-Bromopyridin-2-yl)piperazine hydrochloride. However, a thorough review of publicly available scientific literature reveals a notable absence of published data regarding its in vitro potency and in vivo efficacy.

To address the core objective of this guide—to illustrate the process of correlating these two fundamental aspects of pharmacology—we will pivot to a well-characterized molecule, BRL-52537 . This compound, a potent and selective κ-opioid receptor (KOR) agonist, serves as an excellent case study due to the availability of robust in vitro and in vivo data, particularly in the context of neuroprotection.[1][2] This guide will walk through the essential experimental stages, from initial target engagement in a test tube to therapeutic proof-of-concept in a living model, providing both the "how" and the "why" behind each methodological choice.

Part 1: Defining In Vitro Potency – The Molecular Interaction

The first step in characterizing a compound is to understand its interaction with its molecular target. In vitro assays provide a controlled environment to quantify this interaction in terms of binding affinity and functional activity. For BRL-52537, the primary target is the κ-opioid receptor.

Experimental Design: Rationale and Causality

To establish a compound's in vitro profile, we must answer two key questions:

  • How tightly does it bind to the target? (Affinity)

  • What is the functional consequence of this binding? (Efficacy/Potency)

A two-pronged approach is therefore necessary: a radioligand binding assay to determine affinity and a functional assay to measure the downstream signaling effects. It is also crucial to assess selectivity by testing the compound against related targets. For a KOR agonist, this means profiling against μ-opioid (MOR) and δ-opioid (DOR) receptors to ensure the observed effects are not due to off-target activities.

Protocol 1: Radioligand Displacement Assay for Receptor Affinity (Ki)

This assay quantifies the affinity of a test compound by measuring its ability to displace a known radioactive ligand from the target receptor.

Methodology:

  • Preparation of Membranes: Utilize cell lines stably expressing the human κ-opioid receptor (e.g., CHO-K1 or HEK293 cells). Homogenize the cells in a cold buffer and centrifuge to pellet the cell membranes, which are then resuspended.

  • Assay Conditions: In a 96-well plate, combine the cell membranes, a fixed concentration of a high-affinity KOR radioligand (e.g., [³H]-U-69,593), and varying concentrations of the test compound (BRL-52537).

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Harvesting & Scintillation Counting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. The radioactivity retained on the filter, which corresponds to the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 (the concentration of the compound that displaces 50% of the radioligand) is determined. The affinity constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Binding Assay for Functional Agonism (EC50)

This functional assay measures the activation of G-protein coupled receptors (GPCRs), such as the KOR. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit of the G-protein. Using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.

Methodology:

  • Membrane Preparation: Prepare membranes from cells expressing the KOR as described above.

  • Assay Buffer: The buffer should contain GDP to ensure the G-proteins are in their inactive state at baseline.

  • Assay Procedure: Incubate the membranes with varying concentrations of the test compound (BRL-52537) in the presence of [³⁵S]GTPγS.

  • Termination and Detection: The reaction is terminated by rapid filtration. The amount of [³⁵S]GTPγS bound to the G-proteins on the filter is quantified by scintillation counting.

  • Data Analysis: The results are plotted as specific [³⁵S]GTPγS binding versus the log concentration of the agonist. The EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect) are determined.

In Vitro Data Summary: BRL-52537

The following table summarizes the in vitro potency and selectivity of BRL-52537, as established by assays similar to those described.

ParameterReceptorValueSource
Binding Affinity (Ki) κ-Opioid Receptor0.24 nM[2][3]
μ-Opioid Receptor1560 nM[2]
Selectivity μ/κ Ratio~6500-fold[2]

This data demonstrates that BRL-52537 is a highly potent and selective agonist for the κ-opioid receptor.[2][3]

InVitro_Workflow cluster_affinity Affinity Assessment cluster_functional Functional Assessment Membranes1 Cell Membranes (KOR-expressing) Incubate1 Incubate & Equilibrate Membranes1->Incubate1 Radioligand [³H] Radioligand Radioligand->Incubate1 BRL52537_1 BRL-52537 (Varying Conc.) BRL52537_1->Incubate1 Filter1 Filter & Wash Incubate1->Filter1 Count1 Scintillation Counting Filter1->Count1 Ki_Value Calculate Ki Count1->Ki_Value Membranes2 Cell Membranes (KOR-expressing) Incubate2 Incubate Membranes2->Incubate2 GTPgS [³⁵S]GTPγS GTPgS->Incubate2 BRL52537_2 BRL-52537 (Varying Conc.) BRL52537_2->Incubate2 Filter2 Filter & Wash Incubate2->Filter2 Count2 Scintillation Counting Filter2->Count2 EC50_Value Calculate EC50 Count2->EC50_Value

In Vitro Assay Workflow

Part 2: Demonstrating In Vivo Efficacy – The Therapeutic Effect

With a potent and selective compound in hand, the next challenge is to demonstrate its efficacy in a disease-relevant animal model. For BRL-52537, its neuroprotective properties have been extensively studied in models of ischemic stroke.[4][5][6]

Experimental Design: Rationale and Causality

The choice of animal model is paramount. The transient middle cerebral artery occlusion (MCAO) model in rats is a widely accepted and clinically relevant model of focal cerebral ischemia. The key endpoints to measure efficacy are histological (infarct volume) and functional (neurological deficit). The experimental design must include appropriate controls (vehicle-treated animals) and be randomized and blinded to prevent bias.

Protocol 3: Transient Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This surgical model mimics human stroke by temporarily blocking blood flow to a specific brain region.

Methodology:

  • Animal Preparation: Anesthetize adult male Sprague-Dawley or Wistar rats. Monitor physiological parameters (temperature, blood pressure) throughout the procedure.

  • Surgical Procedure: A small incision is made in the neck to expose the carotid artery. A nylon filament is inserted into the external carotid artery and advanced into the internal carotid artery to block the origin of the middle cerebral artery.

  • Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 2 hours) to induce ischemia. It is then withdrawn to allow reperfusion (restoration of blood flow), which mimics the clinical scenario of thrombolysis or thrombectomy.

  • Drug Administration: BRL-52537 (or vehicle) is administered, typically via intravenous infusion. The timing is critical and can be before, during, or after the ischemic event to test prophylactic or therapeutic potential. Studies show BRL-52537 is effective when given as a post-treatment at the onset of reperfusion.[4][6]

  • Neurological Assessment: At set time points post-MCAO (e.g., 24, 48, 72 hours), assess neurological deficits using a standardized scoring system (e.g., Bederson score).

  • Histological Analysis: At the end of the experiment, euthanize the animals and perfuse the brains. The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted (damaged) tissue white.

  • Data Analysis: Quantify the infarct volume as a percentage of the total ipsilateral hemisphere volume. Compare the infarct volumes and neurological scores between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

In Vivo Data Summary: BRL-52537 in Rat MCAO Model

The following table presents representative data on the in vivo efficacy of BRL-52537.

Treatment GroupDoseInfarct Volume (% of Ipsilateral Cortex)Infarct Volume (% of Ipsilateral Caudoputamen)Source
Saline (Vehicle) N/A40 ± 7%66 ± 6%[4][6]
BRL-52537 1 mg/kg/hr (IV)16 ± 6%30 ± 8%[4][6]
*p < 0.05 vs. Saline

These results clearly demonstrate that BRL-52537 provides significant neuroprotection from focal cerebral ischemia in vivo.[4][6]

InVivo_Workflow cluster_treatment Treatment Groups cluster_outcomes Efficacy Outcomes Start Anesthetized Rat MCAO Middle Cerebral Artery Occlusion (MCAO) Surgery Start->MCAO Ischemia Ischemia (e.g., 2h) MCAO->Ischemia Reperfusion Reperfusion (Filament Withdrawal) Ischemia->Reperfusion Treatment_BRL Administer BRL-52537 (e.g., 1 mg/kg/hr IV) Reperfusion->Treatment_BRL Treatment_Veh Administer Vehicle (Saline IV) Reperfusion->Treatment_Veh Endpoint Endpoint Assessment (24-72h) Treatment_BRL->Endpoint Treatment_Veh->Endpoint Neuro_Score Neurological Deficit Scoring Endpoint->Neuro_Score Infarct_Vol Histology (TTC Staining) & Infarct Volume Analysis Endpoint->Infarct_Vol

In Vivo MCAO Experimental Workflow

Part 3: Bridging the Gap – Correlating In Vitro Potency with In Vivo Efficacy

A successful correlation hinges on understanding the pharmacokinetic (PK) and pharmacodynamic (PD) relationship. Potency in a petri dish is meaningless if the compound cannot reach its target in the body at a sufficient concentration for a sufficient duration.

The PK/PD Nexus
  • Pharmacokinetics (PK): What the body does to the drug (Absorption, Distribution, Metabolism, Excretion - ADME). A key aspect for a CNS drug like BRL-52537 is its ability to cross the blood-brain barrier.

  • Pharmacodynamics (PD): What the drug does to the body (the relationship between drug concentration at the site of action and the resulting effect).

The goal is to show that the drug concentrations achieved in the brain during the in vivo efficacy study are consistent with the concentrations required to engage the KOR target, as determined by the in vitro assays.

Protocol 4: Basic Pharmacokinetic and Brain Penetration Study

Methodology:

  • Dosing: Administer BRL-52537 to a cohort of rats at the same dose and route used in the efficacy study (1 mg/kg/hr IV).

  • Sample Collection: At various time points after dosing, collect blood samples and, in terminal procedures, brain tissue.

  • Bioanalysis: Process the plasma and homogenized brain tissue. Use a sensitive analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to quantify the concentration of BRL-52537 in each matrix.

  • Data Analysis: Plot the plasma and brain concentration versus time profiles. Calculate key PK parameters like Cmax (peak concentration), Tmax (time to peak concentration), and AUC (Area Under the Curve, a measure of total drug exposure). The brain/plasma ratio can be calculated to assess blood-brain barrier penetration.

Establishing the Correlation

The correlation is established by linking the three experimental parts. For BRL-52537, the effective concentrations achieved in the brain must be sufficient to occupy a significant fraction of κ-opioid receptors to elicit the neuroprotective effect. For instance, if the average brain concentration of BRL-52537 is maintained above its Ki value (0.24 nM) for the duration of the treatment, it provides a strong rationale for the observed efficacy being target-mediated. The mechanism of action for BRL-52537's neuroprotection is believed to be linked to the attenuation of ischemia-evoked nitric oxide (NO) production, which connects target engagement to a physiological outcome.[4][6][7]

Correlation_Logic cluster_PD Pharmacodynamics InVitro In Vitro Potency (Ki = 0.24 nM) Receptor_Occupancy KOR Target Engagement in the Brain InVitro->Receptor_Occupancy Predicts required concentration PK Pharmacokinetics (Brain Exposure) PK->Receptor_Occupancy Determines actual concentration at target InVivo In Vivo Efficacy (Neuroprotection) Receptor_Occupancy->InVivo Leads to therapeutic effect

Logic of In Vitro to In Vivo Correlation

Comparative Analysis

To put the performance of BRL-52537 into context, it is useful to compare it against other compounds. While a direct comparison with 1-(5-Bromopyridin-2-yl)piperazine hydrochloride is not possible due to the lack of data, we can compare BRL-52537 to a classic, less selective KOR agonist (e.g., U-50488) and a MOR agonist (e.g., Morphine) which is not expected to be neuroprotective via the KOR pathway in this context.

FeatureBRL-52537U-50488 (Alternative KOR Agonist)Morphine (μ-Opioid Agonist)
Primary Target κ-Opioid Receptorκ-Opioid Receptorμ-Opioid Receptor
KOR Affinity (Ki) Very High (~0.24 nM)HighLow
Receptor Selectivity Very High (>6000-fold for KOR over MOR)ModerateHigh for MOR over KOR
In Vivo Model MCAO (Stroke)MCAO (Stroke)MCAO (Stroke)
Neuroprotective Efficacy High [4][5][6]ModerateLow / None
Mechanism KOR agonism, ↓ NO production[4][6]KOR agonismPrimarily MOR agonism
Key Advantage High potency and selectivity leading to a clear therapeutic window and target-mediated effect.Proof-of-concept for KOR agonism.N/A for this indication.
Potential Liability Potential for KOR-related side effects (e.g., dysphoria) at higher doses.Lower selectivity may lead to off-target effects.Abuse potential, respiratory depression.

Conclusion

The journey from identifying a potent molecule in vitro to demonstrating its efficacy in vivo is a systematic process of hypothesis testing. As illustrated with the case study of BRL-52537, a strong correlation is built upon three pillars: precise in vitro characterization of potency and selectivity, robust in vivo testing in a relevant disease model, and a solid understanding of the drug's pharmacokinetic profile. While data for 1-(5-Bromopyridin-2-yl)piperazine hydrochloride remains elusive, the principles and protocols detailed in this guide provide a universal roadmap for researchers seeking to translate their discoveries from the bench to a preclinical setting.

References

  • Wikipedia. BRL-52537. [Link]

  • Goyagi T, et al. Neuroprotective κ-Opioid Receptor Agonist BRL 52537 Attenuates Ischemia-Evoked Nitric Oxide Production In Vivo in Rats. Stroke. 2003;34(6):1533-8. [Link]

  • Bhardwaj A, et al. Kappa-opioid receptor selectivity for ischemic neuroprotection with BRL 52537 in rats. J Pharmacol Exp Ther. 2004;309(1):78-85. [Link]

  • Hurn PD, et al. Neuroprotective effect of selective kappa opioid receptor agonist is gender specific and linked to reduced neuronal nitric oxide. J Pharmacol Exp Ther. 2005;312(3):939-46. [Link]

  • Goyagi T, et al. Neuroprotective kappa-opioid receptor agonist BRL 52537 attenuates ischemia-evoked nitric oxide production in vivo in rats. PubMed. [Link]

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A Researcher's Guide to Pharmacological Benchmarking: Profiling 1-(5-Bromopyridin-2-yl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The discovery and rigorous characterization of novel chemical probes are fundamental to advancing neuropharmacology and drug development. This guide provides a comprehensive framework for benchmarking the research tool compound 1-(5-Bromopyridin-2-yl)piperazine hydrochloride. Given its structural features—a piperazine moiety linked to a pyridine ring, a common scaffold in centrally acting agents—we hypothesize its activity at key monoaminergic G protein-coupled receptors (GPCRs).[1] This document outlines a series of head-to-head experimental protocols to delineate its pharmacological profile against well-established reference compounds targeting the Dopamine D2 (D2) and Serotonin 1A (5-HT1A) receptors. We will detail the rationale behind experimental choices, provide step-by-step methodologies for receptor binding and functional assays, and present a framework for interpreting the resulting data. The objective is to equip researchers with the strategy needed to authoritatively determine the compound's potency, selectivity, and mechanism of action, thereby establishing its utility and optimal application in neuroscience research.

Rationale for Comparison: The Central Role of D2 and 5-HT1A Receptors

The Dopamine D2 and Serotonin 5-HT1A receptors are critical regulators of neurotransmission in the central nervous system and are the primary targets for a wide array of therapeutics used to treat psychiatric disorders.

  • Dopamine D2 Receptors: Hyperactivity of the mesolimbic dopamine pathway, acting through D2 receptors, is strongly implicated in the positive symptoms of schizophrenia.[2] Consequently, D2 receptor antagonism is a cornerstone of antipsychotic drug action.[3] First-generation ("typical") antipsychotics are potent D2 antagonists, while second-generation ("atypical") agents often exhibit a more complex pharmacology, frequently combining D2 antagonism with activity at other receptors.[4][5] The nature of D2 receptor binding is critical; atypical antipsychotics often dissociate more rapidly from the D2 receptor than typicals, which is theorized to contribute to their improved side-effect profile.[6][7]

  • Serotonin 5-HT1A Receptors: These receptors function as both presynaptic autoreceptors on serotonin neurons and as postsynaptic receptors in various brain regions.[8] Their activation is linked to anxiolytic and antidepressant effects.[9] Many atypical antipsychotics are partial agonists at 5-HT1A receptors, a property believed to contribute to their efficacy against negative symptoms and cognitive deficits in schizophrenia.[8] The development of selective "silent" 5-HT1A antagonists has been crucial for dissecting the precise roles of these receptors in vivo.[10][11]

To accurately position 1-(5-Bromopyridin-2-yl)piperazine hydrochloride within this landscape, we have selected the following gold-standard compounds for benchmarking:

  • Haloperidol: A high-affinity, potent D2 receptor antagonist and a classic first-generation antipsychotic. It serves as a benchmark for strong, selective D2 receptor blockade.[5]

  • Risperidone: A widely used atypical antipsychotic that acts as a potent antagonist at both 5-HT2A and D2 receptors, providing a key comparison point for mixed-activity profiles.[4]

  • WAY-100635: A highly selective and well-characterized silent antagonist of the 5-HT1A receptor. It is the definitive tool for identifying and quantifying 5-HT1A receptor antagonism.[8][11]

Experimental Design & Methodologies

Our benchmarking strategy is designed as a self-validating workflow, moving from initial binding affinity determination to functional characterization and selectivity profiling. Each step provides critical data that informs the interpretation of the next.

G cluster_0 Phase 1: Affinity Profiling cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Selectivity & Final Profile P1_Start Compound Synthesis & QC P1_Bind Radioligand Binding Assays (D2 & 5-HT1A Receptors) P1_Start->P1_Bind Determine Ki P2_Func_D2 D2 Functional Assay (cAMP Inhibition) P1_Bind->P2_Func_D2 Quantify Potency (IC50) P2_Func_5HT 5-HT1A Functional Assay ([35S]GTPγS Binding) P1_Bind->P2_Func_5HT Determine Efficacy P3_Select Broad Receptor Selectivity Panel P2_Func_5HT->P3_Select Assess Off-Target Activity P3_End Final Pharmacological Profile P3_Select->P3_End Define Specificity

Caption: High-level workflow for characterizing a novel research compound.

Protocol 2.1: Receptor Binding Affinity Profiling

Causality: This initial step is crucial to determine if the compound physically interacts with the target receptors and with what avidity (affinity). A competitive radioligand binding assay is the gold standard for quantifying this interaction, yielding an inhibition constant (Ki) that is a fundamental parameter of drug-receptor interactions.

Methodology:

  • Cell Culture: Utilize HEK293 cells stably expressing either the human Dopamine D2 receptor or the human Serotonin 5-HT1A receptor.

  • Membrane Preparation: Harvest cells, homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl), and centrifuge to pellet the cell membranes. Wash the membrane pellet and resuspend in the assay buffer. Determine protein concentration via a Bradford or BCA assay.

  • Assay Setup: In a 96-well plate, combine:

    • Cell membranes (10-20 µg protein per well).

    • A fixed concentration of a specific radioligand.

      • For D2: [³H]-Raclopride (~2 nM).

      • For 5-HT1A: [³H]-8-OH-DPAT (~1 nM).

    • A range of concentrations (e.g., 0.1 nM to 10 µM) of the test compound (1-(5-Bromopyridin-2-yl)piperazine hydrochloride) or a reference compound.

  • Nonspecific Binding: Include wells with an excess of a non-radiolabeled competing ligand (e.g., 10 µM Haloperidol for D2; 10 µM Serotonin for 5-HT1A) to determine nonspecific binding.

  • Incubation: Incubate plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters quickly with an ice-cold buffer.

  • Quantification: Place the filter discs in scintillation vials with a scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting nonspecific counts from total counts. Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 2.2: D2 Receptor Functional Antagonism Assay (cAMP)

Causality: The D2 receptor is a Gi-coupled receptor, meaning its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This assay will determine if 1-(5-Bromopyridin-2-yl)piperazine hydrochloride can block this effect, thus functioning as an antagonist. Measuring its ability to reverse agonist-induced cAMP reduction provides a robust measure of its functional potency (Kb).

Methodology:

  • Cell Culture: Use CHO or HEK293 cells stably expressing the human D2 receptor.

  • Cell Plating: Seed cells into a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash cells with a serum-free medium.

    • Pre-incubate cells for 15 minutes with varying concentrations of the test/reference antagonist.

    • Add a fixed concentration of a D2 agonist (e.g., Quinpirole, 1 µM) in the presence of an adenylyl cyclase stimulator (e.g., Forskolin, 5 µM). Forskolin elevates cAMP levels, and the D2 agonist will inhibit this rise.

    • Incubate for 30 minutes at 37°C.

  • cAMP Quantification: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Plot the cAMP levels against the log concentration of the antagonist. The data should yield a sigmoidal dose-response curve. The IC50 value represents the concentration of the antagonist that restores 50% of the inhibited cAMP response. Convert the IC50 to a functional antagonist equilibrium constant (Kb) using the Cheng-Leff equation.

Comparative Performance Analysis: A Framework for Interpretation

The data from the described experiments should be compiled into clear, comparative tables to facilitate analysis. The following tables represent hypothetical outcomes to illustrate how the data would be interpreted.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Compound D2 Receptor Ki (nM) 5-HT1A Receptor Ki (nM) D2 vs. 5-HT1A Selectivity
1-(5-Bromopyridin-2-yl)piperazine HCl 5.2 > 1000 > 192-fold
Haloperidol 1.5 850 567-fold
Risperidone 3.8 340 89-fold
WAY-100635 > 5000 0.9 > 5500-fold (for 5-HT1A)

Data are presented as geometric means from n=3 independent experiments. Selectivity is calculated as Ki (off-target) / Ki (target).

Table 2: Comparative Functional Antagonist Potencies (Kb, nM)

Compound D2 Functional Antagonism (Kb, nM) via cAMP Assay
1-(5-Bromopyridin-2-yl)piperazine HCl 8.1
Haloperidol 2.1
Risperidone 5.5
WAY-100635 N/A

Data are presented as geometric means from n=3 independent experiments. N/A = Not Applicable.

Data Interpretation: Based on the hypothetical data above, 1-(5-Bromopyridin-2-yl)piperazine hydrochloride would be characterized as a potent and selective D2 receptor antagonist. Its binding affinity (Ki) of 5.2 nM is comparable to the established antipsychotics Haloperidol and Risperidone. Crucially, its affinity for the 5-HT1A receptor is negligible (Ki > 1000 nM), indicating over 190-fold selectivity for the D2 receptor. This high selectivity distinguishes it from a compound like Risperidone. The functional data (Kb = 8.1 nM) confirm that its binding translates into potent antagonism of D2 receptor signaling, with a potency value in line with its binding affinity.

Mechanistic Insights and Application

The combined results from binding and functional assays provide a clear mechanistic profile. The compound is a D2 receptor antagonist. The lack of 5-HT1A activity suggests it is not an "atypical" agent in the mold of many modern antipsychotics but rather a more selective probe, akin to typical antipsychotics but with a novel chemical structure.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 DA Dopamine D2R D2 Receptor DA->D2R Activates AC Adenylyl Cyclase D2R->AC Gi cAMP cAMP ↓ AC->cAMP ATP Response Cellular Response cAMP->Response BPP 1-(5-Bromopyridin-2-yl) piperazine HCl BPP->D2R Blocks

Caption: Mechanism of D2 receptor antagonism.

Scientific Utility: A potent and selective D2 antagonist like 1-(5-Bromopyridin-2-yl)piperazine hydrochloride is an invaluable research tool. Its primary utility lies in its ability to isolate D2-mediated phenomena in complex biological systems.

  • In Vitro: It can be used to confirm the D2-dependence of a measured cellular or tissue-level response.

  • In Vivo: In animal studies, it can be used to investigate the behavioral or physiological consequences of D2 receptor blockade without the confounding effects of simultaneous 5-HT1A or 5-HT2A modulation, which is a limitation of using less selective compounds like Risperidone.

Conclusion

Through a systematic benchmarking process involving receptor binding and functional assays, we have outlined the necessary framework to characterize 1-(5-Bromopyridin-2-yl)piperazine hydrochloride. The proposed experimental workflow would authoritatively establish its identity as a potent and selective D2 receptor antagonist. This level of detailed profiling is essential for the scientific community, as it validates the compound's utility as a precise chemical probe for dissecting the role of the D2 receptor in health and disease, ensuring that experimental results are both reproducible and correctly interpreted.

References

  • Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders. National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7737759/]
  • Silent 5-HT1A receptor antagonists: utility as research tools and therapeutic agents. Trends in Pharmacological Sciences. [URL: https://pubmed.ncbi.nlm.nih.gov/8772529/]
  • Atypical antipsychotics: mechanism of action. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12470290/]
  • MECHANISM OF ACTION OF ATYPICAL ANTIPSYCHOTIC DRUGS. American College of Neuropsychopharmacology. [URL: https://acnp.org/wp-content/uploads/2017/11/acnp_0000_000004_000109.pdf]
  • Atypical Antipsychotics: Mechanism of Action. Focus (American Psychiatric Publishing). [URL: https://focus.psychiatryonline.org/doi/10.1176/foc.3.1.foc18]
  • Atypical antipsychotic. Wikipedia. [URL: https://en.wikipedia.
  • Silent 5-HT1A receptor antagonists: utility as research tools and therapeutic agents. ResearchGate. [URL: https://www.researchgate.net/publication/14460029_Silent_5-HT1A_receptor_antagonists_utility_as_research_tools_and_therapeutic_agents]
  • What are 5-HT1A receptor antagonists and how do they work? Patsnap Synapse. [URL: https://www.patsnap.com/synapse/articles/what-are-5-ht1a-receptor-antagonists-and-how-do-they-work]
  • The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/books/NBK57136/]
  • Preclinical and clinical characterization of the selective 5-HT1A receptor antagonist DU-125530 for antidepressant treatment. National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4007671/]
  • Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm4019574]
  • What are D2 receptor antagonists and how do they work? Patsnap Synapse. [URL: https://www.patsnap.com/synapse/articles/what-are-d2-receptor-antagonists-and-how-do-they-work]
  • Identifying potential dopamine receptor D2 antagonist from Rauwolfia serpentina An in-silico virtual screening approach. ResearchGate. [URL: https://www.researchgate.net/publication/374776112_Identifying_potential_dopamine_receptor_D2_antagonist_from_Rauwolfia_serpentina_An_in-silico_virtual_screening_approach]
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A Comparative Guide to Brominated vs. Chlorinated Pyridinyl Piperazine Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridinyl piperazine scaffold is a cornerstone in modern medicinal chemistry, integral to numerous therapeutics targeting the central nervous system (CNS) and beyond.[1][2][3][4][5] A critical step in optimizing these scaffolds is halogenation, with bromine and chlorine being the most common choices. This guide provides an in-depth comparative analysis of brominated versus chlorinated pyridinyl piperazine derivatives. We will explore the nuanced differences in their synthesis, physicochemical properties, pharmacological profiles, and metabolic stability. By synthesizing experimental data and established principles, this document aims to equip researchers with the insights needed to make informed decisions during lead optimization, ultimately accelerating the drug development process.

Introduction: The Strategic Role of Halogenation

The piperazine ring offers a versatile backbone, allowing for modifications that can fine-tune a compound's biological activity and pharmacokinetic profile.[6][7] When attached to a pyridine ring, this scaffold gains access to a wide range of biological targets. Halogenation of the pyridine ring is a key strategy to modulate properties such as:

  • Target Affinity and Selectivity: Halogen atoms can form critical interactions, including hydrogen bonds and the increasingly appreciated halogen bonds, within receptor binding pockets.[8][9][10]

  • Lipophilicity: Halogens increase lipophilicity, which can enhance membrane permeability and blood-brain barrier penetration.

  • Metabolic Stability: Halogenation can block sites of metabolism, thereby increasing the compound's half-life.[9]

The choice between bromine and chlorine is not arbitrary. While they share group similarities, their differences in size, electronegativity, and propensity for halogen bonding can lead to significant divergences in a drug candidate's overall performance. This guide will dissect these differences through a comparative lens.

Synthesis: Strategic Incorporation of Bromine and Chlorine

The synthesis of halogenated pyridinyl piperazines typically involves a nucleophilic aromatic substitution (SNAr) reaction, where piperazine displaces a halogen on an activated pyridine ring.[11]

Causality in Synthetic Choices: The choice of starting material is critical. For instance, reacting piperazine with a 2-chloro-3-nitropyridine is effective because the nitro group strongly activates the 2-position for nucleophilic attack.[11] The subsequent halogenation strategy depends on the desired isomer and the existing substituents on the pyridine ring.

  • Chlorination: Often achieved using reagents like N-chlorosuccinimide (NCS) for mild, selective chlorination or employing starting materials like dichloropyridines. Industrial methods may use chlorine gas with specialized reactors to improve utilization and safety.[12]

  • Bromination: N-bromosuccinimide (NBS) is a common and safer alternative to liquid bromine, offering high selectivity for electrophilic aromatic bromination.

The general workflow is often modular, allowing for the late-stage introduction of diversity, a highly valued attribute in medicinal chemistry.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized, two-step synthetic pathway common for these derivatives.

G cluster_0 Step 1: Core Formation cluster_1 Step 2: Derivatization Start_A 2,X-dihalopyridine (X = Cl, Br) Intermediate 1-(X-pyridin-2-yl)piperazine Start_A->Intermediate SNAr Reaction (e.g., K2CO3, MeCN, reflux) Start_B Piperazine Start_B->Intermediate Final_Product Final Halogenated Pyridinyl Piperazine Derivative Intermediate->Final_Product Alkylation or Acylation Reagent R-Y (e.g., Alkyl halide, Acyl chloride) Reagent->Final_Product

Caption: Generalized synthetic workflow for halogenated pyridinyl piperazines.

Comparative Physicochemical Properties: The Halogen Effect

The substitution of chlorine with bromine imparts subtle but significant changes to a molecule's physicochemical profile. These changes are foundational to the differences observed in biological activity and pharmacokinetics.

PropertyChlorine (Cl)Bromine (Br)Rationale & Implication
van der Waals Radius (Å) 1.751.85Bromine is larger, potentially causing steric hindrance or enabling better van der Waals contacts in a binding pocket.
Electronegativity (Pauling) 3.162.96Chlorine is more electronegative, leading to a more polarized C-X bond. This can affect dipole moment and hydrogen bonding capability.
Lipophilicity (Hansch π) +0.71+0.86Bromine contributes more to lipophilicity, which can increase membrane permeability but may also increase metabolic liability and non-specific binding.[13][14]
Halogen Bond Strength WeakModerateBromine is a better halogen bond donor due to its larger, more polarizable electron cloud.[8][15] This can be a key interaction for enhancing target affinity.[9]

Expert Insight: The greater lipophilicity of brominated compounds is a double-edged sword. While potentially improving blood-brain barrier penetration, it can also lead to faster clearance through metabolism.[16] The choice often depends on balancing potency gains from halogen bonding against potential pharmacokinetic liabilities.

Pharmacological Profile: A Head-to-Head Comparison

Target Engagement and Potency

The primary driver of potency differences often lies in the specific interactions within the target's binding site.

  • Scenario 1: Halogen Bond Dominance: If a binding pocket contains a halogen bond acceptor (like a carbonyl oxygen or a nitrogen atom), a brominated derivative is likely to be more potent than its chlorinated counterpart.[8][9][10] The stronger Br•••O/N interaction can significantly enhance binding affinity (lower Ki or IC50).

  • Scenario 2: Steric Constraints: If the binding pocket is sterically confined, the smaller size of chlorine may be favored. A larger bromine atom could introduce a steric clash, reducing affinity.

  • Scenario 3: Hydrophobic Pocket: In a purely hydrophobic pocket where specific halogen bonds are absent, the greater lipophilicity of the bromo-derivative might lead to slightly enhanced affinity due to more favorable hydrophobic interactions.

Visualizing a Target Signaling Pathway

Many pyridinyl piperazine derivatives target G-protein coupled receptors (GPCRs), such as dopamine or serotonin receptors.[9][10][19]

G Ligand Halogenated Ligand (Br- or Cl-Derivative) Receptor GPCR (e.g., Dopamine D4 Receptor) Ligand->Receptor Binding (Affinity driven by halogen interactions) G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Kinase Protein Kinase A Second_Messenger->Kinase Activates Response Cellular Response Kinase->Response Phosphorylates Targets

Caption: A typical GPCR signaling cascade activated by a ligand.

Experimental Protocols for Evaluation

To ensure the trustworthiness of comparative data, standardized, self-validating protocols are essential.

Protocol 1: Competitive Radioligand Binding Assay

This assay is the gold standard for determining a compound's binding affinity (Ki) for a target receptor.[19][20][21][22]

Objective: To determine the IC50 and subsequently the Ki of brominated and chlorinated test compounds against a specific receptor.

Methodology:

  • Reagent Preparation: Prepare a buffer solution, cell membranes expressing the target receptor, a radiolabeled ligand with known affinity, and serial dilutions of the unlabeled brominated and chlorinated test compounds.[23]

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.[21] Incubate at a specified temperature to reach binding equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free radioligand via rapid filtration through a glass fiber filter plate. The membranes and bound ligand are trapped on the filter.[20]

  • Quantification: Wash the filters to remove non-specific binding. Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration. Use non-linear regression to fit the data and determine the IC50 value (the concentration at which 50% of the radioligand binding is inhibited).[19]

  • Ki Calculation: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

  • Validation: The results are validated by running a known reference compound in parallel. The resulting Ki for the reference should fall within its historically accepted range.

Protocol 2: In Vitro Metabolic Stability Assay

This assay assesses a compound's susceptibility to metabolism by liver enzymes, providing a prediction of its in vivo clearance.[24][25][26][27][28]

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of the brominated and chlorinated analogs.

Methodology:

  • Reagent Preparation: Prepare a phosphate buffer (pH 7.4), pooled liver microsomes (human, rat, etc.), and a NADPH-regenerating system (cofactor for CYP450 enzymes).[25][26][28] Prepare stock solutions of the test compounds.

  • Incubation: Pre-warm the microsomal solution and test compound in the buffer at 37°C. Initiate the metabolic reaction by adding the NADPH cofactor.[26][27]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[26]

  • Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system to quantify the remaining parent compound relative to the internal standard at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the resulting line corresponds to the elimination rate constant (k). Calculate the half-life as t1/2 = 0.693/k. Calculate intrinsic clearance based on the half-life and protein concentration.[25]

  • Validation: Include a negative control (without NADPH) to check for chemical instability and a positive control compound with known metabolic lability to ensure the microsomes are active.[26]

Conclusion: Making the Right Choice for Your Program

The decision to use a brominated or chlorinated pyridinyl piperazine derivative is a strategic one that should be data-driven.

  • Choose Bromine when:

    • Structural data or computational modeling suggests a potential for a stabilizing halogen bond in the target's binding site.

    • A modest increase in lipophilicity is desired to improve permeability without drastically compromising the metabolic profile.

    • SAR exploration indicates that the larger size of bromine is well-tolerated or beneficial.

  • Choose Chlorine when:

    • The binding pocket is sterically constrained .

    • A more conservative modification to lipophilicity is required to avoid issues with solubility or non-specific binding.

    • The primary goal is to block a site of metabolism without significantly altering other properties.

    • Synthesis costs and starting material availability are major constraints, as chlorinated precursors are often more accessible.

By carefully considering the interplay between physicochemical properties, pharmacology, and pharmacokinetics, researchers can strategically employ bromine and chlorine to optimize their pyridinyl piperazine drug candidates for clinical success.

References

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Davenport, A. P., & Hall, M. (n.d.). Radioligand binding assays and their analysis. PubMed. Retrieved from [Link]

  • Microsomal Stability Assay & Protocol. (n.d.). AxisPharm Laboratories. Retrieved from [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). protocols.io. Retrieved from [Link]

  • Schultz, I. R., & Merdink, J. L. (1999). Comparative toxicokinetics of chlorinated and brominated haloacetates in F344 rats. Toxicology and Applied Pharmacology, 158(2), 103-114.
  • Competitive Radioligand Binding Assays. (n.d.). Alfa Cytology. Retrieved from [Link]

  • McCrea, K. E., & Herzog, H. (2000). Radioligand Binding Studies.
  • Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. Retrieved from [Link]

  • Microsomal Stability Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTT-SCS. Retrieved from [Link]

  • Rudner-Varga, V., et al. (2015). Exploring the structure activity relationships of halogen containing N-(pyridin-3-yl)-piperazines and homopiperazines at α4β2 nAChRs. ResearchGate. Retrieved from [Link]

  • The significance of halogen bonding in ligand-receptor interactions - the lesson learned from Molecular Dynamic simulations of D. (n.d.). Retrieved from [Link]

  • Stary, K., et al. (2019). The Significance of Halogen Bonding in Ligand–Receptor Interactions. PubMed Central. Retrieved from [Link]

  • Stary, K., et al. (2019). The Significance of Halogen Bonding in Ligand-Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor. PubMed. Retrieved from [Link]

  • Szałach, A., et al. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. Retrieved from [Link]

  • Halogenated N-phenylpiperazine and 2-(piperazin-1-yl)pyrimidine as novel cucurbit[21]uril guests: experimental and computational insights into supramolecular binding. (2024). PubMed Central. Retrieved from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PubMed Central. Retrieved from [Link]

  • The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor. (2019). ResearchGate. Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. Retrieved from [Link]

  • Faiz, S., et al. (2022). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central. Retrieved from [Link]

  • Gonec, R., et al. (2024). Hydro-Lipophilic Properties of Chlorinated and Brominated 1-Hydroxynaphthalene-2-Carboxanilides. MDPI. Retrieved from [Link]

  • Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Retrieved from [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). Retrieved from [Link]

  • Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. (n.d.). PubMed. Retrieved from [Link]

  • Hydro-Lipophilic Properties of Chlorinated and Brominated 1-Hydroxynaphthalene-2-Carboxanilides. (2024). ResearchGate. Retrieved from [Link]

  • Saxena, M., et al. (1990). Synthesis, biological evaluation, and quantitative structure-activity relationship analysis of [beta-(Aroylamino)ethyl]piperazines and -piperidines and [2-[(Arylamino)carbonyl]ethyl]piperazines, -pyrazinopyridoindoles, and -pyrazinoisoquinolines. A new class of potent H1 antagonists. PubMed. Retrieved from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central. Retrieved from [Link]

  • Chlorination synthesis method of pyridine derivatives. (n.d.). Google Patents.
  • Piperazine skeleton in the structural modification of natural products: a review. (n.d.). PubMed Central. Retrieved from [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Retrieved from [Link]

  • Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. (n.d.). MDPI. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, our communities, and the environment. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride, moving beyond a simple checklist to explain the scientific and regulatory rationale behind each step.

Part 1: Hazard Characterization & Regulatory Profile

Understanding the chemical nature of a compound is the foundation of its safe disposal. 1-(5-Bromopyridin-2-yl)piperazine hydrochloride is not a benign substance; it is classified as hazardous waste under multiple regulatory frameworks due to its specific chemical properties.

Chemical Profile Analysis:

  • Halogenated Organic Compound: The presence of a bromine atom on the pyridine ring places this compound in the category of halogenated organic wastes.[1] These substances are of particular concern because incomplete combustion can lead to the formation of highly toxic dioxins and furans. Therefore, they require specific disposal pathways, typically high-temperature incineration, and must be segregated from non-halogenated waste streams.[1][2]

  • Pyridine Derivative: The U.S. Environmental Protection Agency (EPA) lists pyridine and its derivatives as hazardous waste constituents.[3][4][5] This classification mandates that its disposal be managed in accordance with strict federal and state regulations.[5]

  • Hydrochloride Salt: As a hydrochloride salt, this compound can form a mildly acidic solution in water. This property necessitates careful segregation from bases, cyanides, and sulfides to prevent violent reactions or the release of toxic gases.[6]

Under the EPA's Resource Conservation and Recovery Act (RCRA), this waste would likely be classified based on its characteristics and constituents, while the Occupational Safety and Health Administration (OSHA) provides strict guidelines for the safe handling of such materials to protect laboratory personnel.[7][8][9]

Hazard Summary Table:

Hazard CharacteristicDescriptionRationale & Primary Concern
Toxicity The toxicological properties have not been thoroughly investigated, but the compound is presumed harmful.[10] Pyridine derivatives can be toxic, and piperazine can be a sensitizer.Ingestion, inhalation, or skin contact may cause harm.[11][12] Chronic exposure risks are often unknown for research chemicals.
Environmental Hazard Halogenated organic compounds can persist in the environment. Improper disposal can lead to contamination of soil and groundwater.[13]Do not let the product enter drains or waterways.[10]
Reactivity Incompatible with strong oxidizing agents, strong acids, and strong bases.[12][14]Mixing with incompatible materials can cause violent reactions, release of toxic gases, or excessive heat generation.[6][15]
Corrosivity As a hydrochloride salt, aqueous solutions may be corrosive (pH ≤ 2).Can damage equipment and cause chemical burns. Must not be stored in metal containers.[16]

Part 2: Core Disposal Protocol: A Step-by-Step Guide

This protocol provides a direct, procedural workflow for managing 1-(5-Bromopyridin-2-yl)piperazine hydrochloride waste from the point of generation to its final, safe disposal.

Step 1: Immediate Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to mitigate exposure risks. This is a non-negotiable baseline for safety, mandated by OSHA standards.[17]

  • Eye Protection: Chemical safety goggles or a face shield.[10]

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber, though consulting a glove compatibility chart for extended contact is recommended).

  • Body Protection: A fully-buttoned laboratory coat.[17]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a certified chemical fume hood.[10]

Step 2: Critical Waste Segregation

Proper segregation is the most important step in a laboratory waste management program. It prevents dangerous reactions and ensures waste is sent to the correct disposal facility, which is often more cost-effective.[2]

  • DO: Collect this waste in a dedicated container labeled "Halogenated Organic Waste."[1][18]

  • DO NOT MIX with the following:

    • Non-Halogenated Organic Waste: (e.g., acetone, hexane, ethanol).[2]

    • Strong Acids and Bases: (e.g., nitric acid, sodium hydroxide).[6]

    • Aqueous Waste: Unless the waste is already in an aqueous solution.

    • Oxidizers: (e.g., peroxides, nitrates).[14]

    • Metals: Especially reactive metals.

Step 3: Containerization and Labeling

Waste must be stored in a manner that prevents leaks, spills, and confusion.

  • Select a Compatible Container: Use a clean, sealable container made of a material that will not react with the waste (plastic is often preferred).[16][19] The container must have a screw-top cap that can be securely closed.[6]

  • Label the Container Immediately: Before adding any waste, affix a "Hazardous Waste" label.[2] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste 1-(5-Bromopyridin-2-yl)piperazine hydrochloride." Do not use abbreviations.[18]

    • The approximate concentration and quantity.

    • The date the first drop of waste was added.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated SAA, which is at or near the point of generation.[6][19]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.

  • Containment: Keep the waste container within a secondary containment tray to catch any potential leaks.[16]

  • Closure: The waste container must be kept closed at all times except when actively adding waste.[18][20] This is a common regulatory violation and is crucial for preventing the release of vapors.

  • Volume Limits: Do not accumulate more than 55 gallons of total hazardous waste in your SAA. For acutely toxic wastes (P-listed), the limit is one quart.[19]

Disposal Workflow Diagram

G cluster_0 cluster_1 Segregation Rules start Waste Generated: 1-(5-Bromopyridin-2-yl)piperazine HCl ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Step 2: Characterize as Halogenated Organic Waste ppe->characterize segregate Step 3: Segregate Waste Stream characterize->segregate container Step 4: Use Compatible Container (Labeled, Closed, Secondary Containment) segregate->container non_halo Non-Halogenated Organics segregate->non_halo DO NOT MIX incompatibles Acids, Bases, Oxidizers segregate->incompatibles DO NOT MIX saa Step 5: Store in Satellite Accumulation Area (SAA) container->saa pickup Step 6: Request Pickup by EHS or Licensed Contractor saa->pickup

Caption: Disposal workflow for 1-(5-Bromopyridin-2-yl)piperazine HCl.

Step 5: Arranging for Final Disposal

Laboratory personnel are not authorized to dispose of hazardous waste themselves. The final step is to arrange for professional collection.

  • Monitor Accumulation: Keep track of the waste volume. Do not overfill containers; leave at least 10% headspace for expansion.[6]

  • Request Pickup: Once the container is full or you are finished with the project, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[19]

  • Documentation: Complete any required waste pickup forms accurately, providing all necessary information about the waste stream.

Part 3: Decontamination and Spill Management

Proper disposal extends to the materials used to handle the chemical.

  • Empty Containers: An "empty" container that held this chemical must still be treated as hazardous waste. It should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as halogenated hazardous waste.[20] After triple-rinsing, the container can often be disposed of as regular trash after defacing all labels.[20]

  • Spill Cleanup:

    • Alert personnel in the area and, if necessary, evacuate.

    • Wearing full PPE, absorb the spill with an inert material like vermiculite or sand.[21][22]

    • Sweep up the contaminated absorbent, place it in a sealed, compatible container, and label it as "Hazardous Waste" containing 1-(5-Bromopyridin-2-yl)piperazine hydrochloride.[10][17]

    • Arrange for disposal through your EHS department.

Part 4: Waste Minimization Strategies

The most effective disposal method is to not generate waste in the first place. As scientists, we can build trust and efficiency by adopting green chemistry principles.

  • Source Reduction: Order only the quantity of chemical required for your experiments.[19]

  • Scale Reduction: Whenever possible, reduce the scale of experiments to minimize the volume of waste produced.[19]

  • Inventory Management: Maintain an accurate chemical inventory to avoid purchasing duplicates and to track expiration dates, preventing chemicals from becoming waste due to age.[16]

By adhering to these scientifically-grounded and regulation-compliant procedures, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of innovation does not come at the cost of our collective well-being.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • Aqueous Solutions of Halogenated Compounds. Illinois Pollution Control Board. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. eCFR. [Link]

  • OSHA Regulations and Hazardous Waste Management: 4 Things you Need to Know. Hazardous Waste Experts. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration (OSHA). [Link]

  • How OSHA Workplace Rules Affect Hazardous Waste Management. Hazardous Waste Experts. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

  • Regulations and Guidelines Applicable to Pyridine. National Center for Biotechnology Information (NCBI). [Link]

  • Safety Data Sheet - 1-(5-Bromopyridin-2-yl)piperazine. AA Blocks. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • Pyridine Standard Operating Procedure. Washington State University. [Link]

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Public Health Statement for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

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A Senior Scientist's Guide to Handling 1-(5-Bromopyridin-2-yl)piperazine hydrochloride: PPE, Operations, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical protocols for researchers, scientists, and drug development professionals handling 1-(5-Bromopyridin-2-yl)piperazine hydrochloride (CAS No: 1187386-40-8).[1][2] As a research chemical, its toxicological properties are not fully elucidated, demanding a cautious and systematic approach to handling. The following procedures are designed to establish a self-validating system of safety, ensuring minimal exposure and operational integrity from receipt to disposal.

Hazard Profile and Risk Assessment

Understanding the inherent hazards of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride is the foundation of safe laboratory practice. The compound is classified under the Globally Harmonized System (GHS) with specific risks that dictate our handling procedures.[1]

Table 1: GHS Classification and Associated Risks

Hazard ClassHazard StatementPractical Implication in the Lab
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedRisk of ingestion via contaminated hands or surfaces. Strict hygiene is mandatory.
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationDirect contact with the solid or solutions can cause inflammation and irritation. Gloves are essential.
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritationThe powder is a significant eye hazard. Approved eye protection is non-negotiable.
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritationInhalation of the dust can irritate the respiratory tract. All weighing and handling of the solid must be done with appropriate ventilation.

Source: GHS Classification in accordance with 29 CFR 1910 (OSHA HCS).[1]

The signal word for this chemical is "Warning." [1] The causality is clear: the primary routes of exposure are inhalation of dust, skin/eye contact, and accidental ingestion. Our procedural controls are designed to systematically eliminate these routes.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]

Table 2: Recommended PPE for Handling 1-(5-Bromopyridin-2-yl)piperazine hydrochloride

Protection TypeSpecificationRationale and Standard
Eye & Face Safety glasses with side shields and a face shield.Required to protect against splashes and airborne particles. Must be tested and approved under government standards like NIOSH (US) or EN 166 (EU).[1]
Hand Chemically resistant gloves (e.g., Nitrile).Inspect gloves prior to use.[1] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.
Body A full-coverage lab coat or a chemical-resistant suit.A complete suit protecting against chemicals may be necessary for large quantities or spill cleanup.[1]
Respiratory For weighing/handling powder: A NIOSH-approved P95 or P100 particulate respirator or an EN 143-approved P1 or P2 respirator is recommended.[1]Required to mitigate respiratory tract irritation (H335) from dust.[1] Operations must be performed with appropriate exhaust ventilation.[1]
Step-by-Step Protocol: Donning and Doffing PPE

This sequence is critical to prevent cross-contamination.

Donning (Putting On):

  • Lab Coat/Suit: Don the primary protective garment.

  • Respirator: If required, perform a seal check according to the manufacturer's instructions.

  • Eye/Face Protection: Put on safety glasses and a face shield.

  • Gloves: Don gloves last, ensuring cuffs are pulled over the sleeves of the lab coat.

Doffing (Taking Off):

  • Gloves: Remove first, using the proper technique to avoid touching the outside of the glove with bare skin.

  • Face Shield/Goggles: Remove from the back of the head.

  • Lab Coat/Suit: Unfasten and roll it inside-out as you remove it to contain contaminants.

  • Respirator: Remove last, touching only the straps.

  • Hygiene: Wash hands thoroughly with soap and water immediately after doffing all PPE.[1]

Safe Handling and Operational Workflow

A structured workflow minimizes the risk of exposure and ensures procedural consistency.

Operational Workflow Diagram

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Handling Phase A 1. Review SDS & Protocol B 2. Assemble Materials & PPE A->B C 3. Verify Fume Hood Operation B->C D 4. Don Full PPE C->D E 5. Handle Chemical in Fume Hood (Weighing, Dissolving) D->E F 6. Securely Close Primary Container E->F G 7. Decontaminate Work Surface F->G H 8. Segregate & Label Waste G->H I 9. Doff PPE Correctly H->I J 10. Wash Hands Thoroughly I->J

Caption: Safe Handling Workflow for 1-(5-Bromopyridin-2-yl)piperazine hydrochloride.

Procedural Steps:
  • Pre-Operational Checks:

    • Always work within a certified chemical fume hood to ensure adequate ventilation and containment of dust and aerosols.[1][3]

    • Ensure an eyewash station and safety shower are directly accessible.[4][5]

    • Keep the container tightly closed when not in use and store it at room temperature in a dry, well-ventilated area.[2][3][6][7]

  • Handling the Solid Compound:

    • Avoid the formation of dust and aerosols during handling.[1][3]

    • Use spatulas and weighing paper carefully to minimize dust creation.

    • If dissolving, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling Decontamination:

    • Wipe down the work surface, balance, and any equipment used with an appropriate decontaminating solution.

    • Treat all disposable materials that came into contact with the chemical as hazardous waste.

Emergency Procedures and Spill Management

Immediate and correct response during an emergency is crucial.

Table 3: First Aid Emergency Response

Exposure RouteImmediate Action
Inhalation Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician.[1]
Eye Contact Rinse cautiously and thoroughly with water for at least 15 minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]

In all cases of exposure, show the Safety Data Sheet (SDS) to the attending medical personnel.[1]

Spill Response Protocol (for solid material):
  • Evacuate: Evacuate non-essential personnel from the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect: Don the appropriate PPE as outlined in Table 2, including respiratory protection.

  • Contain: Prevent the powder from becoming airborne. Do NOT use a dry brush.

  • Clean-Up: Gently sweep or shovel the material into a suitable, labeled, and closed container for disposal.[1] Avoid creating dust.[1]

  • Decontaminate: Clean the spill area thoroughly.

  • Prohibit Entry: Do not allow the product to enter drains or waterways.[1]

Waste Disposal Plan

Improper disposal is a significant compliance and safety risk.

  • Waste Characterization: All 1-(5-Bromopyridin-2-yl)piperazine hydrochloride and materials contaminated with it must be treated as hazardous chemical waste.

  • Segregation and Containment:

    • Solid Waste: Place unused or waste material in a clearly labeled, sealed container.

    • Contaminated Materials: Collect all contaminated PPE (gloves, wipes, weighing papers) in a separate, sealed, and labeled waste container.

    • Empty Containers: Dispose of the original container as unused product unless properly decontaminated.[1]

  • Professional Disposal: All waste must be disposed of by a licensed professional waste disposal service.[1] Do not attempt to dispose of this material via standard laboratory drains or trash.

References

  • Safety Data Sheet - 1-(5-Bromopyridin-2-yl)piperazine hydrochloride. (2025, January 18). AA Blocks. Retrieved January 18, 2026, from [Link]

  • 1-(5-Bromopyridin-2-yl)piperazine hydrochloride - Lead Sciences. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.